molecular formula C10H8FN3O2 B060603 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 187949-90-2

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B060603
CAS No.: 187949-90-2
M. Wt: 221.19 g/mol
InChI Key: MZPQLGKWWLMKEO-UHFFFAOYSA-N
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Description

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a high-value chemical building block and key synthetic intermediate in medicinal chemistry and drug discovery research. This multifunctional pyrazole derivative is primarily employed in the synthesis of novel heterocyclic compounds, particularly as a precursor for more complex pharmacologically active molecules. Its structure incorporates a carboxylic acid moiety and an aromatic amine group, making it an ideal scaffold for constructing targeted libraries via amide coupling and other derivatization reactions. The presence of the 4-fluorophenyl substituent is significant for enhancing metabolic stability and influencing the lipophilicity and binding affinity of resultant compounds. Researchers utilize this compound extensively in the development of potential kinase inhibitors, receptor modulators, and other small-molecule therapeutics, where the pyrazole core serves as a critical pharmacophore. Supplied with detailed analytical characterization data, including HPLC and NMR, to ensure batch-to-batch consistency and support high-quality research outcomes. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPQLGKWWLMKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409917
Record name 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187949-90-2
Record name 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
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Record name 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research.[1] The document details the chemical reactions, experimental protocols, and quantitative data associated with the synthesis, presented in a clear and structured format for ease of use by professionals in drug development and chemical research.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the pyrazole ring system via a condensation and cyclization reaction. The second step is the hydrolysis of an ester intermediate to the final carboxylic acid product.

The overall synthesis pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Step 1: Pyrazole Formation cluster_2 Step 2: Hydrolysis 4-fluorophenylhydrazine 4-Fluorophenylhydrazine Intermediate Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-fluorophenylhydrazine->Intermediate Ethanol, Reflux EMCA Ethyl (ethoxymethylene)cyanoacetate EMCA->Intermediate Final_Product This compound Intermediate->Final_Product 1. NaOH, H₂O, Reflux 2. HCl (aq)

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

This step involves the reaction of (4-fluorophenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate. The reaction proceeds via an initial Michael addition of the hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and elimination of ethanol to form the stable pyrazole ring.

Experimental Workflow:

Step1_Workflow Start Start Dissolve Dissolve (4-fluorophenyl)hydrazine and ethyl (ethoxymethylene)cyanoacetate in ethanol Start->Dissolve Reflux Reflux the mixture for 6-14 hours Dissolve->Reflux Cool Cool the reaction mixture Reflux->Cool Precipitate Pour into ice water to precipitate the product Cool->Precipitate Filter Collect the solid by filtration Precipitate->Filter Recrystallize Recrystallize from ethanol Filter->Recrystallize Product1 Obtain Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Recrystallize->Product1

Caption: Experimental workflow for the synthesis of the intermediate ester.

Detailed Protocol:

A procedure analogous to the synthesis of the non-fluorinated phenyl derivative is employed.[2] In a round-bottom flask equipped with a reflux condenser, dissolve (4-fluorophenyl)hydrazine (1.0 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1.0 equivalent) in absolute ethanol. The reaction mixture is then heated to reflux for a period of 6 to 14 hours.[2] Progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and then poured into ice water, which will cause the product to precipitate. The solid is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol to yield the purified ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by saponification using a strong base, followed by acidification to protonate the carboxylate salt.

Experimental Workflow:

Step2_Workflow Start Start Dissolve Dissolve the ester intermediate in a solution of sodium hydroxide in water Start->Dissolve Reflux Reflux the mixture for several hours Dissolve->Reflux Cool Cool the reaction mixture Reflux->Cool Acidify Acidify with hydrochloric acid to precipitate the product Cool->Acidify Filter Collect the solid by filtration Acidify->Filter Wash_Dry Wash with water and dry Filter->Wash_Dry Product2 Obtain this compound Wash_Dry->Product2

Caption: Experimental workflow for the hydrolysis of the ester to the final product.

Detailed Protocol:

Based on general procedures for ester hydrolysis[3], the ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (1.0 equivalent) is dissolved in an aqueous solution of sodium hydroxide (excess, typically 2-3 equivalents). The mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC. After cooling the reaction mixture to room temperature, it is carefully acidified with a strong acid, such as hydrochloric acid, until the solution is acidic and the product precipitates completely. The resulting solid is collected by vacuum filtration, washed with cold water to remove any inorganic salts, and dried to afford the final product, this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and products in this synthesis pathway.

Table 1: Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
(4-fluorophenyl)hydrazineC₆H₇FN₂126.13Solid823-85-8
Ethyl (ethoxymethylene)cyanoacetateC₈H₁₁NO₃169.18Liquid94-05-3
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylateC₁₂H₁₂FN₃O₂249.24Solid330793-11-2
This compoundC₁₀H₈FN₃O₂221.19Off-white solid187949-90-2

Table 2: Reaction Conditions and Yields

StepReactionKey Reagents & SolventsReaction TimeTemperatureReported YieldReference
1(4-fluorophenyl)hydrazine + Ethyl (ethoxymethylene)cyanoacetate → Intermediate EsterEthanol6-14 hoursReflux~44% (analog)[2]
2Intermediate Ester → this compoundNaOH (aq), HCl (aq)Several hoursRefluxNot specified[3]

Note: The yield for Step 1 is based on a closely related, non-fluorinated analog. The yield for Step 2 is not explicitly reported for this specific substrate in the reviewed literature and would need to be determined empirically.

Conclusion

The synthesis of this compound is a straightforward two-step process that is accessible with standard laboratory equipment and commercially available starting materials. The protocols provided in this guide, derived from established chemical literature, offer a solid foundation for researchers and scientists to produce this valuable chemical intermediate for further applications in drug discovery and development. Careful monitoring of reaction progress and appropriate purification techniques are key to obtaining a high-purity final product.

References

Spectroscopic data (NMR, IR) for 5-amino-1-aryl-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data of 5-amino-1-aryl-pyrazole Derivatives

This guide provides a detailed overview of the spectroscopic characteristics of 5-amino-1-aryl-pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The information compiled herein, including nuclear magnetic resonance (NMR) and infrared (IR) data, along with standardized experimental protocols, serves as a crucial resource for the unambiguous structural elucidation and characterization of these molecules.

Representative Synthesis Protocol

A general and efficient method for the synthesis of 5-amino-1-aryl-pyrazole derivatives involves a one-pot, three-component reaction.

Protocol: Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives [1]

  • Reactants: A mixture of an appropriate benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) is prepared.

  • Catalyst & Solvent: A catalytic amount of a suitable catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g) is added to the mixture in a test tube.[1] A solvent system such as H₂O/EtOH (0.5:0.5 mL) is used.[1]

  • Reaction Conditions: The reaction mixture is stirred vigorously using a magnetic stirrer at a controlled temperature of 55 °C.[1]

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane/ethyl acetate.[1]

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature. Hot ethanol or chloroform (3 mL) is added to dissolve the product, and the heterogeneous catalyst is separated by centrifugation. The solvent is then evaporated from the filtrate, and the crude product is purified by recrystallization from ethanol to yield the final 5-amino-1-aryl-pyrazole derivative.[1]

Experimental Workflow: From Synthesis to Analysis

The logical flow from starting materials to final, characterized compounds is a critical process in chemical research. The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of 5-amino-1-aryl-pyrazole derivatives.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Starting Materials (Arylhydrazine, Aldehyde, Malononitrile) B One-Pot Multicomponent Reaction A->B C Work-up & Purification (Centrifugation, Recrystallization) B->C D Pure 5-Amino-1-aryl-pyrazole Derivative C->D E IR Spectroscopy D->E F NMR Spectroscopy (¹H, ¹³C) D->F G Mass Spectrometry D->G H Structural Elucidation & Verification E->H F->H G->H

Diagram 1: General workflow for synthesis and characterization.

Spectroscopic Data

The following tables summarize characteristic spectroscopic data for representative 5-amino-1-aryl-pyrazole derivatives. The data is compiled from various sources to provide a comparative overview. Note that chemical shifts can vary slightly based on solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundSolventNH₂Aryl-H (N1-Aryl)Pyrazole-HOther SignalsReference
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrileCDCl₃~7.70 (s, 2H)7.62 (t, 5H), 7.11 (d, 2H)-7.40-7.28 (m, 3H, C3-Aryl)[2]
5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrileCDCl₃~6.86 (s, 1H)7.10 (d, 2H)-8.27-7.46 (m, 4H), 6.91 (d, 2H), 3.84 (s, 3H, OCH₃)[2]
5-amino-1-phenyl-4-(phenylselanyl)-1H-pyrazoleCDCl₃4.22 (s, 2H)7.82 (d, 2H), 7.39 (t, 2H)7.26-7.22 (m, 1H)7.56 (d, 2H), 7.10-7.04 (m, 4H)[3]
4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amineDMSO-d₆6.89 (s, 2H)-7.56 (s, 1H)11.44 (s, 1H, NH), 7.07–7.24 (m, 4H, Ar)[4]

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundSolventC3C4C5N1-Aryl COther SignalsReference
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrileCDCl₃153.12112.79 (CN)144.40135.81, 129.46, 129.31, 120.33142.44, 133.90, 130.91, 129.03, 128.81, 128.33, 127.25 (C3-Aryl)[2]
5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrileCDCl₃151.20112.76 (CN)144.52137.98, 129.21, 119.87160.08, 131.96, 130.22, 127.67, 114.27, 114.06 (C3-Aryl), 55.28 (OCH₃)[2]
5-amino-1-phenyl-4-(phenylselanyl)-1H-pyrazoleCDCl₃153.582.2149.5138.6, 129.2, 128.1, 123.6132.9, 131.9, 131.4, 129.6, 129.3, 128.2, 127.8 (C4-Se-Aryl)[3]

Table 3: IR Spectroscopic Data (ν, cm⁻¹)

CompoundN-H StretchC≡N StretchC=N / C=C StretchOther Key BandsReference
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile3447, 3346, 3313, 320822061632, 1600, 1519829 (C-Cl)[2]
5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile3445, 3340, 3315, 321022061597, 15081246 (C-O stretch)[2]
5-amino-1-phenyl-4-(p-tolylselanyl)-1H-pyrazole3433-1598, 1502732, 665[3]
4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine3421 (NH₂), 3016 (NH)-1624 (C=N), 1601 (C=C)1153 (C-S-C)[4]

Spectroscopic Analysis Protocols

Standardized methods are essential for obtaining reproducible and comparable spectroscopic data.

NMR Spectroscopy Protocol [3][5]

  • Instrumentation: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer (e.g., Bruker DPX 400).[3]

  • Sample Preparation: Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Referencing: Chemical shifts (δ) for ¹H and ¹³C NMR are reported in parts per million (ppm). For ¹H NMR, tetramethylsilane (TMS) is used as an external or internal reference (0.00 ppm). For ¹³C NMR, the solvent peak is often used as a reference (e.g., CDCl₃ at 77.0 ppm).[3]

  • Data Acquisition: Standard pulse programs are used. For ¹H NMR, coupling constants (J) are reported in Hertz (Hz). Common splitting patterns are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).[3]

Infrared (IR) Spectroscopy Protocol [3]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., Shimadzu Prestige-21) is used.[3]

  • Sample Preparation: Samples are typically analyzed as KBr (potassium bromide) pellets or as a thin film.

  • Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹. The positions of absorption bands are reported in reciprocal centimeters (cm⁻¹).

This guide provides foundational data and methodologies to support the research and development of novel 5-amino-1-aryl-pyrazole derivatives. For specific derivatives, it is always recommended to consult the primary literature for the most accurate and detailed characterization data.

References

In-Depth Technical Guide: 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS 187949-90-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and safety data, biological activity, and relevant experimental protocols for 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, a versatile building block in medicinal chemistry with significant potential in the development of novel therapeutics.

Section 1: Material Safety and Handling

A complete, official Material Safety Data Sheet (MSDS) for CAS 187949-90-2 was not located during the compilation of this guide. The following information is a summary of safety and handling data gathered from various chemical suppliers. It is imperative that this compound be handled by trained professionals in a laboratory setting with appropriate personal protective equipment (PPE).

Hazard Identification

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P312: Call a POISON CENTER/doctor if you feel unwell.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First-Aid Measures
  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling and Storage
  • Handling: Wear appropriate personal protective equipment. Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

  • Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature is 0-8°C.

Section 2: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₁₀H₈FN₃O₂
Molecular Weight 221.19 g/mol
Appearance Off-white solid
Purity ≥95% (NMR)
MDL Number MFCD01569434
PubChem ID 5206832
SMILES Nc1c(C(=O)O)cnn1c2ccc(F)cc2

Section 3: Biological Activity and Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of potent and selective inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases. Notably, its derivatives have been identified as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) and Fibroblast Growth Factor Receptors (FGFRs) .

p38 MAP Kinase Inhibition

Derivatives of this compound have been developed as highly selective inhibitors of p38 MAP kinase, a key enzyme in the cellular response to stress and inflammation. The p38 MAPK pathway plays a critical role in the production of pro-inflammatory cytokines such as TNF-α and IL-1. Inhibition of this pathway is a therapeutic strategy for various inflammatory diseases.

p38_MAPK_Pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., MEKK, MLK) receptor->mapkkk mkk3_6 MKK3/6 mapkkk->mkk3_6 p38_mapk p38 MAPK mkk3_6->p38_mapk downstream_kinases Downstream Kinases (e.g., MAPKAPK-2) p38_mapk->downstream_kinases transcription_factors Transcription Factors (e.g., ATF-2, MEF-2) p38_mapk->transcription_factors cellular_response Inflammation, Apoptosis, Cell Cycle Regulation downstream_kinases->cellular_response transcription_factors->cellular_response inhibitor CAS 187949-90-2 Derivative inhibitor->p38_mapk

p38 MAP Kinase Signaling Pathway Inhibition
FGFR Inhibition

Aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers. 5-amino-1H-pyrazole-4-carboxamide derivatives, synthesized from the title compound, have been developed as pan-FGFR covalent inhibitors. These inhibitors can block the downstream signaling cascades that promote tumor cell proliferation, survival, and angiogenesis.

FGFR_Pathway fgf FGF Ligand fgfr FGFR fgf->fgfr ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway fgfr->ras_raf_mek_erk pi3k_akt PI3K-AKT Pathway fgfr->pi3k_akt plc_gamma PLCγ Pathway fgfr->plc_gamma cellular_response Cell Proliferation, Survival, Angiogenesis ras_raf_mek_erk->cellular_response pi3k_akt->cellular_response plc_gamma->cellular_response inhibitor CAS 187949-90-2 Derivative inhibitor->fgfr

FGFR Signaling Pathway Inhibition

Section 4: Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activities of inhibitors derived from this compound.

In Vitro p38 MAP Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against p38 MAP kinase.

Materials:

  • Recombinant human p38 MAPK alpha

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • Substrate peptide (e.g., ATF2)

  • ATP

  • Test compound (inhibitor)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in the kinase assay buffer.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a master mix of the p38 kinase and the substrate peptide in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for p38α.

    • Add 2 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) start->prepare_reagents setup_reaction Set up Reaction in 384-well Plate prepare_reagents->setup_reaction incubate_reaction Incubate at RT (60 min) setup_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate at RT (40 min) stop_reaction->incubate_stop detect_adp Detect ADP (Kinase Detection Reagent) incubate_stop->detect_adp incubate_detect Incubate at RT (30 min) detect_adp->incubate_detect read_luminescence Read Luminescence incubate_detect->read_luminescence analyze_data Analyze Data & Determine IC₅₀ read_luminescence->analyze_data end End analyze_data->end

Luminescence-Based Kinase Inhibition Assay Workflow
Cancer Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of an FGFR inhibitor on the proliferation of cancer cell lines with known FGFR alterations.

Materials:

  • Cancer cell line (e.g., SNU-16, gastric cancer with FGFR2 amplification)

  • Complete cell culture medium

  • Test compound (FGFR inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the FGFR inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC₅₀ value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_attach Incubate 24h (Cell Attachment) seed_cells->incubate_attach treat_compound Treat with Inhibitor (Serial Dilutions) incubate_attach->treat_compound incubate_treat Incubate 72h treat_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data & Determine IC₅₀ read_absorbance->analyze_data end End analyze_data->end

MTT Cell Proliferation Assay Workflow

Section 5: Conclusion

This compound is a valuable scaffold for the development of targeted therapies. Its utility in generating potent inhibitors of the p38 MAPK and FGFR signaling pathways underscores its importance in drug discovery programs aimed at treating cancer and inflammatory conditions. The data and protocols presented in this guide are intended to support researchers in the safe and effective use of this compound in their scientific endeavors. It is crucial to adhere to all safety precautions and to consult primary literature for further details on specific experimental applications.

A Technical Guide to the Kinase Inhibitory Mechanisms of 5-Aminopyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of highly potent and selective ligands for a variety of biological targets. A predominant mechanism of action for this class of compounds is the inhibition of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. This technical guide provides an in-depth exploration of the core mechanisms by which 5-aminopyrazole derivatives target and inhibit key kinase families, including p38 Mitogen-Activated Protein Kinase (MAPK), Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and Fibroblast Growth Factor Receptors (FGFRs). For each kinase family, this document details the relevant signaling pathways, presents quantitative inhibitory data for exemplary 5-aminopyrazole-based compounds, and provides detailed protocols for representative biochemical assays. All signaling pathways and experimental workflows are visualized with diagrams to facilitate comprehension.

Core Mechanism: Targeting the Kinase ATP-Binding Site

The primary mechanism by which 5-aminopyrazole compounds exert their inhibitory effects on kinases is through competitive inhibition at the adenosine triphosphate (ATP)-binding site. The planar pyrazole core acts as a scaffold that orients various substituents to interact with specific residues within this pocket. A key interaction involves the aminopyrazole moiety forming a triad of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme. This mimics the interaction of the adenine ring of ATP, effectively blocking the binding of the natural substrate and preventing the phosphotransfer reaction that is essential for signal transduction. The diverse substitution patterns possible on the 5-aminopyrazole ring allow for the fine-tuning of potency and selectivity against specific kinases.

ATP_Competition cluster_kinase Kinase Enzyme Kinase N-Lobe ATP Binding Site C-Lobe Substrate Protein Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase:ATP Binding Site Binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate 5AP_Inhibitor 5-Aminopyrazole Inhibitor 5AP_Inhibitor->Kinase:ATP Binding Site Competitively Binds

Figure 1: Competitive inhibition of kinase activity.

Inhibition of the p38 MAPK Signaling Pathway

Pathway Overview

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to stress stimuli such as inflammatory cytokines (e.g., TNF-α, IL-1β), osmotic shock, and ultraviolet light.[1][2] Activation of the pathway, primarily through the upstream kinases MKK3 and MKK6, leads to the phosphorylation and activation of p38 MAPK.[3] Activated p38 then phosphorylates a variety of downstream targets, including other kinases and transcription factors, which in turn regulate cellular processes like inflammation, apoptosis, and cell cycle progression.[2][4] Due to its central role in the inflammatory response, p38α is a major therapeutic target for autoimmune diseases and chronic inflammatory conditions.

Signaling Pathway Diagram

p38_MAPK_Pathway MAP3K MAP3K (e.g., TAK1, ASK1) MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Phosphorylates Inhibitor 5-Aminopyrazole p38 Inhibitor Inhibitor->p38 Inhibits Response Cellular Response (Inflammation, Apoptosis) Downstream->Response Cell_Cycle_Pathway S S Phase (DNA Synthesis) G2 G2 Phase S->G2 S->G2 M M Phase (Mitosis) G2->M G2/M Transition G2->M G1 G1 M->G1 CDK46_D Cyclin D CDK4/6 CDK46_D->G1 CDK2_E Cyclin E CDK2 CDK2_E->G1 CDK2_A Cyclin A CDK2 CDK2_A->S CDK1_B Cyclin B CDK1 CDK1_B->G2 Inhibitor AT7519 (5-Aminopyrazole) Inhibitor->CDK46_D Inhibitor->CDK2_E Inhibitor->CDK2_A Inhibitor->CDK1_B G1->S BTK_Pathway Lyn_Syk Lyn / Syk BTK BTK Lyn_Syk->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates Inhibitor Pirtobrutinib (5-Aminopyrazole) Inhibitor->BTK Inhibits Downstream Downstream Signaling (Ca²⁺ Flux, NF-κB) PLCG2->Downstream Response B-Cell Proliferation & Survival Downstream->Response FGFR_Pathway FGFR FGFR Dimer RAS_RAF_MEK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK PI3K_AKT PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT Inhibitor 5-Aminopyrazole-Based FGFR Inhibitor Inhibitor->FGFR Inhibits Response Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK->Response PI3K_AKT->Response

References

In Silico Prediction of Therapeutic Targets for Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities and its presence in numerous FDA-approved pharmaceuticals.[1] This technical guide provides an in-depth overview of the computational strategies employed for the in silico prediction of therapeutic targets for novel pyrazole derivatives. We will explore key computational methodologies, summarize quantitative data for known pyrazole compounds against various targets, provide detailed experimental protocols for target validation, and visualize critical signaling pathways and experimental workflows. This guide aims to equip researchers with the necessary knowledge to accelerate the discovery and development of next-generation pyrazole-based therapeutics.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1] First synthesized in 1883, this scaffold has become a vital component in modern drug design.[1] Its structural versatility and favorable drug-like properties have led to its incorporation into a wide array of therapeutic agents.[1] Notable examples of FDA-approved drugs containing a pyrazole moiety include the COX-2 inhibitor Celecoxib, the JAK1/JAK2 inhibitor Ruxolitinib, and the ALK/ROS1 inhibitor Crizotinib, highlighting the scaffold's therapeutic relevance in treating inflammation and cancer.[1]

The pyrazole ring can act as a bioisostere for other aromatic rings, often improving physicochemical properties like solubility and metabolic stability. Its ability to participate in hydrogen bonding as both a donor and acceptor allows for potent and selective interactions with various biological targets, particularly the ATP-binding pocket of protein kinases. The deregulation of protein kinase activity is a hallmark of many diseases, especially cancer, making pyrazole-based kinase inhibitors a major focus of oncological research.[1]

In Silico Target Identification Strategies

Computational methods are instrumental in the early stages of drug discovery for identifying and validating potential therapeutic targets for novel compounds. For pyrazole derivatives, several in silico techniques have proven to be highly effective.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to screen virtual libraries of pyrazole derivatives against known protein structures to identify potential binders. Docking studies have been successfully employed to identify pyrazole derivatives as potential inhibitors of various kinases, including VEGFR-2, Aurora A, and CDK2.[2][3] The binding affinity is often estimated using scoring functions, which provide a rank-ordering of potential candidates.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. For pyrazole derivatives, 2D and 3D-QSAR studies have been instrumental in predicting their inhibitory activity against targets like EGFR.[4][5] These models help in understanding the structural features of the pyrazole scaffold that are crucial for its biological activity and guide the design of more potent analogs.[6]

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target. This approach has been used to screen databases for novel pyrazole-based inhibitors of targets like Janus kinases (JAKs) and for designing new anti-tubercular agents.[7]

Virtual Screening

Virtual screening is a high-throughput computational method used to search large libraries of compounds for molecules that are likely to bind to a drug target.[8] This can be done using either ligand-based or structure-based approaches. High-throughput virtual screening (HTVS) has been successfully used to identify novel pyrazole-based inhibitors of CDK8.[9][10]

Identified Therapeutic Targets and Quantitative Data

In silico and subsequent experimental studies have identified several key therapeutic targets for pyrazole derivatives, primarily in the areas of oncology and inflammation.

Protein Kinases

Protein kinases are a major class of enzymes that regulate a wide range of cellular processes. Their dysregulation is a common feature in many diseases, particularly cancer. Pyrazole derivatives have shown significant inhibitory activity against several protein kinases.

Table 1: Inhibitory Activity of Pyrazole Derivatives against Protein Kinases

Compound ID/ClassTarget KinaseAssay TypeIC50 / Binding EnergyReference
Pyrazole-Thiadiazole (1b)VEGFR-2 (2QU5)Molecular Docking-10.09 kJ/mol[2]
Pyrazole-Thiadiazole (1d)Aurora A (2W1G)Molecular Docking-8.57 kJ/mol[2]
Pyrazole-Thiadiazole (2b)CDK2 (2VTO)Molecular Docking-10.35 kJ/mol[2]
Pyrazole linked Pyrazoline (6h)EGFRIn vitro Kinase Assay1.66 µM[11]
Pyrazole linked Pyrazoline (6j)EGFRIn vitro Kinase Assay1.9 µM[11]
Pyrazole Derivative (M76)VEGFR (4AGD)Molecular Docking-9.2 kcal/mol[12]
Pyrazole Derivative (M36)C-RAFMolecular Docking-9.7 kcal/mol[12]
Pyrazole Derivative (M74)c-KITMolecular DockingNot specified[12]
Pyrazole Derivative (42)BRAFCell-based Assay (WM266.4)0.12 µM[13]
Pyrazole Derivative (42)BRAFCell-based Assay (MCF-7)0.16 µM[13]
Pyrazole Derivative (21)Aurora-AIn vitro Kinase Assay0.16 µM[13]
Pyrazole Derivative (29)CDK2/cyclin A2In vitro Kinase Assay60% inhibition at 10 µM[14]
Other Therapeutic Targets

Beyond protein kinases, pyrazole derivatives have shown promise in modulating other important biological targets.

Table 2: Activity of Pyrazole Derivatives against Other Targets

Compound ID/ClassTargetAssay TypeIC50 / Binding EnergyReference
Pyrazole Derivative (M33)HDACMolecular DockingNot specified[12]
Pyrazole DerivativeCOX-2Molecular DockingNot specified[15]
N-Mannich Base of Dimethyl Pyrazole (A3)Tyrosyl-tRNA synthetase (E. coli)Molecular Docking-7.68 kcal/mol[16]
N-Mannich Base of Dimethyl Pyrazole (A2)Tyrosyl-tRNA synthetase (S. aureus)Molecular Docking-7.88 kcal/mol[16]

Signaling Pathways of Key Therapeutic Targets

Understanding the signaling pathways in which the identified targets are involved is crucial for elucidating the mechanism of action of pyrazole derivatives and for predicting their potential therapeutic effects and side effects.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Permeability Vascular Permeability Akt->Permeability Migration Cell Migration FAK->Migration MEK MEK Raf->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.[2][3][6][13][17]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt Metastasis Metastasis STAT->Metastasis Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AuroraA_CDK2_Signaling G2_Phase G2 Phase AuroraA Aurora A Kinase G2_Phase->AuroraA CDK1_CyclinB CDK1/Cyclin B AuroraA->CDK1_CyclinB Mitosis Mitotic Entry CDK1_CyclinB->Mitosis G1_Phase G1 Phase CDK2_CyclinE CDK2/Cyclin E G1_Phase->CDK2_CyclinE Rb Rb Phosphorylation CDK2_CyclinE->Rb E2F E2F Release Rb->E2F S_Phase S Phase Entry E2F->S_Phase Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Pyrazole Compound Start->Prepare_Reagents Incubate Incubate Kinase and Pyrazole Compound Prepare_Reagents->Incubate Add_Substrate_ATP Add Substrate and ATP to Initiate Reaction Incubate->Add_Substrate_ATP Incubate_Reaction Incubate at Room Temperature Add_Substrate_ATP->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

References

The Pyrazole Core: A Bioisosteric Masterkey in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties and versatile binding capabilities have established it as a highly effective bioisostere, capable of replacing various functional groups to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the role of the pyrazole core as a bioisostere in drug design, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Physicochemical Properties: The Foundation of Bioisosteric Success

The utility of the pyrazole ring as a bioisostere is rooted in its distinct electronic and steric properties. It can act as both a hydrogen bond donor (at the N1-H) and a hydrogen bond acceptor (at the N2), enabling it to mimic the interactions of various functional groups.[1][2] Furthermore, its aromaticity and dipole moment contribute to its ability to engage in π-π stacking and other non-covalent interactions within protein binding pockets.

A key advantage of the pyrazole core is its ability to modulate lipophilicity. Compared to a benzene ring, pyrazole is significantly less lipophilic (CLogP of pyrazole is 0.24 vs. 2.14 for benzene), which can lead to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[1] Additionally, with a pKa of approximately 2.5, pyrazole is considerably less basic than its regioisomer, imidazole (pKa ≈ 7.1), a property that can be crucial for avoiding off-target effects and improving oral bioavailability.[2]

The Pyrazole Core as a Versatile Bioisostere

The pyrazole moiety has been successfully employed as a bioisosteric replacement for a range of functional groups, including phenyl rings, other heterocycles, and amide bonds. This versatility allows medicinal chemists to fine-tune the properties of a lead compound to overcome challenges such as poor potency, lack of selectivity, or metabolic instability.

Bioisostere for Arenes and Heteroarenes

One of the most common applications of the pyrazole core is as a replacement for phenyl or other aromatic rings. This substitution can lead to enhanced potency and improved physicochemical properties.[1][2] A notable example is in the development of COX-2 inhibitors, where the pyrazole ring of celecoxib plays a crucial role in its selective inhibition of the COX-2 isozyme.

Table 1: Comparison of Celecoxib (a Pyrazole-Containing COX-2 Inhibitor) with Non-Pyrazole COX-2 Inhibitors

CompoundPrimary TargetIC50 (COX-2)IC50 (COX-1)Selectivity Index (COX-1/COX-2)
Celecoxib COX-20.04 µM15 µM375
Rofecoxib COX-20.018 µM>10 µM>555
Valdecoxib COX-20.005 µM0.15 µM30
Diclofenac COX-1/COX-20.822 µM4.802 µM0.17
Indomethacin COX-1/COX-20.739 µM0.073 µM0.1

Data compiled from multiple sources. IC50 values can vary depending on the assay conditions.

The pyrazole ring in celecoxib positions the crucial sulfamoylphenyl group in the optimal orientation to bind to a hydrophilic side pocket of the COX-2 enzyme, a feature absent in the COX-1 isoform, thus conferring its selectivity.

Bioisostere for Amide Bonds

The pyrazole ring can also serve as a non-classical bioisostere for the amide bond, offering a more rigid and metabolically stable alternative. Amide bonds are susceptible to hydrolysis by proteases, and their conformational flexibility can be a drawback in drug design. Replacing an amide with a pyrazole can lock the conformation and improve metabolic stability, leading to a longer duration of action.[3]

Case Studies: Pyrazole-Containing Drugs

The success of the pyrazole core as a bioisostere is evident in the number of FDA-approved drugs that incorporate this scaffold.

Sildenafil (Viagra®): A Pyrazolopyrimidinone for Erectile Dysfunction

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. The pyrazolopyrimidinone core of sildenafil mimics the purine ring of cGMP, allowing it to bind to the active site of PDE5 with high affinity.

Table 2: Comparison of PDE5 Inhibitors

CompoundPDE5 IC50
Sildenafil ~3.5 - 4.2 nM
Vardenafil ~0.7 - 0.89 nM
Tadalafil ~1.8 nM
Avanafil 5.2 nM

Data compiled from multiple sources. IC50 values can vary depending on the assay conditions.[4][5]

The pyrazole portion of the fused ring system is critical for sildenafil's potent inhibitory activity.

Rimonabant: A Pyrazole-Based Cannabinoid Receptor Antagonist

Rimonabant was developed as a selective antagonist of the cannabinoid receptor type 1 (CB1) for the treatment of obesity. The 1,5-diarylpyrazole scaffold of rimonabant was designed to mimic the endogenous cannabinoid ligands. Although withdrawn from the market due to psychiatric side effects, the development of rimonabant highlighted the potential of the pyrazole core in targeting G-protein coupled receptors.

Table 3: Binding Affinity of Rimonabant and its Analogs for the CB1 Receptor

CompoundCB1 Ki (nM)
Rimonabant 45
Photo-rimonabant (cis-isomer) 29
Photo-rimonabant (trans-isomer) 444

Data compiled from multiple sources.[6]

Ruxolitinib: A Pyrazole-Containing JAK Inhibitor

Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2) used in the treatment of myelofibrosis and other myeloproliferative neoplasms. The pyrazole core is a key feature of many kinase inhibitors, often serving as a scaffold to correctly orient the pharmacophoric elements for binding to the ATP-binding site of the kinase.

Table 4: Comparison of JAK Inhibitors

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)
Ruxolitinib 3.32.8
Fedratinib 36
Momelotinib 16090
Pacritinib 2319

Data compiled from multiple sources.[7][8]

Visualizing the Role of Pyrazole in Biological Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the application of the pyrazole core in drug design.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Core) Celecoxib->COX2 Inhibits

Diagram 1: Inhibition of the COX-2 signaling pathway by Celecoxib.

PDE5_Inhibition_Pathway NO Nitric Oxide sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP Vasodilation Smooth Muscle Relaxation (Vasodilation) cGMP->Vasodilation PDE5 PDE5 Enzyme GMP 5'-GMP PDE5->GMP Hydrolyzes cGMP to Sildenafil Sildenafil (Pyrazolopyrimidinone Core) Sildenafil->PDE5 Inhibits

Diagram 2: Mechanism of action of Sildenafil in the cGMP signaling pathway.

Kinase_Inhibitor_Screening_Workflow Start Synthesized Pyrazole Compound Library Biochemical_Assay In Vitro Kinase Inhibition Assay (e.g., IC50 determination) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Cell Viability, Target Phosphorylation) Biochemical_Assay->Cell_Based_Assay Active Compounds Lead_Identification Lead Compound Identification Cell_Based_Assay->Lead_Identification Confirmed Activity SAR_Optimization Structure-Activity Relationship (SAR) Optimization Lead_Identification->SAR_Optimization Optimize Preclinical_Studies In Vivo Preclinical Studies Lead_Identification->Preclinical_Studies Advance SAR_Optimization->Biochemical_Assay

Diagram 3: General experimental workflow for the screening of pyrazole-based kinase inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole-containing compounds.

Synthesis of Celecoxib

Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Ethyl acetate

  • Heptane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to yield pure celecoxib.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., Celecoxib)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)

  • Heme cofactor

Procedure:

  • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • In the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

In Vitro Kinase Inhibition Assay (e.g., for JAK2)

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compound (e.g., Ruxolitinib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates (white, low-volume)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted test compound, a positive control inhibitor, and a vehicle control (DMSO) to the appropriate wells of the 384-well plate.

  • Add the JAK2 enzyme solution to all wells.

  • Add the peptide substrate and ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for the enzyme.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent sequentially, following the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The pyrazole core has unequivocally demonstrated its value as a versatile and powerful bioisostere in drug design. Its ability to modulate physicochemical properties, engage in crucial binding interactions, and offer metabolic stability has led to the development of numerous successful drugs across a wide range of therapeutic areas. The continued exploration of pyrazole-based scaffolds, guided by a deep understanding of its bioisosteric potential and supported by robust experimental evaluation, promises to yield a new generation of innovative and effective medicines. This guide provides a foundational resource for researchers and drug development professionals seeking to harness the full potential of the pyrazole core in their quest for novel therapeutics.

References

The Discovery and Development of Pyrazole-Based p38 MAP Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein (MAP) kinase is a critical serine/threonine kinase involved in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK pathway is implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a prime target for therapeutic intervention.[2][3] The p38 MAPK family has four isoforms: p38α, p38β, p38γ, and p38δ, with p38α being the most extensively studied and predominantly implicated in inflammatory processes.[2][4] Pyrazole-based compounds have emerged as a particularly successful class of p38 MAP kinase inhibitors, with some advancing into clinical trials.[5][6] This technical guide provides an in-depth overview of the discovery, structure-activity relationships (SAR), and biological evaluation of pyrazole-based p38 MAP kinase inhibitors.

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is a key pathway that translates extracellular signals into cellular responses.[7] Activation is triggered by various stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as cellular stressors.[2] This leads to a multi-tiered phosphorylation cascade. A MAP kinase kinase kinase (MAPKKK), such as TAK1, phosphorylates and activates a MAP kinase kinase (MAPKK), typically MKK3 or MKK6.[2][8] These MAPKKs then dually phosphorylate p38 MAPK on conserved threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation.[2][8] Once activated, p38 MAPK phosphorylates a range of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors.[2][8] This ultimately results in the regulation of gene expression and the production of pro-inflammatory mediators.[2][9]

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response Inflammatory Cytokines Inflammatory Cytokines Cellular Stress Cellular Stress MAPKKK MAPKKK (e.g., TAK1) Cellular Stress->MAPKKK activate MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylate p38 p38 MAP Kinase (p38α, β, γ, δ) MAPKK->p38 phosphorylate (Thr180/Tyr182) Downstream_Kinases Downstream Kinases (e.g., MK2) p38->Downstream_Kinases phosphorylate Transcription_Factors Transcription Factors p38->Transcription_Factors phosphorylate Gene_Expression Gene Expression Downstream_Kinases->Gene_Expression Transcription_Factors->Gene_Expression Inflammatory_Mediators Production of Inflammatory Mediators Gene_Expression->Inflammatory_Mediators

Figure 1: The p38 MAP Kinase Signaling Pathway.

Pyrazole-Based p38 MAP Kinase Inhibitors: SAR and Potency

A significant breakthrough in the development of pyrazole-based p38 inhibitors was the discovery of N-pyrazole, N'-aryl ureas.[5] One of the most well-characterized compounds in this class is BIRB 796.[6] The structure-activity relationship (SAR) studies of these compounds revealed several key features crucial for their high affinity and selectivity.[6] These inhibitors bind to an allosteric site distinct from the ATP-binding pocket, stabilizing a conformation of the kinase that is incompatible with ATP binding.

Key structural features contributing to the potency of pyrazole-urea inhibitors include:

  • A tert-butyl group on the pyrazole ring: This lipophilic group occupies a hydrophobic pocket in the kinase.[6]

  • An aromatic ring attached to the N-2 position of the pyrazole: This moiety engages in important π-CH2 interactions with the kinase.[6]

  • A urea linkage: The N-H groups of the urea are critical for binding.

  • A substituted naphthalene ring system: Groups attached to the naphthalene ring extend into the ATP-binding domain and can form hydrogen bonds, significantly enhancing potency.[5][6]

SAR_Diagram cluster_inhibitor Key Pharmacophores of Pyrazole-Urea Inhibitors cluster_p38 p38 MAP Kinase Binding Sites Pyrazole Pyrazole Core TertButyl tert-Butyl Group (Lipophilic Pocket) Pyrazole->TertButyl Aryl Aryl Group at N-2 (π-CH2 Interactions) Pyrazole->Aryl Urea Urea Linker (Binding) Pyrazole->Urea Lipophilic_Pocket Lipophilic Pocket TertButyl->Lipophilic_Pocket occupies Pi_Stacking_Region π-Stacking Region Aryl->Pi_Stacking_Region interacts with Naphthalene Substituted Naphthalene (ATP Pocket Interaction) Urea->Naphthalene Urea_Binding_Site Urea Binding Site Urea->Urea_Binding_Site binds to ATP_Binding_Pocket ATP Binding Pocket Naphthalene->ATP_Binding_Pocket extends into

Figure 2: Structure-Activity Relationships of Pyrazole-Urea Inhibitors.
Quantitative Data on Pyrazole-Based p38 Inhibitors

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several representative pyrazole-based p38 inhibitors.

Compoundp38α IC50 (nM)Cellular Assay (TNF-α inhibition, IC50 in nM)Reference
BIRB 7960.12[6],
Compound 18c135 ± 21N/A[10]
SR-3576>20,000~1,000 (JNK3 IC50 = 7 nM)[11]
SD-00065.3N/A[12]
SC-806N/AEfficacious in animal models[13],[14]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified p38α kinase by quantifying the amount of ADP produced.[1][15][16]

Materials:

  • Recombinant human p38α kinase

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[16]

  • ATP

  • Substrate (e.g., ATF2)

  • Test inhibitor compounds

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Also, prepare a DMSO-only control.[1]

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO to the appropriate wells.[16]

  • Enzyme/Substrate Addition: Prepare a master mix of the p38 kinase and the peptide substrate in the kinase reaction buffer. Add 2 µL of this master mix to each well.[16]

  • Kinase Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for p38α. Add 2 µL of the ATP solution to each well to start the reaction.[1][16]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[1][16]

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[15][16]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate at room temperature for 30 minutes.[1][15]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.[1]

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare Inhibitor Dilutions Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Add_Kinase_Substrate Add Kinase/Substrate Mix Add_Inhibitor->Add_Kinase_Substrate Add_ATP Initiate Reaction with ATP Add_Kinase_Substrate->Add_ATP Incubate_1 Incubate (e.g., 60 min) Add_ATP->Incubate_1 Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate_1->Stop_Reaction Incubate_2 Incubate (e.g., 40 min) Stop_Reaction->Incubate_2 Generate_Signal Generate Luminescent Signal (Kinase Detection Reagent) Incubate_2->Generate_Signal Incubate_3 Incubate (e.g., 30 min) Generate_Signal->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for a Luminescence-Based p38 Kinase Inhibition Assay.
Cellular Assay for Inhibition of TNF-α Release

This assay determines the ability of an inhibitor to block the production and release of the pro-inflammatory cytokine TNF-α from cells.[7][17]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Test inhibitor compounds

  • 96-well cell culture plates

  • TNF-α ELISA kit

  • Plate reader for absorbance

Procedure:

  • Cell Culture: Seed cells (e.g., PBMCs) in a 96-well plate at an appropriate density and culture overnight.[7][17]

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for 1 hour at 37°C.[17]

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.[7]

  • Incubation: Incubate the plate for 4-18 hours at 37°C in a CO2 incubator.[7][17]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.[17]

  • ELISA: Measure the concentration of TNF-α in the supernatant using a specific ELISA kit, following the manufacturer's instructions.[17]

  • Data Analysis: Calculate the IC50 value for the inhibition of TNF-α release by plotting the TNF-α concentration against the inhibitor concentration.[17]

Western Blot for Phospho-p38 MAP Kinase

This method assesses the activation state of the p38 MAPK pathway within cells by detecting the phosphorylated form of p38.[17]

Materials:

  • Cells in culture

  • Stimulant (e.g., anisomycin or UV radiation)[1]

  • Test inhibitor compounds

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against phospho-p38 MAPK (Thr180/Tyr182)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Culture cells and pre-treat with the inhibitor before stimulating with an appropriate agent to activate the p38 pathway.[1]

  • Cell Lysis: Lyse the cells in a suitable lysis buffer on ice.[1]

  • Protein Quantification: Determine the protein concentration of the lysates.[17]

  • SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a membrane.[17]

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature.[17]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system. The intensity of the band corresponding to phospho-p38 indicates the level of pathway activation.[17]

Conclusion

The discovery of pyrazole-based p38 MAP kinase inhibitors represents a significant advancement in the pursuit of novel anti-inflammatory therapeutics. Through a combination of structure-based design, detailed SAR studies, and robust biological evaluation, highly potent and selective inhibitors have been developed. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important class of compounds. The intricate understanding of the p38 MAP kinase signaling pathway and the specific molecular interactions of these inhibitors will undoubtedly pave the way for the next generation of treatments for a multitude of inflammatory disorders.

References

The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous blockbuster drugs. This in-depth technical guide explores the fundamental principles of structure-activity relationships (SAR) for pyrazole-containing drugs, providing a comprehensive resource for researchers engaged in their design and development. This guide will delve into the critical structural features of the pyrazole core and its substituents that govern pharmacological activity, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction: The Significance of the Pyrazole Moiety

The pyrazole ring is considered a "privileged scaffold" in drug discovery due to its unique physicochemical properties.[1] Its two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[1] Furthermore, the pyrazole ring is metabolically stable and can serve as a bioisosteric replacement for other aromatic systems, often leading to improved potency and pharmacokinetic profiles.[1][2] A vast number of FDA-approved drugs, spanning therapeutic areas such as inflammation, cancer, obesity, and neurological disorders, feature a pyrazole core, underscoring its therapeutic importance.[1][3]

General Principles of Pyrazole Structure-Activity Relationships

The pharmacological activity of pyrazole derivatives can be finely tuned by modifying the substituents at various positions of the heterocyclic ring (N1, C3, C4, and C5). The following sections will dissect the SAR for key classes of pyrazole-containing drugs.

Anti-inflammatory Agents: COX-2 Inhibitors

A prominent class of pyrazole-based drugs is the selective cyclooxygenase-2 (COX-2) inhibitors, exemplified by Celecoxib. These drugs achieve their selectivity by exploiting structural differences between the COX-1 and COX-2 isozymes.

The general SAR for diarylpyrazole COX-2 inhibitors revolves around a 1,5-diarylpyrazole scaffold. Key structural features include:

  • A sulfonamide or a similar acidic moiety (e.g., methylsulfonyl) at the para-position of one of the aryl rings: This group is crucial for binding to a specific side pocket in the COX-2 active site, a feature absent in COX-1, thus conferring selectivity.[4]

  • A C5-aryl group: This ring occupies the primary hydrophobic channel of the COX active site. Substituents on this ring can influence potency and selectivity.

  • A C3-substituent: Modifications at this position can impact activity. For instance, trifluoromethyl groups at C3 have been shown to enhance COX-2 inhibitory potency.

Table 1: Quantitative SAR Data for Celecoxib and Analogs as COX-2 Inhibitors

CompoundR1 (at C3)R2 (at C5-phenyl)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib CF34-CH324.30.06405
Analog 1CH34-CH315.20.2560.8
Analog 2CF3H30.10.12250.8
Analog 3CF34-F28.50.08356.3

Data compiled from multiple sources for illustrative purposes.

Anticancer Agents: Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology. The planarity of the ring system allows it to function as a hinge-binder, interacting with the ATP-binding site of various kinases.

For instance, pyrazole derivatives have been developed as potent inhibitors of Janus kinases (JAKs), which are crucial in cytokine signaling pathways that are often dysregulated in cancer and inflammatory diseases.

Key SAR observations for pyrazole-based JAK inhibitors include:

  • N1-substituent: Often a substituted aromatic or heteroaromatic ring that can form key interactions within the ATP-binding pocket.

  • C3 and C4-substituents: These positions offer opportunities for derivatization to enhance potency and selectivity against different kinase family members. For example, linking a pyrrolopyrimidine core to the pyrazole has been a successful strategy.

  • C5-substituent: Can be varied to modulate physicochemical properties and target interactions.

Table 2: Quantitative SAR Data for Pyrazole-Based JAK1/JAK2 Inhibitors

CompoundN1-substituentC3-substituentJAK1 IC50 (nM)JAK2 IC50 (nM)
Baricitinib Analog 1CyclopentylH5.95.7
Baricitinib Analog 2EthylH1215
Baricitinib Analog 3Cyclopentyl-CN2.52.8

Data is illustrative and compiled from medicinal chemistry literature.

Cannabinoid Receptor Antagonists

The pyrazole derivative Rimonabant was developed as a selective CB1 cannabinoid receptor antagonist for the treatment of obesity.[5] Although later withdrawn due to psychiatric side effects, the SAR studies on this class of compounds provide valuable insights.[5][6]

The SAR for these 1,5-diarylpyrazole-3-carboxamides is characterized by:

  • N1 and C5-diaryl substituents: Typically, dichlorophenyl at N1 and a chlorophenyl at C5 were found to be optimal for high affinity.[7]

  • C3-carboxamide: A piperidinyl carboxamide at this position was identified as a key feature for potent antagonist activity.[7]

Table 3: Quantitative SAR Data for Rimonabant and Analogs as CB1 Antagonists

CompoundN1-ArylC5-ArylC3-AmideKi (nM) for CB1 Receptor
Rimonabant 2,4-Dichlorophenyl4-ChlorophenylPiperidinyl1.8
Analog 12,4-Dichlorophenyl4-ChlorophenylMorpholinyl15.2
Analog 24-Chlorophenyl4-ChlorophenylPiperidinyl8.7
Analog 32,4-Dichlorophenyl4-BromophenylPiperidinyl2.1

Data is illustrative and compiled from medicinal chemistry literature.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for generating reliable SAR data. The following sections provide representative protocols for the synthesis and biological evaluation of pyrazole-containing compounds.

General Synthesis of 1,3,5-Trisubstituted Pyrazoles (Knorr Synthesis)

The Knorr pyrazole synthesis is a classical and versatile method for the preparation of pyrazoles.[8][9] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Materials:

  • Substituted 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine hydrochloride (1.1 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • To a solution of the 1,3-dicarbonyl compound in ethanol, add the substituted hydrazine hydrochloride.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

  • Pour the residue into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyrazole.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a method to determine the IC50 values of test compounds against COX-1 and COX-2.[1][2][10]

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compounds dissolved in DMSO

  • Arachidonic acid (substrate)

  • Stannous chloride (to stop the reaction)

  • ELISA kit for prostaglandin E2 (PGE2) detection

Procedure:

  • In a 96-well plate, add the reaction buffer, heme, and the COX enzyme.

  • Add various concentrations of the test compound or vehicle (DMSO) to the wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding stannous chloride.

  • Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

In Vitro Kinase Inhibition Assay (e.g., for JAKs)

This protocol outlines a general method for assessing the inhibitory activity of pyrazole derivatives against a specific kinase.[3][11][12][13][14]

Materials:

  • Recombinant human kinase (e.g., JAK1 or JAK2)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • ATP

  • Peptide substrate (specific for the kinase)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Add the kinase buffer, kinase, and test compound at various concentrations to the wells of a 384-well plate.

  • Add the peptide substrate to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which involves adding ADP-Glo™ reagent followed by a kinase detection reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Logical Relationships

Visualizing the signaling pathways targeted by pyrazole-containing drugs can aid in understanding their mechanism of action and guide further drug design.

COX-2 Inhibition and Prostaglandin Synthesis Pathway

COX2_Pathway Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate PGH2 PGH2 COX-2 Enzyme->PGH2 Catalysis Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyrazole-based COX-2 Inhibitor Pyrazole-based COX-2 Inhibitor Pyrazole-based COX-2 Inhibitor->COX-2 Enzyme Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

JAK-STAT Signaling Pathway and its Inhibition

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Phosphorylated STAT Phosphorylated STAT STAT->Phosphorylated STAT STAT Dimer STAT Dimer Phosphorylated STAT->STAT Dimer Dimerization Nucleus Nucleus STAT Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival Pyrazole-based JAK Inhibitor Pyrazole-based JAK Inhibitor Pyrazole-based JAK Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

Experimental Workflow for In Vitro Drug Screening

Drug_Screening_Workflow Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis Primary Target-Based Assay Primary Target-Based Assay Compound Synthesis->Primary Target-Based Assay Determine IC50 Determine IC50 Primary Target-Based Assay->Determine IC50 Cell-Based Assay Cell-Based Assay Determine IC50->Cell-Based Assay Determine GI50/EC50 Determine GI50/EC50 Cell-Based Assay->Determine GI50/EC50 Lead Identification Lead Identification Determine GI50/EC50->Lead Identification Lead Optimization Lead Optimization Lead Identification->Lead Optimization Active End End Lead Identification->End Inactive Lead Optimization->Compound Synthesis

Caption: General workflow for in vitro screening of pyrazole compounds.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. A thorough understanding of the structure-activity relationships is paramount for the rational design of novel, potent, and selective therapeutic agents. This guide has provided a foundational overview of the SAR for key classes of pyrazole-containing drugs, supplemented with essential experimental protocols and pathway visualizations. By leveraging this knowledge, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic core.

References

The Pyrazole Nucleus: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive overview of the general applications of pyrazole derivatives in medicinal chemistry, with a focus on their roles as anticancer, antimicrobial, anti-inflammatory, and neurological agents.

Anticancer Applications

Pyrazole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

A notable mechanism is the inhibition of protein kinases, which are frequently dysregulated in cancer. For instance, some pyrazole derivatives act as potent inhibitors of Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby arresting the cell cycle and inhibiting angiogenesis.[1][2][3] Furthermore, some derivatives induce apoptosis through the modulation of Bcl-2 family proteins and activation of caspases.[4]

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Target/MechanismReference
Pyrazole-benzothiazole hybrid (Compound 25)HT29, PC3, A549, U87MG3.17 - 6.77Antiangiogenic[2]
1,4-Benzoxazine-pyrazole hybrid (Compound 22)MCF7, A549, HeLa, PC32.82 - 6.28EGFR inhibitor[1]
1,4-Benzoxazine-pyrazole hybrid (Compound 23)MCF7, A549, HeLa, PC32.82 - 6.28EGFR inhibitor[1]
Indole-pyrazole hybrid (Compound 33)HCT116, MCF7, HepG2, A549< 23.7CDK2 inhibitor[2]
Indole-pyrazole hybrid (Compound 34)HCT116, MCF7, HepG2, A549< 23.7CDK2 inhibitor[2]
Indenopyrazole analogue 2K562, A5490.021 - 0.69Tubulin polymerization inhibitor[5]
Thiazolyl-pyrazoline derivativeMCF-70.07EGFR TK inhibitor[3]

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow start Seed cells in a 96-well plate and incubate treat Treat cells with pyrazole derivatives at various concentrations start->treat incubate Incubate for a specified period (e.g., 24, 48, or 72 hours) treat->incubate add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate->add_mtt formazan Living cells reduce MTT to purple formazan crystals add_mtt->formazan solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals formazan->solubilize read Measure absorbance at ~570 nm using a microplate reader solubilize->read analyze Calculate cell viability and determine IC50 values read->analyze end End analyze->end

Workflow for an In Vitro COX Inhibition Assay.

Antimicrobial Applications

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown promising activity against a broad spectrum of bacteria and fungi. Their mechanisms of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair. [6] Table 3: Antimicrobial Activity of Representative Pyrazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Imidazo-pyridine pyrazole (18)E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium<1[6]
Pyrazole-hydrazone (21a)S. aureus, B. subtilis, K. pneumoniae, E. coli62.5 - 125[7]
Pyrazole-hydrazone (21a)C. albicans, A. flavus2.9 - 7.8[6]
Pyrazole derivative (3)E. coli0.25[8]
Pyrazole derivative (4)S. epidermidis0.25[8]
Coumarin-pyrazole (23)S. aureus, P. aeruginosa1.56 - 6.25[9]
Pyrazole-thiazole hybrid (10)S. aureus, K. planticola1.9 - 3.9[9]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution MIC Assay

Broth_Microdilution_Workflow start Prepare serial dilutions of the pyrazole derivative in a 96-well microtiter plate prepare_inoculum Prepare a standardized inoculum of the test microorganism start->prepare_inoculum inoculate Inoculate each well with the microbial suspension prepare_inoculum->inoculate incubate Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours) inoculate->incubate observe Visually inspect the plate for microbial growth (turbidity) incubate->observe determine_mic The MIC is the lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

Workflow for the Broth Microdilution MIC Assay.

Neurological Applications

Pyrazole derivatives have also been investigated for their potential in treating neurological disorders. Their neuroprotective effects are often attributed to their ability to inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B. [10]Inhibition of MAO-B increases the levels of dopamine in the brain, which is a key therapeutic strategy in the management of Parkinson's disease. [11]Additionally, some pyrazole derivatives exhibit anti-inflammatory and antioxidant properties that can mitigate neuroinflammation, a common feature in many neurodegenerative diseases. [12] Table 4: Neurological Activity of Representative Pyrazole Derivatives

Compound/DerivativeMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
Halogenated pyrazoline (EH7)8.380.063133.0[10]
Halogenated pyrazoline (EH6)> 22.320.40> 55.8[10]
Halogenated pyrazoline (EH8)4.310.696.25[10]
Pyrrole-based pyrazole (EM-DC-19)-0.299-[13]
Pyrrole-based pyrazole (EM-DC-27)-0.344-[13]
Pyrazole derivative (6g)--IL-6 suppression IC50 = 9.562 µM[12]

Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B enzymes, typically by monitoring the production of a fluorescent or colored product from a substrate.

Signaling Pathway: MAO Inhibition by Pyrazole Derivatives

MAO_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Pyrazole Pyrazole Derivative Pyrazole->MAO_B Inhibition Signal Signal Transduction Dopamine_Receptor->Signal

Mechanism of MAO-B inhibition by pyrazole derivatives.

Conclusion

The pyrazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential across various disease areas. The continued exploration of pyrazole chemistry, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, holds great promise for the development of novel and improved medicines to address unmet medical needs. This guide provides a foundational understanding of the broad applications of pyrazole derivatives and the experimental approaches used to evaluate their efficacy.

References

Methodological & Application

Application Note: A Robust One-Pot Protocol for the Synthesis of 5-Aminopyrazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Aminopyrazole-4-carbonitriles are a privileged class of N-heterocyclic compounds that form the core structure of numerous molecules with significant therapeutic potential. These derivatives are widely recognized for a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[1][2] Their versatile structure serves as a crucial building block in medicinal chemistry and agrochemical research. The one-pot, multi-component reaction (MCR) approach to synthesizing these compounds offers substantial advantages over traditional multi-step methods. MCRs enhance efficiency, reduce waste, save time, and simplify operational procedures, aligning with the principles of green chemistry.[1][3] This protocol details an efficient, one-pot, three-component synthesis of 5-aminopyrazole-4-carbonitriles from readily available aldehydes, malononitrile, and phenylhydrazine.

General Reaction Scheme

The synthesis proceeds via a three-component cyclocondensation reaction:

An aromatic aldehyde, malononitrile, and phenylhydrazine react in the presence of a catalyst to yield the corresponding 5-amino-1,3-disubstituted-1H-pyrazole-4-carbonitrile.

Experimental Workflow

The following diagram outlines the general workflow for the one-pot synthesis.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification reactants Combine Reactants & Catalyst add_aldehyde 1. Add Aldehyde (1 mmol) add_malono 2. Add Malononitrile (1 mmol) add_hydrazine 3. Add Phenylhydrazine (1 mmol) add_catalyst 4. Add Catalyst add_solvent 5. Add Solvent (e.g., EtOH:H2O) heat Heat Mixture (e.g., 50-55 °C) reactants->heat monitor Monitor Progress via TLC heat->monitor cool Cool to Room Temperature monitor->cool precipitate Pour into Water to Precipitate cool->precipitate filtrate Filter the Solid Product precipitate->filtrate wash Wash with Cold Water/Solvent filtrate->wash purify Recrystallize from Ethanol wash->purify dry Dry the Final Product purify->dry characterize Characterize (NMR, IR, MS) dry->characterize

Caption: Experimental workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common catalytic systems. Specific amounts and conditions may vary as detailed in the subsequent data table.

Materials:

  • Substituted Aldehyde (1 mmol)

  • Malononitrile (1 mmol, 66 mg)

  • Phenylhydrazine (1 mmol, 98 µL)

  • Catalyst (e.g., Potassium Phthalimide, 15 mol%, 28 mg; or LDH@PTRMS@DCMBA@CuI, 0.05 g)[1][4]

  • Solvent: Ethanol/Water mixture (e.g., 2:1 or 1:1, ~3 mL)[1][4]

  • Glacial Acetic Acid (optional, a few drops)[5]

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask or test tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • TLC plates (e.g., silica gel)

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), the chosen catalyst, and the solvent.[4]

  • Reaction: Stir the mixture at the specified temperature (e.g., 50-55 °C) using a magnetic stirrer.[1][4]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water to induce precipitation of the crude product.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.[1]

  • Purification: Purify the crude product by recrystallization from a suitable solvent, typically ethanol, to obtain the pure 5-aminopyrazole-4-carbonitrile derivative.[1]

  • Characterization: Dry the purified product and confirm its structure using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Summary: Comparison of Catalytic Systems

The one-pot synthesis is versatile and can be performed under various conditions. The following table summarizes results from different catalytic systems for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile (using benzaldehyde as the aldehyde component).

CatalystCatalyst LoadingSolventTemp. (°C)Time (min)Yield (%)Reference
Potassium Phthalimide (PPI)15 mol%EtOH:H₂O (2:1)502595[1]
LDH@PTRMS@DCMBA@CuI0.05 gEtOH:H₂O (1:1)551593[4]
Fe₃O₄@SiO₂@Tannic acid0.1 gNone (Mechanochemical)801095[6]
Mg-Fe HydrotalciteNot specifiedAqueousAmbientNot specifiedHigh[2]
NoneN/AEthanol + Acetic AcidRefluxOvernightGood[5]

Proposed Reaction Mechanism

The reaction is believed to proceed through a domino sequence involving Knoevenagel condensation, Michael addition, and intramolecular cyclization.

G A Aldehyde + Malononitrile B Knoevenagel Condensation (Catalyst Assisted) A->B C Intermediate: α,β-Unsaturated Dinitrile B->C - H₂O E Michael Addition C->E D Phenylhydrazine D->E F Acyclic Intermediate E->F G Intramolecular Cyclization (Attack on Cyano Group) F->G H Tautomerization & Dehydration G->H I Final Product: 5-Aminopyrazole-4-carbonitrile H->I

Caption: Proposed mechanism for the three-component synthesis.

Conclusion

This application note provides a streamlined and efficient one-pot protocol for synthesizing 5-aminopyrazole-4-carbonitriles. The method is characterized by its operational simplicity, short reaction times, high yields, and adherence to green chemistry principles by minimizing waste and avoiding hazardous solvents.[1][7] The versatility of this reaction, demonstrated by the variety of effective catalysts, makes it a valuable tool for researchers in medicinal chemistry and drug discovery for the rapid generation of diverse compound libraries.

References

Application Notes and Protocols: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. Its intrinsic structural features, including a pyrazole core, an amino group, a carboxylic acid moiety, and a fluorophenyl substituent, make it an attractive starting point for the synthesis of a diverse range of bioactive molecules. The incorporation of the fluorophenyl group, in particular, has been noted to enhance the biological activity of its derivatives.[1][2] This document provides an overview of its applications in drug discovery, focusing on its role as a key intermediate in the development of potent kinase inhibitors for various therapeutic areas. Detailed protocols for relevant biological assays are also provided to facilitate further research and development.

While this compound itself is primarily utilized as a synthetic intermediate, its derivatives have demonstrated significant potential as inhibitors of key signaling proteins, including p38 Mitogen-Activated Protein Kinase (MAPK), Fibroblast Growth Factor Receptors (FGFRs), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Key Therapeutic Applications and Derivatives

The core structure of this compound has been successfully exploited to generate potent and selective inhibitors targeting kinases involved in inflammation and cancer.

Anti-inflammatory Agents: p38 MAP Kinase Inhibitors

Derivatives of this pyrazole carboxylic acid have been identified as highly selective inhibitors of p38 MAP kinase, a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-6.[3] Inhibition of p38 MAPK is a promising strategy for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

A notable example is S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195) , which demonstrated high oral bioavailability and selectivity for p38, leading to its advancement into Phase I clinical trials.[3]

Anticancer Agents: Pan-FGFR Inhibitors

The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives, synthesized from the parent carboxylic acid, have been developed as potent pan-FGFR covalent inhibitors. These compounds target both wild-type and gatekeeper mutant forms of FGFRs, addressing a key mechanism of drug resistance.

For instance, a representative compound from this series, 10h , has shown nanomolar activity against multiple FGFR isoforms and potent anti-proliferative effects in cancer cell lines.[4]

Immunomodulators: IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical transducer in the signaling pathways of Toll-like receptors (TLRs) and IL-1 family receptors, playing a central role in the innate immune response. Selective IRAK4 inhibitors are being pursued for the treatment of inflammatory and autoimmune diseases.[5] A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, derived from the pyrazole scaffold, have been developed as potent and selective IRAK4 inhibitors.[5]

Data Presentation: In Vitro Activity of Derivatives

The following tables summarize the in vitro potency of representative derivatives of this compound against their respective kinase targets and in cellular assays.

Table 1: In Vitro Kinase Inhibition

Derivative ClassTarget KinaseRepresentative CompoundIC50 (nM)
5-amino-1H-pyrazole-4-carboxamidesFGFR110h46[4]
FGFR210h41[4]
FGFR310h99[4]
FGFR2 V564F Mutant10h62[4]
Pyrazolo[1,5-a]pyrimidinesIRAK4Not specified in abstractData not available in abstract
Phenyl-methanonesp38 MAP KinaseRO3201195Data not available in abstract

Table 2: Cellular Anti-proliferative Activity

Derivative ClassCell LineCancer TypeRepresentative CompoundIC50 (nM)
5-amino-1H-pyrazole-4-carboxamidesNCI-H520Lung Cancer10h19[4]
SNU-16Gastric Cancer10h59[4]
KATO IIIGastric Cancer10h73[4]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by derivatives of this compound.

p38_MAPK_pathway extracellular_stimuli Stress / Cytokines receptor Receptor extracellular_stimuli->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream_substrates Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->downstream_substrates inflammation Inflammation downstream_substrates->inflammation inhibitor Pyrazole Derivative (e.g., RO3201195) inhibitor->p38

Caption: p38 MAPK signaling pathway and point of inhibition.

FGFR_signaling_pathway fgf FGF fgfr FGFR fgf->fgfr ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway fgfr->ras_raf_mek_erk pi3k_akt_mtor PI3K-AKT-mTOR Pathway fgfr->pi3k_akt_mtor plc_gamma PLCγ Pathway fgfr->plc_gamma cell_proliferation Cell Proliferation & Survival ras_raf_mek_erk->cell_proliferation pi3k_akt_mtor->cell_proliferation plc_gamma->cell_proliferation inhibitor Pyrazole-carboxamide Derivative inhibitor->fgfr

Caption: FGFR signaling pathways and point of inhibition.

IRAK4_signaling_pathway ligand TLR/IL-1R Ligand receptor TLR/IL-1R ligand->receptor myd88 MyD88 receptor->myd88 irak4 IRAK4 myd88->irak4 irak1_2 IRAK1/2 irak4->irak1_2 traf6 TRAF6 irak1_2->traf6 downstream_signaling Downstream Signaling (NF-κB, MAPKs) traf6->downstream_signaling inflammatory_response Inflammatory Response downstream_signaling->inflammatory_response inhibitor Pyrazolopyrimidine Derivative inhibitor->irak4

Caption: IRAK4-mediated TLR/IL-1R signaling and point of inhibition.

Experimental Protocols

The following are generalized protocols for key assays used to characterize inhibitors derived from this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is suitable for measuring the inhibition of p38 MAPK, FGFRs, and IRAK4.

Materials:

  • Purified recombinant kinase (p38α, FGFR1/2/3, or IRAK4)

  • Kinase-specific substrate peptide

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[6]

  • ATP solution

  • Test compound (derivatives of this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.[7]

  • Add 1 µl of the diluted test compound or vehicle (for positive and negative controls) to the wells of a 384-well plate.[8]

  • Prepare a master mix containing the kinase and its specific substrate in kinase assay buffer.

  • Add 2 µl of the kinase/substrate mix to each well.[8]

  • Initiate the kinase reaction by adding 2 µl of ATP solution to each well.[8]

  • Incubate the plate at room temperature for 60 minutes.[6]

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent to each well.[6]

  • Incubate for 40 minutes at room temperature.[6]

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]

  • Incubate for 30 minutes at room temperature.[6]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

kinase_assay_workflow start Start prepare_reagents Prepare Reagents (Compound, Kinase, Substrate, ATP) start->prepare_reagents plate_setup Add Compound & Kinase/Substrate Mix to 384-well Plate prepare_reagents->plate_setup initiate_reaction Initiate Reaction with ATP plate_setup->initiate_reaction incubation_1 Incubate (60 min, RT) initiate_reaction->incubation_1 stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation_1->stop_reaction incubation_2 Incubate (40 min, RT) stop_reaction->incubation_2 detect_signal Add Detection Reagent & Incubate (30 min, RT) incubation_2->detect_signal read_plate Read Luminescence detect_signal->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effects of anticancer derivatives on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NCI-H520, SNU-16, KATO III)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

  • The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours.[9]

  • After the incubation period, add 10 µL of MTT solution to each well.[9]

  • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

mtt_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere_cells Allow Cells to Adhere (Overnight) seed_cells->adhere_cells treat_cells Treat Cells with Test Compound adhere_cells->treat_cells incubate_cells Incubate (72 hours) treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for an MTT cell proliferation assay.

Conclusion

This compound is a valuable scaffold in drug discovery, providing a foundation for the development of potent and selective kinase inhibitors. Its derivatives have shown significant promise in the fields of inflammation and oncology, with some advancing to clinical trials. The protocols and data presented here offer a framework for researchers to further explore the therapeutic potential of novel compounds derived from this versatile chemical entity.

References

Application of Pyrazole Derivatives in Agrochemical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a critical scaffold in modern agrochemical discovery. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of commercially successful fungicides, herbicides, and insecticides. The structural versatility of the pyrazole ring allows for fine-tuning of physicochemical properties and biological efficacy, making it a privileged structure in the design of novel crop protection agents.

This document provides detailed application notes and protocols for the synthesis and evaluation of two major classes of pyrazole-based agrochemicals: pyrazole carboxamide fungicides, which act as Succinate Dehydrogenase Inhibitors (SDHIs), and pyrazole benzophenone herbicides, which inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Part 1: Pyrazole Carboxamide Fungicides as Succinate Dehydrogenase Inhibitors (SDHIs)

Pyrazole carboxamides are a cornerstone of modern disease control in agriculture. They function by inhibiting succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain of pathogenic fungi.[1] This disruption of the Krebs cycle and electron transport chain effectively halts energy production, leading to fungal cell death.[2]

Quantitative Data Summary: In Vitro Fungicidal Activity

The following table summarizes the in vitro fungicidal activity (EC50 values in µg/mL) of representative pyrazole carboxamide derivatives against various plant pathogenic fungi. Lower EC50 values indicate higher potency.

Compound IDTarget FungusEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
6j Rhizoctonia cerealis8.14Fluxapyroxad11.93[3]
8j Alternaria solani3.06Boscalid>10[4]
7d Rhizoctonia solani0.046Boscalid0.741[5]
12b Rhizoctonia solani0.046Fluxapyroxad0.103[5]
SCU2028 Rhizoctonia solani0.022Thifluzamide~0.022[1][6]
6i Valsa mali1.77Boscalid9.19[7]
23i Rhizoctonia solani3.79--[7]
Mode of Action: SDHI Pathway

SDHI_Pathway cluster_krebs Krebs Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) CoQ Coenzyme Q (Ubiquinone) CoQH2 Coenzyme QH2 (Ubihydroquinone) CoQ->CoQH2 e- ComplexIII Complex III CoQH2->ComplexIII e- ATP_Production ATP Production (Energy) ComplexIII->ATP_Production PyrazoleCarboxamide Pyrazole Carboxamide (SDHI) PyrazoleCarboxamide->Fumarate Inhibits Fungal_Growth Fungal Growth ATP_Production->Fungal_Growth

Experimental Protocols

Protocol 1: Synthesis of a Novel Pyrazole-4-Carboxamide Derivative

This protocol describes a general two-step synthesis of a pyrazole-4-carboxamide, starting from a pyrazole-4-carboxylic acid intermediate.

Step 1: Synthesis of Pyrazole-4-carbonyl chloride

  • To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in a round-bottom flask, add thionyl chloride (SOCl2, 3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq).

  • Stir the reaction mixture under reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude pyrazole-4-carbonyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling to form Pyrazole-4-carboxamide

  • Dissolve the desired aniline derivative (1.0 eq) and triethylamine (1.5 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude pyrazole-4-carbonyl chloride (1.1 eq) in the same anhydrous solvent to the flask.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole-4-carboxamide derivative.

Protocol 2: In Vivo Antifungal Activity Assay on Tomato Plants

  • Plant Cultivation: Grow tomato plants (e.g., variety Solanum lycopersicum) in pots in a greenhouse until they reach the 4-6 true leaf stage.

  • Compound Preparation: Prepare solutions of the synthesized pyrazole carboxamide compounds in a mixture of acetone and water (e.g., 10% acetone) with a few drops of a surfactant like Tween-20. Prepare a range of concentrations (e.g., 10, 50, 100, 200 µg/mL). A commercial fungicide (e.g., boscalid) should be used as a positive control, and a solvent-surfactant solution as a negative control.

  • Protective Efficacy: Spray the tomato leaves evenly with the test compound solutions until runoff. Allow the leaves to dry for 24 hours.

  • Inoculation: Prepare a spore suspension of a target pathogen, such as Alternaria solani, in sterile water. Spray the treated leaves with the spore suspension.

  • Incubation: Place the inoculated plants in a high-humidity chamber at an appropriate temperature (e.g., 25-28 °C) for 3-5 days to allow for disease development.

  • Evaluation: Assess the disease severity by counting the number of lesions or by estimating the percentage of leaf area infected. Calculate the protective effect using the formula: Protective Effect (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

Part 2: Pyrazole Benzophenone Herbicides as HPPD Inhibitors

Pyrazole derivatives are also prominent in the development of herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[8] HPPD is a key enzyme in the catabolism of tyrosine.[3] Its inhibition leads to a depletion of plastoquinone and tocopherols, which are essential for photosynthesis and protecting chlorophyll from photo-oxidation.[4][9] This results in characteristic bleaching symptoms in susceptible weeds, followed by necrosis and death.[10]

Quantitative Data Summary: Herbicidal Activity

The following table summarizes the post-emergence herbicidal activity of representative pyrazole benzophenone derivatives against common weeds.

Compound IDTarget WeedApplication RateInhibition (%)Reference CompoundInhibition (%)
5n Echinochloa crusgalli (Barnyard Grass)0.05 mmol/m²>90%Pyrazoxyfen~80%[8]
5o Echinochloa crusgalli (Barnyard Grass)0.05 mmol/m²>90%Pyrazoxyfen~80%[8]
6a Setaria viridis (Green Foxtail)150 g a.i./ha50-60%Pyroxasulfone<50%[11]
6c Setaria viridis (Green Foxtail)150 g a.i./ha50-60%Pyroxasulfone<50%[11]
Compound 5 Various Weeds30 g a.i./ha100% (on 7 species)--[6]
Mode of Action: HPPD Inhibition Pathway

HPPD_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HGA Homogentisate HPPA->HGA HPPD Enzyme Plastoquinone Plastoquinone HGA->Plastoquinone Biosynthesis Carotenoids Carotenoids Plastoquinone->Carotenoids Cofactor for Biosynthesis Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Photo-oxidation leads to PyrazoleHerbicide Pyrazole Herbicide (HPPD Inhibitor) PyrazoleHerbicide->HGA Inhibits

Experimental Protocols

Protocol 3: General Synthesis of Pyrazole Benzophenone Derivatives

This protocol outlines the synthesis of a 1-acyl-3-phenyl-pyrazole-4-benzophenone derivative.

  • Starting Material Synthesis: The synthesis begins with the reaction of 1,3-diphenylpropane-1,3-dione and dimethylformamide dimethylacetal to form an intermediate, which is then cyclized with hydrazine hydrate to yield 3-phenyl-1H-pyrazole-4-yl)(phenyl)methanone (Compound 4).

  • Acylation Step:

    • Dissolve Compound 4 (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (CH2Cl2).

    • Cool the solution in an ice bath.

    • Add the desired acyl chloride (1.2 eq) dropwise to the solution.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by TLC.

    • Wash the reaction mixture with water and then with a saturated solution of sodium bicarbonate.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the final pyrazole benzophenone derivative.

Protocol 4: Post-Emergence Herbicidal Activity Assay

  • Weed Cultivation: Grow various weed species (e.g., Echinochloa crusgalli, Setaria viridis, Abutilon theophrasti) in pots or trays containing soil in a greenhouse. Allow the weeds to grow to the 2-3 leaf stage.

  • Compound Application: Prepare solutions of the synthesized pyrazole benzophenone compounds at various concentrations (e.g., corresponding to application rates of 30, 75, and 150 g active ingredient per hectare). Use a formulation similar to that in Protocol 2.

  • Spraying: Use a laboratory sprayer to apply the herbicide solutions evenly over the foliage of the weed seedlings. Include a commercial HPPD inhibitor (e.g., pyrasulfotole) as a positive control and a solvent-only spray as a negative control.

  • Observation Period: Return the treated plants to the greenhouse and observe them for 14-21 days.

  • Evaluation: Assess the herbicidal effect visually using a rating scale from 0% (no effect) to 100% (complete plant death). Note the appearance of bleaching symptoms. Alternatively, harvest the above-ground biomass of the plants, dry them in an oven, and weigh them. Calculate the percentage of growth inhibition relative to the negative control.

Conclusion

The pyrazole scaffold remains a highly fruitful starting point for the discovery of novel agrochemicals. The detailed protocols and data presented herein for pyrazole carboxamide fungicides and pyrazole benzophenone herbicides provide a framework for the synthesis, evaluation, and understanding of these important classes of compounds. Further derivatization and optimization of these core structures continue to be a promising strategy for developing next-generation crop protection solutions with improved efficacy, broader spectrum, and enhanced environmental profiles.

References

Application Notes and Protocols for High-Throughput Screening of Pyrazole Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives are a cornerstone of modern medicinal chemistry, recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds.[1] This five-membered heterocyclic ring system is a key pharmacophore in numerous FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and notably, anticancer effects.[2][3] A significant portion of research into pyrazole-based compounds focuses on their potent inhibitory activity against protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][4][5]

High-throughput screening (HTS) is an indispensable tool for efficiently interrogating large and diverse pyrazole compound libraries to identify novel "hit" compounds.[1][2] These hits can then serve as starting points for lead optimization and drug development programs. This document provides detailed application notes and experimental protocols for both biochemical and cell-based HTS assays tailored for the screening of pyrazole libraries, along with guidance on data presentation and visualization of key workflows and signaling pathways.

Biochemical Assays for High-Throughput Screening

Biochemical assays are fundamental in HTS for directly measuring the interaction of compounds with a purified biological target, such as an enzyme or receptor.[6][7] For pyrazole libraries, kinase inhibition assays are of primary importance.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Principle: HTRF is a robust, fluorescence-based assay technology well-suited for HTS due to its high sensitivity and low background.[1] It relies on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) fluorophore. In a typical kinase assay, a biotinylated substrate is phosphorylated by the kinase. A Europium-labeled anti-phospho-specific antibody and Streptavidin-XL665 are then added. When the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the donor and acceptor into close proximity and generating a FRET signal. Active inhibitors will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Experimental Protocol: HTRF Kinase Assay

  • Reagent Preparation:

    • 1X Enzymatic Buffer: Dilute a 5X buffer stock with distilled water. Supplement with necessary cofactors as specified for the target kinase.

    • Kinase Solution: Dilute the target kinase to the optimal concentration (empirically determined) in 1X enzymatic buffer.

    • Substrate Solution: Reconstitute the biotinylated substrate in the appropriate buffer.

    • ATP Solution: Dilute ATP to the working concentration (typically at or near the Km for the specific kinase) in 1X enzymatic buffer.

    • Detection Reagents: Dilute the Streptavidin-XL665 and the Europium cryptate-labeled phospho-specific antibody in the detection buffer containing EDTA.[1]

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the pyrazole compound (or control) in DMSO to the assay wells.

    • Add 2 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Add 2 µL of the substrate solution.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution.[1]

    • Seal the plate and incubate at room temperature for 60 minutes (or as determined by kinase activity).

    • Stop the reaction and detect the phosphorylated substrate by adding 10 µL of the premixed detection reagents.

    • Seal the plate, protect it from light, and incubate for 1 hour at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.[1]

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.[1]

ADP-Glo™ Kinase Assay

Principle: The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the pyrazole compound (or control) in the appropriate buffer to the assay wells.

    • Add 2.5 µL of the kinase and substrate mixture.

    • Initiate the reaction by adding 5 µL of the ATP solution.[1]

    • Incubate for the desired time at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.[1]

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced, which corresponds to the kinase activity. Calculate the percent inhibition and determine the IC50 values as described for the HTRF assay.[1]

Data Presentation: Biochemical Kinase Inhibition

Compound IDTarget KinaseAssay TypeIC50 (µM)
PYR-001Kinase AHTRF0.15 ± 0.02
PYR-002Kinase AHTRF1.2 ± 0.3
PYR-003Kinase BADP-Glo0.08 ± 0.01
PYR-004Kinase BADP-Glo> 10

Cell-Based Assays for High-Throughput Screening

Cell-based assays are crucial for evaluating the effects of compounds in a more physiologically relevant context, providing insights into cell permeability, cytotoxicity, and on-target effects within a cellular environment.[2][7][8]

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2] The concentration of the solubilized formazan, measured spectrophotometrically, is directly proportional to the number of living cells.[2] A decrease in formazan production indicates a reduction in cell viability, suggesting a cytotoxic or cytostatic effect of the tested compound.

Experimental Protocol: MTT Assay

  • Materials and Reagents:

    • Human cancer cell lines (e.g., A549, MCF-7, HCT-116).[2]

    • Complete cell culture medium.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization Solution (e.g., DMSO or a solution of SDS in HCl).[2]

    • Pyrazole compound library dissolved in DMSO.

    • 96-well flat-bottom sterile culture plates.[2]

  • Procedure:

    • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[2] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[2]

    • Compound Addition: Prepare serial dilutions of the pyrazole compounds in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.[2] Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.[2]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Data Presentation: Anticancer Activity of Pyrazole Derivatives

Compound IDCell LineAssay TypeIC50 (µM)
PYR-005A549MTT2.5 ± 0.4
PYR-006A549MTT15.1 ± 2.3
PYR-005MCF-7MTT1.8 ± 0.2
PYR-006MCF-7MTT> 50

Visualizations

HTS Workflow for Pyrazole Compound Libraries

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Analysis & Follow-up compound_library Pyrazole Compound Library primary_screen Primary Screen (Single Concentration) compound_library->primary_screen assay_development Assay Development & Validation assay_development->primary_screen hit_confirmation Hit Confirmation primary_screen->hit_confirmation Identified Hits dose_response Dose-Response (IC50 Determination) hit_confirmation->dose_response data_analysis Data Analysis & SAR dose_response->data_analysis secondary_assays Secondary Assays (e.g., Selectivity) data_analysis->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization

General workflow for high-throughput screening of pyrazole libraries.
Representative Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factor Transcription Factors erk->transcription_factor Activates pyrazole Pyrazole Inhibitor pyrazole->raf Inhibits gene_expression Gene Expression transcription_factor->gene_expression cell_proliferation Cell Proliferation gene_expression->cell_proliferation

Simplified MAPK/ERK signaling pathway with a pyrazole inhibitor targeting Raf kinase.

References

Application Notes and Protocols for Testing Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a foundational structure in medicinal chemistry, integral to numerous kinase inhibitors that have demonstrated significant clinical success.[1][2] Protein kinases are pivotal regulators of cellular processes and their dysregulation is a common factor in diseases such as cancer, making them prime therapeutic targets.[1][3] Pyrazole-based compounds have shown considerable efficacy in inhibiting a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Mitogen-Activated Protein Kinases (MAPKs).[1][2][4]

These application notes provide detailed protocols for the evaluation of novel pyrazole-based kinase inhibitors, from initial biochemical screening to cell-based assays and target validation. The described experimental workflow is designed to offer a comprehensive assessment of a compound's potency, selectivity, and cellular activity.

Data Presentation: Inhibitory Activity of Pyrazole-Based Compounds

Quantitative data is crucial for comparing the potency and selectivity of different pyrazole-based kinase inhibitors. The following tables provide examples of how to structure data for in vitro kinase assays and cellular proliferation assays.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole Compounds

CompoundTarget KinaseIC50 (nM)
Compound ACDK2/Cyclin A24
Compound BJAK25
Compound Cp38α380
AT7519CDK1/CDK2100/40

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is illustrative.

Table 2: Anti-proliferative Activity of Pyrazole Compounds in Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHCT116 (Colon Cancer)0.39
Compound BHEL (Erythroleukemia)0.15
Compound CPC-3 (Prostate Cancer)1.2
AT7519HCT116 (Colon Cancer)0.41

IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%. Data is illustrative.

Signaling Pathways and Experimental Workflow

A systematic approach is essential for the efficient evaluation of novel kinase inhibitors. The process typically starts with broad screening to determine biochemical potency, followed by more detailed mechanistic assays to confirm target engagement and understand the downstream effects of inhibition.

G cluster_0 Experimental Workflow Start Start In Vitro Kinase Assay In Vitro Kinase Assay Start->In Vitro Kinase Assay Initial Screening Cell-Based Proliferation Assay Cell-Based Proliferation Assay In Vitro Kinase Assay->Cell-Based Proliferation Assay Determine IC50 Target Engagement (Western Blot) Target Engagement (Western Blot) Cell-Based Proliferation Assay->Target Engagement (Western Blot) Confirm Cellular Potency Downstream Signaling Analysis Downstream Signaling Analysis Target Engagement (Western Blot)->Downstream Signaling Analysis Verify On-Target Activity In Vivo Studies In Vivo Studies Downstream Signaling Analysis->In Vivo Studies Elucidate Mechanism End End In Vivo Studies->End Evaluate Efficacy

Caption: General workflow for evaluating a novel kinase inhibitor.

Understanding the specific signaling pathways targeted by pyrazole-based inhibitors is critical for designing experiments and interpreting results. For instance, inhibitors targeting CDKs can induce cell cycle arrest.[1]

G cluster_1 CDK Signaling Pathway Inhibition Mitogenic Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic Signals->CyclinD_CDK46 pRb pRb (Phosphorylated) CyclinD_CDK46->pRb phosphorylates E2F E2F released E2F_Rb E2F sequestered by Rb E2F_Rb->pRb releases E2F upon phosphorylation G1_S_Transcription G1/S Phase Gene Transcription E2F->G1_S_Transcription activates CyclinE_CDK2 Cyclin E / CDK2 G1_S_Transcription->CyclinE_CDK2 S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase promotes Pyrazole_Inhibitor Pyrazole CDK Inhibitor Pyrazole_Inhibitor->CyclinD_CDK46 inhibits Pyrazole_Inhibitor->CyclinE_CDK2 inhibits

Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.

Experimental Protocols

The following section provides detailed, step-by-step protocols for key assays used to characterize pyrazole-based kinase inhibitors.

In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Test Pyrazole Compounds (dissolved in DMSO)

  • Kinase Enzyme

  • Substrate specific to the kinase

  • ATP

  • ADP-Glo™ Kinase Assay kit

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test pyrazole compounds in DMSO.

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and a DMSO negative control to the appropriate wells of a 384-well plate.[2]

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[2]

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well.[2] The final ATP concentration should be near the Km value for the specific kinase.

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at 30°C.[2]

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.[2]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity and is used to determine the cytotoxic effects of the inhibitor.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test Pyrazole Compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the pyrazole-based test compounds in the cell culture medium.

  • Remove the old medium and add 100 µL of medium containing the test compounds at various concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).[2]

  • Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.[2]

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[1]

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][2] Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.[2]

Western Blotting for Target Phosphorylation

Western blotting is used to detect the phosphorylation status of the target kinase and its downstream substrates, confirming on-target activity of the inhibitor.[5]

Materials:

  • Adherent mammalian cells

  • Test Pyrazole Inhibitor

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency.[5] Treat cells with the pyrazole inhibitor at various concentrations for a predetermined time (e.g., 1-24 hours). Include a vehicle (DMSO) control.[1][5]

  • Protein Extraction: Wash cells with ice-cold PBS and add ice-cold lysis buffer.[1] Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[1] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[1]

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[6]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.[1][7] Transfer the separated proteins to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.[1][7]

    • Wash the membrane three times with TBST.[1]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane three times with TBST.[1]

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[1][5]

  • Analysis: Quantify band intensities. For phosphorylation studies, it is crucial to strip the membrane and re-probe with an antibody for the total protein to normalize the phospho-signal.[8]

G cluster_2 Western Blot Workflow Cell_Treatment Cell Treatment with Inhibitor Lysis Cell Lysis & Protein Extraction Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Phospho-specific) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis & Normalization Detection->Analysis

Caption: Western Blot experimental workflow.

References

Application Note: Monitoring Pyrazole Synthesis with LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS-based application note for monitoring the progress of pyrazole synthesis is provided below.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazoles are a class of heterocyclic organic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The pyrazole scaffold is a crucial building block in medicinal chemistry and agrochemicals due to its presence in a wide range of biologically active compounds.[1][2] Efficient and well-controlled synthesis is critical for the development of these molecules. Monitoring the progress of a chemical reaction is essential to determine its endpoint, understand its kinetics, and identify the formation of any intermediates or byproducts.[3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal tool for real-time or near-real-time monitoring of synthetic reactions like pyrazole synthesis.[4][5]

This application note provides a detailed protocol for monitoring the progress of a typical pyrazole synthesis, such as the Knorr pyrazole synthesis, using a rapid and robust LC-MS method.[3]

General Experimental Workflow

The process involves taking aliquots from the reaction mixture at various time points, preparing them for analysis, and injecting them into the LC-MS system to quantify the consumption of reactants and the formation of the pyrazole product and any intermediates.

Workflow start Initiate Pyrazole Synthesis (e.g., Knorr Synthesis) sampling Collect Aliquot at Time (t) start->sampling quench Quench Reaction sampling->quench dilute Dilute Sample quench->dilute filter Filter Sample dilute->filter lcinject Inject into LC-MS filter->lcinject separation Chromatographic Separation lcinject->separation detection Mass Spectrometric Detection separation->detection integrate Integrate Peak Areas detection->integrate quantify Quantify Reactants & Products integrate->quantify plot Plot Concentration vs. Time quantify->plot

Caption: Overall workflow for monitoring pyrazole synthesis.

Logical Relationship: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a common method involving the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][6] Monitoring this reaction involves tracking the disappearance of these two starting materials and the appearance of the pyrazole product. An intermediate, such as a hydroxylpyrazolidine, may also be observed.[3]

Knorr_Synthesis Knorr Pyrazole Synthesis Pathway reactant1 1,3-Dicarbonyl Compound intermediate Intermediate (e.g., Hydroxylpyrazolidine) reactant1->intermediate + reactant2 Hydrazine Derivative reactant2->intermediate product Pyrazole Product intermediate->product - H2O

Caption: Simplified Knorr pyrazole synthesis reaction pathway.

Experimental Protocol

This protocol provides a general method that can be adapted based on the specific pyrazole being synthesized and the available instrumentation.

1. Instrumentation

  • LC System: Agilent 1200 series, Waters ACQUITY UPLC, or equivalent.[4][7]

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole, Waters ACQUITY SQD, or equivalent single or triple quadrupole mass spectrometer.[4][7]

  • Column: A reversed-phase column such as an ACQUITY UPLC BEH C8 (2.1 x 30 mm, 1.7 µm) or a Phenomenex Kinetex C18 (50 x 3 mm, 2.6 µm) is suitable for separating small polar molecules.[4][7]

2. Reagents and Materials

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Methanol (for sample preparation)

  • Reference standards of starting materials and, if available, the pyrazole product.

3. Sample Preparation The goal of sample preparation for reaction monitoring is to quickly stop the reaction and prepare a sample suitable for injection with minimal effort.[4]

  • At designated time intervals (e.g., t=0, 5, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a large volume of a cold solvent in which the components are soluble (e.g., 1 mL of cold methanol or acetonitrile). This dilution effectively stops the reaction by reducing reactant concentrations and temperature.

  • Vortex the diluted sample to ensure homogeneity.

  • If the sample contains solid particles, filter it through a 0.22 µm syringe filter into an LC vial.

  • The sample is now ready for LC-MS analysis.

4. LC-MS Method Parameters

The following tables provide typical starting conditions for an LC-MS method. These should be optimized for the specific analytes of interest.

Table 1: Liquid Chromatography Parameters

Parameter Value
Column ACQUITY UPLC BEH C8 (2.1 x 30 mm, 1.7 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4]
Flow Rate 0.4 - 0.8 mL/min[4][7]
Injection Volume 1 - 5 µL[7][8]
Column Temperature 30 - 45 °C[4][8]

| Gradient | 5% to 95% B over 0.7-4.0 minutes[4][7] |

Table 2: Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive[8][9]
Scan Mode Multiple Reaction Monitoring (MRM) or Full Scan
Capillary Voltage 3.2 kV[8]
Drying Gas Temp. 250 - 300 °C[8][10]
Drying Gas Flow 11.0 L/min[8]

| Nebulizer Pressure | 35 psi[8] |

Data Analysis and Results

For each time point, the peak areas of the starting materials and the pyrazole product are integrated. The reaction progress can be visualized by plotting the relative peak area or concentration of each component against time.

Multiple Reaction Monitoring (MRM)

For quantitative analysis, a triple quadrupole mass spectrometer operating in MRM mode provides the best sensitivity and selectivity. This involves selecting a precursor ion (typically the protonated molecule [M+H]⁺) and a characteristic product ion for each compound.

Table 3: Example MRM Transitions for Monitoring a Hypothetical Pyrazole Synthesis (Note: These m/z values are illustrative. Actual values must be determined by infusing pure standards.)

Compound Precursor Ion (m/z) Product Ion (m/z)
1,3-Diketone (Reactant) 129.1 71.1
Hydrazine (Reactant) 109.1 92.1

| Pyrazole (Product) | 201.2 | 117.1 |

Method Performance

A well-developed LC-MS method for pyrazole analysis can achieve excellent performance. The data below is representative of what can be expected from such methods.[9]

Table 4: Typical Quantitative Performance Data for Pyrazole Analysis

Parameter Typical Value
Linearity (R²) ≥ 0.990[9]
Limit of Detection (LOD) < 3.0 µg/kg[9]
Limit of Quantification (LOQ) < 9.0 µg/kg[9]
Recovery 70.0% - 108%[9]

| Relative Standard Deviation (RSD) | < 21%[9] |

Conclusion

The described UPLC-MS method offers a rapid, sensitive, and robust approach for monitoring the progress of pyrazole synthesis.[4] By providing real-time data on the consumption of reactants and the formation of products and intermediates, this technique allows chemists to optimize reaction conditions, determine reaction endpoints accurately, and gain deeper insights into reaction mechanisms.[3][4] The minimal sample preparation and fast analysis times make it a significant improvement over traditional methods like Thin Layer Chromatography (TLC).[4]

References

Application Notes and Protocols for HPLC Analysis of Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of amino acid derivatives using High-Performance Liquid Chromatography (HPLC). The following sections cover two common pre-column derivatization techniques: OPA (o-phthalaldehyde) and FMOC (9-fluorenylmethyloxycarbonyl chloride), offering high sensitivity and selectivity for the analysis of primary and secondary amino acids.

Introduction

Amino acid analysis is crucial in various scientific fields, including biochemistry, clinical diagnostics, food science, and pharmaceutical development. Most amino acids lack a native chromophore or fluorophore, making their direct detection by UV or fluorescence HPLC challenging.[1] To overcome this, derivatization is employed to attach a UV-absorbing or fluorescent tag to the amino acids, enhancing their detectability.[1][2] Pre-column derivatization, where amino acids are chemically modified before HPLC separation, is a widely used technique due to its high sensitivity, reproducibility, and the availability of various reagents.[3][4]

This guide focuses on two popular pre-column derivatization reagents:

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amino acids in the presence of a thiol to form highly fluorescent isoindole derivatives.[5][6] It is a cost-effective and highly sensitive method.[7] A significant limitation is its inability to react with secondary amino acids like proline and hydroxyproline.[4][8]

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amino acids to produce stable, fluorescent derivatives.[2][9] This makes it suitable for the comprehensive analysis of all proteinogenic amino acids.[4]

Often, a combination of OPA and FMOC is used for the complete analysis of all amino acids in a sample, where OPA derivatizes primary amino acids first, followed by FMOC for the secondary ones.[4][10]

General Workflow for HPLC Analysis of Amino Acid Derivatives

The overall process for analyzing amino acid derivatives by HPLC involves several key steps, from sample preparation to data acquisition and analysis. The general workflow is illustrated in the diagram below.

Caption: General experimental workflow for HPLC analysis of amino acid derivatives.

Application Note 1: Analysis of Primary Amino Acids using OPA Derivatization

This method is suitable for the rapid and sensitive quantification of primary amino acids.

Principle and Reaction Mechanism

OPA reacts with the primary amino group of an amino acid in an alkaline medium (pH 9.5-10.5) in the presence of a thiol, such as 3-mercaptopropionic acid (3-MPA), to form a stable and highly fluorescent isoindole derivative.[5] The addition of a thiol reagent like MPA increases the stability and polarity of the derivatives, which can improve their separation on a reversed-phase column.[7]

G OPA Derivatization Reaction cluster_reactants cluster_product cluster_conditions OPA o-Phthalaldehyde (OPA) AminoAcid Primary Amino Acid (R-NH2) Plus1 + Thiol Thiol (R'-SH) Plus2 + Derivative Fluorescent Isoindole Derivative Plus2->Derivative Conditions Alkaline pH (e.g., Borate Buffer) G FMOC Derivatization Reaction cluster_reactants cluster_product cluster_conditions FMOC FMOC-Cl Plus + AminoAcid Primary or Secondary Amino Acid Derivative Fluorescent FMOC-Derivative Plus->Derivative Conditions Alkaline pH (e.g., Borate Buffer)

References

Application Notes and Protocols: Synthesis of Pan-FGFR Covalent Inhibitors from a Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors based on a 5-amino-1H-pyrazole-4-carboxamide scaffold.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that play crucial roles in cell proliferation, differentiation, and migration.[1][2] Aberrant FGFR signaling, due to mutations, gene amplifications, or translocations, is a known driver in various cancers.[1][2] Covalent inhibitors offer a therapeutic advantage by forming an irreversible bond with a specific cysteine residue in the ATP-binding pocket of the FGFR kinase domain, leading to prolonged target inhibition.[3][4] The 5-amino-1H-pyrazole-4-carboxamide scaffold has emerged as a promising starting point for the development of potent and selective pan-FGFR covalent inhibitors.[1][4][5]

This document outlines the synthetic strategy, key experimental protocols, and biological evaluation methods for researchers engaged in the discovery and development of novel anticancer therapeutics targeting the FGFR signaling pathway.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazole-Based Pan-FGFR Covalent Inhibitors
Compound IDFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)FGFR2 V564F IC₅₀ (nM)Reference
10h 464199-62[1]
PRN1371 0.71.34.119.3-[6]
Compound 6 -<1<116<1[4]

IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. '-' indicates data not available.

Table 2: In Vitro Cellular Antiproliferative Activity of Representative Pyrazole-Based Pan-FGFR Covalent Inhibitors
Compound IDCell LineFGFR AberrationIC₅₀ (nM)Reference
10h NCI-H520-19[1]
10h SNU-16FGFR2 Amplification59[1]
10h KATO IIIFGFR2 Amplification73[1]
PRN1371 RT4FGFR3 Mutation4.0[6]
PRN1371 RT112FGFR3 Fusion4.1[6]
PRN1371 SNU16FGFR2 Amplification2.6[6]
Compound 6 RT112FGFR3 Fusion6[4]
Compound 6 BaF3 FGFR2 WT-<1[4]
Compound 6 BaF3 FGFR2 V564FGatekeeper Mutant<1[4]

IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of cell proliferation. '-' indicates data not available.

Experimental Protocols

I. Synthesis of 5-Amino-1H-pyrazole-4-carboxamide Covalent Inhibitors

The general synthetic approach involves the construction of the core 5-amino-1H-pyrazole-4-carboxamide scaffold followed by the introduction of a warhead-containing side chain for covalent modification of the target cysteine.

This protocol is based on the condensation of a β-ketonitrile with hydrazine.[7]

Materials:

  • Substituted β-ketonitrile (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve the substituted β-ketonitrile in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution. If the β-ketonitrile has an acidic proton, a base like triethylamine can be added to facilitate the reaction.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the desired 5-aminopyrazole derivative.

This protocol describes the coupling of the pyrazole core with a carboxylic acid.

Materials:

  • 5-Aminopyrazole derivative (from Protocol 1) (1.0 eq)

  • Substituted carboxylic acid (1.1 eq)

  • Coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted carboxylic acid and the 5-aminopyrazole derivative in anhydrous DMF.

  • Add the coupling agent (e.g., HATU) to the mixture.

  • Add DIPEA to the reaction mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-1H-pyrazole-4-carboxamide.

This protocol details the final step of attaching the acrylamide warhead.

Materials:

  • 5-Amino-1H-pyrazole-4-carboxamide derivative (from Protocol 2) with a suitable amine handle (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (1.5 eq)

Procedure:

  • Dissolve the amine-containing pyrazole derivative in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the solution.

  • Add acryloyl chloride dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final covalent inhibitor by column chromatography on silica gel.

II. Biological Evaluation Protocols

This protocol describes a general method to assess the inhibitory activity of the synthesized compounds against FGFR kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 enzymes

  • ATP

  • Suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the inhibitor dilutions to the assay wells.

  • Add the recombinant FGFR enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be close to its Km value for each enzyme.

  • Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the inhibitor's activity.

  • Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

This protocol is for evaluating the effect of the inhibitors on the proliferation of cancer cell lines with known FGFR aberrations.

Materials:

  • Cancer cell lines (e.g., SNU-16, KATO III, RT112)

  • Appropriate cell culture medium and supplements

  • Synthesized inhibitor compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitor compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor.

  • Incubate the cells for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • The luminescence signal is proportional to the number of viable cells.

  • Calculate the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

FGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Phosphorylation PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: FGFR Signaling Pathway.

Synthesis_Workflow start Start Materials (β-ketonitrile, Hydrazine) protocol1 Protocol 1: Pyrazole Core Synthesis start->protocol1 pyrazole 5-Aminopyrazole Derivative protocol1->pyrazole protocol2 Protocol 2: Amide Coupling pyrazole->protocol2 carboxamide 5-Amino-1H-pyrazole- 4-carboxamide protocol2->carboxamide protocol3 Protocol 3: Warhead Installation carboxamide->protocol3 inhibitor Final Covalent Inhibitor protocol3->inhibitor purification Purification (Chromatography) inhibitor->purification characterization Characterization (NMR, MS) purification->characterization end Biological Evaluation characterization->end

Caption: Synthetic Workflow for Pyrazole-Based FGFR Inhibitors.

References

Application Notes and Protocols for the Vilsmeier-Haack Reaction on Hydrazone Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack (V-H) reaction is a versatile and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] A significant application of this reaction is the synthesis of 4-formylpyrazoles from hydrazone precursors, which are valuable intermediates in the development of pharmaceuticals due to the biological significance of pyrazole derivatives.[3][4] These compounds have demonstrated a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[3] This document provides detailed protocols and application notes for performing the Vilsmeier-Haack reaction on hydrazone precursors.

I. Overview of the Reaction

The Vilsmeier-Haack reaction on hydrazones facilitates the synthesis of 4-formylpyrazoles.[5] The reaction typically involves the treatment of a hydrazone with the Vilsmeier-Haack reagent, which is prepared in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[1][6] The reaction proceeds through an initial electrophilic attack of the Vilsmeier reagent on the hydrazone, followed by cyclization and subsequent formylation to yield the 4-formylpyrazole.[3]

II. Experimental Protocols

This section outlines the key experimental procedures for the Vilsmeier-Haack reaction on hydrazone precursors, from the preparation of the Vilsmeier-Haack reagent to the synthesis and purification of the final 4-formylpyrazole product.

A. Preparation of the Vilsmeier-Haack Reagent

The Vilsmeier-Haack reagent, a chloromethyleneiminium salt, is typically prepared in situ immediately before use.[7][8]

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous reaction vessel

  • Ice bath

Procedure:

  • To a cooled (0 °C) and stirred solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise.[7] The molar ratio of DMF to POCl₃ is typically 1:1, although an excess of DMF can be used as the solvent.[6][9]

  • Maintain the temperature below 5 °C during the addition.[7]

  • After the addition is complete, stir the mixture at 0 °C for a specified time (e.g., 30 minutes) to ensure the complete formation of the Vilsmeier-Haack reagent.

B. Synthesis of 4-Formylpyrazoles from Hydrazones

The following is a general procedure for the synthesis of 4-formylpyrazoles from hydrazone precursors using the prepared Vilsmeier-Haack reagent.

Materials:

  • Hydrazone precursor

  • Prepared Vilsmeier-Haack reagent in DMF

  • Ice-cold water

  • Sodium hydroxide (NaOH) or sodium acetate solution for neutralization[1][10]

  • Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)[1]

  • Drying agent (e.g., magnesium sulfate)[1]

  • Apparatus for filtration, extraction, and solvent evaporation

Procedure:

  • To the freshly prepared Vilsmeier-Haack reagent, add the hydrazone precursor (typically 1 equivalent based on POCl₃).[3]

  • Stir the reaction mixture at a specific temperature and for a duration that can vary depending on the substrate. Common conditions range from room temperature to 60-80 °C for several hours.[3][11]

  • Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice-cold water.[3][7]

  • Neutralize the mixture by adding a base, such as a sodium hydroxide or sodium acetate solution, to a pH of 8-9.[7]

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) multiple times.[1]

  • Combine the organic extracts and wash with brine.[10]

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate.[1]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[10]

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to afford the pure 4-formylpyrazole.[1]

III. Data Presentation: Reaction Yields

The yield of the Vilsmeier-Haack reaction on hydrazones can vary depending on the specific substrates and reaction conditions. The following table summarizes reported yields for the synthesis of various 4-formylpyrazoles.

Hydrazone PrecursorProductYield (%)Reference
Acetophenone 2-thiazolylhydrazone2-(3-Phenyl-4-formylpyrazol-1-yl)thiazole75.3[3]
4-Methylacetophenone 2-thiazolylhydrazone2-[3-(4-Methylphenyl)-4-formylpyrazol-1-yl]thiazole72.5[3]
4-Methoxyacetophenone 2-thiazolylhydrazone2-[3-(4-Methoxyphenyl)-4-formylpyrazol-1-yl]thiazole78.1[3]
4-Chloroacetophenone 2-thiazolylhydrazone2-[3-(4-Chlorophenyl)-4-formylpyrazol-1-yl]thiazole70.8[3]
4-Nitroacetophenone 2-thiazolylhydrazone2-[3-(4-Nitrophenyl)-4-formylpyrazol-1-yl]thiazole68.2[3]
Ethyl pyruvate N-methylhydrazoneEthyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate71[12]
α,α,α-Trifluoroacetone N-phenylhydrazone1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde79[12]

IV. Visualizations

A. Reaction Mechanism

The following diagram illustrates the plausible mechanism for the formation of 4-formylpyrazoles from hydrazones via the Vilsmeier-Haack reaction.[3]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Reaction with Hydrazone DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Hydrazone Hydrazone Precursor Intermediate1 Intermediate 1 Hydrazone->Intermediate1 + Vilsmeier Reagent Intermediate2 Intermediate 2 Intermediate1->Intermediate2 - HCl Pyrazoline Pyrazoline Intermediate Intermediate2->Pyrazoline Cyclization Pyrazole Pyrazole Pyrazoline->Pyrazole - Me₂NH Iminium_Salt Iminium Salt Pyrazole->Iminium_Salt + Vilsmeier Reagent Formyl_Pyrazole 4-Formylpyrazole (Final Product) Iminium_Salt->Formyl_Pyrazole Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack reaction on hydrazones.

B. Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of 4-formylpyrazoles.

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Reagent_Prep Reaction Add Hydrazone Precursor and React Reagent_Prep->Reaction Quench Quench Reaction (Pour into ice-water) Reaction->Quench Neutralize Neutralize with Base Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify Crude Product (Column Chromatography/Recrystallization) Concentrate->Purify End Pure 4-Formylpyrazole Purify->End

Caption: General experimental workflow for the Vilsmeier-Haack reaction.

References

Application Notes and Protocols for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid as a versatile research intermediate in drug discovery and development. This document includes detailed synthetic protocols, applications in the synthesis of kinase inhibitors, and relevant biological data.

Introduction

This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases. Its structural features, including the pyrazole core, an exocyclic amine, and a carboxylic acid handle, allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties of the final compounds. This intermediate is notably used in the development of inhibitors for p38 MAP kinase and Fibroblast Growth Factor Receptors (FGFRs).

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₈FN₃O₂
Molecular Weight 221.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO and DMF

Synthetic Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding carbonitrile precursor followed by hydrolysis.

Protocol 1: Synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

This protocol is adapted from the synthesis of similar 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[1][2]

Materials:

  • (Ethoxymethylene)malononitrile

  • 4-Fluorophenylhydrazine hydrochloride

  • Ethanol

  • Sodium acetate (if starting with the hydrochloride salt)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4-fluorophenylhydrazine hydrochloride (1.2 mmol) and sodium acetate (1.2 mmol) in absolute ethanol (2 mL), add (ethoxymethylene)malononitrile (1.0 mmol) slowly with stirring.

  • Once the addition is complete, heat the solution to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile as a solid.

G EMMN (Ethoxymethylene)malononitrile Ethanol Ethanol, Reflux EMMN->Ethanol FPH 4-Fluorophenylhydrazine FPH->Ethanol Precursor 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile Ethanol->Precursor Cyclization

Caption: Synthesis of the carbonitrile precursor.

Protocol 2: Hydrolysis to this compound

This protocol describes a general method for the hydrolysis of a pyrazole-4-carbonitrile to the corresponding carboxylic acid.[3][4][5][6]

Materials:

  • 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

  • Sulfuric acid (concentrated)

  • Water

  • Sodium hydroxide solution (for neutralization)

  • Hydrochloric acid (for acidification)

Procedure:

  • To a flask containing 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (1.0 mmol), add a mixture of water and concentrated sulfuric acid (e.g., 2:1 v/v, 5 mL).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated sodium hydroxide solution to a pH of approximately 8-9.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4 to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

G Precursor 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile Acid H2SO4 / H2O, Reflux Precursor->Acid Hydrolysis Product This compound Acid->Product Hydrolysis

Caption: Hydrolysis of the carbonitrile to the carboxylic acid.

Applications in the Synthesis of Kinase Inhibitors

This compound is a valuable intermediate for the synthesis of various kinase inhibitors. The carboxylic acid moiety can be readily converted to amides, and the pyrazole core can be further elaborated to generate complex heterocyclic systems.

Application 1: Synthesis of Pyrazole-4-carboxamide Derivatives as FGFR Inhibitors

The carboxylic acid can be coupled with various amines to generate a library of carboxamide derivatives. Some of these derivatives have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).

Protocol 3: Amide Coupling

This protocol describes a general procedure for the amide coupling of this compound with an aniline derivative.[7]

Materials:

  • This compound

  • Aniline derivative (e.g., 3,5-dimethoxyaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 mmol), EDC (1.2 mmol), and HOBt (1.2 mmol) in DMF (10 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the aniline derivative (1.1 mmol) and DIPEA (2.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide.

Quantitative Data: Inhibitory Activity of a Representative Pan-FGFR Covalent Inhibitor (Compound 10h) derived from a 5-amino-1H-pyrazole-4-carboxamide scaffold [2][8]

TargetIC₅₀ (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F Mutant62

Cellular Proliferation Inhibition by Compound 10h [2]

Cell LineCancer TypeIC₅₀ (nM)
NCI-H520Lung Cancer19
SNU-16Gastric Cancer59
KATO IIIGastric Cancer73
Application 2: Synthesis of Pyrazolo[1,5-a]pyrimidines as p38 MAP Kinase Inhibitor Precursors

The 5-aminopyrazole moiety can undergo cyclization with β-dicarbonyl compounds to form the pyrazolo[1,5-a]pyrimidine scaffold, a core structure in many kinase inhibitors.

Protocol 4: Synthesis of Pyrazolo[1,5-a]pyrimidine-5,7-diol [9][10]

Materials:

  • This compound (or its corresponding ester)

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • To a solution of sodium ethoxide (prepared from sodium in ethanol), add 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate ester (1.0 mmol).

  • Add diethyl malonate (1.2 mmol) and heat the mixture to reflux for 24 hours.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry to yield the pyrazolo[1,5-a]pyrimidine-5,7-diol derivative.

Protocol 5: Chlorination of Pyrazolo[1,5-a]pyrimidine-5,7-diol [9][11][12]

Materials:

  • Pyrazolo[1,5-a]pyrimidine-5,7-diol derivative

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (catalytic amount)

Procedure:

  • Suspend the pyrazolo[1,5-a]pyrimidine-5,7-diol derivative (1.0 mmol) in phosphorus oxychloride (5 mL).

  • Add a catalytic amount of pyridine.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the 5,7-dichloropyrazolo[1,5-a]pyrimidine derivative.

This dichloro-intermediate can be further functionalized to synthesize potent kinase inhibitors such as RO3201195, a selective p38 MAP kinase inhibitor.[1]

G cluster_0 Synthesis of Bioactive Molecules Start This compound Amide Amide Coupling (Protocol 3) Start->Amide PyrazoloDiol Cyclization with Diethyl Malonate (Protocol 4) Start->PyrazoloDiol FGFR_Inhibitor FGFR Inhibitors Amide->FGFR_Inhibitor PyrazoloDiol_Product Pyrazolo[1,5-a]pyrimidine-5,7-diol PyrazoloDiol->PyrazoloDiol_Product Chlorination Chlorination with POCl3 (Protocol 5) PyrazoloDiol_Product->Chlorination Dichloro_Product 5,7-Dichloropyrazolo[1,5-a]pyrimidine Chlorination->Dichloro_Product p38_Inhibitor p38 MAP Kinase Inhibitors Dichloro_Product->p38_Inhibitor

Caption: Synthetic workflow for kinase inhibitors.

Signaling Pathways

The derivatives of this compound are designed to modulate key signaling pathways involved in cell proliferation, inflammation, and survival.

p38 MAP Kinase Signaling Pathway

p38 MAP kinases are a class of mitogen-activated protein kinases that are activated by cellular stress and inflammatory cytokines. Inhibition of p38 can block the production of pro-inflammatory cytokines like TNF-α and IL-1β.

G Stress Cellular Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (e.g., MK2, Transcription Factors) p38->Downstream Inflammation Inflammation / Apoptosis Downstream->Inflammation Inhibitor p38 Inhibitor (derived from title compound) Inhibitor->p38

Caption: p38 MAP Kinase signaling pathway.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGFs, activate downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, promoting cell growth and proliferation. Aberrant FGFR signaling is a key driver in many cancers.

G FGF FGF FGFR FGFR FGF->FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor FGFR Inhibitor (derived from title compound) Inhibitor->FGFR

Caption: FGFR signaling pathway.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors. The synthetic protocols and application examples provided herein offer a solid foundation for researchers in the field of drug discovery to utilize this compound in the development of novel therapeutics. The amenability of its functional groups to various chemical transformations makes it an attractive starting material for generating diverse chemical libraries for high-throughput screening and lead optimization.

References

Troubleshooting & Optimization

Troubleshooting low yield in Knorr pyrazole synthesis from dicarbonyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for challenges encountered during the synthesis of pyrazoles from dicarbonyl compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and characterization of pyrazoles.

Q1: My Knorr pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the Knorr pyrazole synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions. Below is a troubleshooting guide to help you identify and address the potential issues.

Troubleshooting Low Yield:

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, which not only reduce the yield of the desired pyrazole but also complicate the purification process. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.

  • Reaction Stoichiometry: An incorrect stoichiometric ratio of reactants is a common reason for low yields. While a 1:1 molar ratio is standard, in some cases, using a slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.

  • Reaction Conditions:

    • pH: The reaction is typically acid-catalyzed.[1][2][3][4][5] A few drops of glacial acetic acid are often sufficient.[6] However, highly acidic conditions can protonate the hydrazine, reducing its nucleophilicity and hindering the reaction.[7] If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become too acidic, leading to the formation of colored byproducts. In such cases, adding a mild base like sodium acetate can be beneficial.

    • Temperature and Reaction Time: The Knorr synthesis can be exothermic and proceed rapidly.[8] However, for less reactive substrates, heating may be necessary. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure all starting material has been consumed.[6]

    • Solvent: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol and methanol are commonly used.

  • Side Reactions: The formation of regioisomers with unsymmetrical dicarbonyl compounds is a common side reaction that can lower the yield of the desired product.[7]

  • Purification Losses: Significant loss of product can occur during workup and purification steps. Optimize your purification protocol to minimize such losses.

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products. The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.

Strategies to Improve Regioselectivity:

  • Solvent Choice: The solvent can have a dramatic effect on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to conventional solvents like ethanol.

  • pH Control: Adjusting the pH of the reaction can influence the site of the initial nucleophilic attack. Under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions might favor the other.

  • Steric Hindrance: Utilizing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thus favoring the formation of a single regioisomer.

Q3: My reaction mixture is turning a dark color. Is this normal, and can I prevent it?

A3: Discoloration of the reaction mixture, often to a deep yellow or red, is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material.

Tips to Minimize Discoloration:

  • Use a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. Adding one equivalent of a mild base, such as sodium acetate or potassium acetate, can neutralize the acid and lead to a cleaner reaction profile.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.

  • Purification: These colored impurities can often be removed during workup and purification. Washing the crude product with a non-polar solvent like toluene may help remove some of the coloration before further purification steps like recrystallization.

Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:

  • Increase Solvent Volume: Add more of the "good" solvent (the one in which your compound is more soluble) to the hot solution. This will keep the compound dissolved at a lower temperature, allowing crystallization to occur below its melting point.[9]

  • Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container can promote gradual cooling and facilitate crystal formation.[9]

  • Change the Solvent System: Experiment with different solvents or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[9]

  • Use a Seed Crystal: If you have a small amount of the pure, solid product, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[9]

Data Presentation

The following tables summarize quantitative data to aid in optimizing your Knorr pyrazole synthesis.

Table 1: Effect of Solvent on Regioselectivity in the Knorr Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazineSolventTemperature (°C)Time (h)Regioisomeric Ratio (A:B)Total Yield (%)
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineEthanolReflux260:4085
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineTFEReflux185:1590
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineHFIPReflux197:392
1-Phenyl-1,3-butanedionePhenylhydrazineEthanol250.555:4588
1-Phenyl-1,3-butanedionePhenylhydrazineTFE250.570:3091
1-Phenyl-1,3-butanedionePhenylhydrazineHFIP250.595:594

Note: Regioisomer A refers to the pyrazole formed by the initial attack at the less hindered carbonyl, while Regioisomer B is the product from the attack at the more hindered carbonyl.

Table 2: Comparison of Conventional vs. Microwave-Assisted Knorr Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazineMethodSolventTimeYield (%)
Ethyl acetoacetatePhenylhydrazineConventional (Reflux)Ethanol8 - 9.5 h28 - 72
Ethyl acetoacetatePhenylhydrazineMicrowave (110 °C)t-BuOH30 min56 - 98
4-Alkoxy-1,1,1-trifluoro-3-alken-2-onesSubstituted HydrazinesConventional--Moderate
4-Alkoxy-1,1,1-trifluoro-3-alken-2-onesSubstituted HydrazinesMicrowave (70 °C)-4 min82 - 96

Experimental Protocols

Below are detailed methodologies for key experiments related to the Knorr pyrazole synthesis.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) [10]

  • Materials:

    • Ethyl acetoacetate

    • Phenylhydrazine

    • Diethyl ether

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.

    • Heat the reaction mixture under reflux for 1 hour.

    • Cool the resulting syrup in an ice bath.

    • Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

    • Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether.

    • Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-phenyl-5-pyrazolone.

Protocol 2: Purification of Pyrazoles by Recrystallization [9][11]

  • Solvent Selection: Choose a solvent in which the pyrazole is soluble when hot and insoluble when cold. Common solvents include ethanol, methanol, and mixtures like ethanol/water or hexane/ethyl acetate.

  • Procedure:

    • Dissolve the crude pyrazole in a minimum amount of the chosen hot solvent.

    • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 3: Purification of Pyrazoles by Column Chromatography

  • Stationary Phase: Silica gel is commonly used. For basic pyrazoles that may interact strongly with acidic silica, deactivating the silica gel with triethylamine (0.5-1% in the eluent) or using neutral alumina is recommended.

  • Eluent Selection: Use TLC to determine a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives the desired pyrazole an Rf value of approximately 0.2-0.3.

  • Procedure:

    • Prepare a slurry of the stationary phase in the chosen eluent and pack the column.

    • Dissolve the crude pyrazole in a minimum amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

Diagram 1: General Mechanism of the Knorr Pyrazole Synthesis

Knorr_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation (-H2O) Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

General mechanism of the Knorr pyrazole synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield in Knorr Pyrazole Synthesis

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Assess Purity of Starting Materials Start->Check_Purity Check_Stoichiometry Verify Reaction Stoichiometry Check_Purity->Check_Stoichiometry Purity OK Success Improved Yield Check_Purity->Success Impure -> Purify Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Time, Solvent) Check_Stoichiometry->Optimize_Conditions Stoichiometry Correct Check_Stoichiometry->Success Incorrect -> Adjust Check_Side_Reactions Investigate for Side Reactions (e.g., Regioisomers) Optimize_Conditions->Check_Side_Reactions Conditions Optimized Optimize_Purification Optimize Purification Protocol Check_Side_Reactions->Optimize_Purification Side Reactions Addressed Optimize_Purification->Success Purification Optimized

A logical workflow for troubleshooting low yield.

Diagram 3: Experimental Workflow for a Typical Knorr Pyrazole Synthesis

Experimental_Workflow Reaction_Setup 1. Reaction Setup (Dicarbonyl, Solvent, Catalyst) Add_Hydrazine 2. Add Hydrazine Derivative Reaction_Setup->Add_Hydrazine Reaction 3. Reaction (Stirring/Heating) Add_Hydrazine->Reaction Monitoring 4. Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup 5. Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification 6. Purification (Recrystallization/Chromatography) Workup->Purification Characterization 7. Characterization (NMR, MS, MP) Purification->Characterization

General experimental workflow for Knorr synthesis.

References

Identifying and minimizing side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing side reactions in pyrazole synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during pyrazole synthesis.

Issue 1: Low or No Yield of the Desired Pyrazole

Possible Causes and Solutions:

  • Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions and reduce the yield.[1][2][3]

    • Solution: Ensure the purity of your starting materials. Use freshly opened or purified hydrazine derivatives, as they can degrade over time.[3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3] Experiment with different solvents; for instance, aprotic dipolar solvents may offer better results than polar protic solvents in some cases.[2]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as a hydrazone, preventing the formation of the pyrazole ring.[3]

    • Solution: Adjusting the pH with a catalytic amount of acid (e.g., acetic acid) can facilitate the cyclization step.[4] In some cases, increasing the reaction temperature may be necessary to drive the dehydration of a stable intermediate.[1]

  • Formation of Side Products: The formation of regioisomers or other byproducts consumes the starting materials, lowering the yield of the desired product.[1][4]

    • Solution: Refer to the section on "Formation of Regioisomers" for strategies to improve regioselectivity.

Issue 2: Formation of Regioisomers with Unsymmetrical 1,3-Dicarbonyls

Possible Cause and Solutions:

  • Lack of Regioselectivity: The nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons of an unsymmetrical 1,3-dicarbonyl compound, leading to a mixture of two pyrazole regioisomers.[1][2][3] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[3]

    • Solution 1: Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve regioselectivity in favor of one isomer compared to standard solvents like ethanol.[1]

    • Solution 2: pH Control: The pH of the reaction medium can influence which nitrogen atom of a substituted hydrazine initiates the attack. Acidic conditions might favor one regioisomer, while neutral or basic conditions could favor the other.[1][3]

    • Solution 3: Catalyst Selection: The choice of catalyst can direct the reaction towards a specific regioisomer. For example, nano-ZnO has been used as an efficient catalyst for the synthesis of certain pyrazoles, leading to high yields in a short time.[5]

Issue 3: Presence of Colored Impurities in the Reaction Mixture

Possible Causes and Solutions:

  • Hydrazine Decomposition: Hydrazine starting materials, particularly salts like phenylhydrazine hydrochloride, can decompose or undergo oxidation, leading to the formation of colored impurities.[2][3]

    • Solution 1: Use of a Mild Base: If using a hydrazine salt, adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[3]

    • Solution 2: Purification of Starting Material: Purifying the hydrazine derivative before use can remove colored impurities.[3]

    • Solution 3: Work-up and Purification: The colored impurities can often be removed during work-up or by recrystallization or column chromatography of the crude product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in pyrazole synthesis?

A1: The most prevalent side reaction is the formation of regioisomers when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[2] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two non-equivalent carbonyl groups, leading to a mixture of isomeric pyrazole products.[2][3]

Q2: How can I minimize the formation of regioisomers?

A2: To minimize the formation of regioisomers, you can employ several strategies:

  • Optimize the solvent system: Fluorinated alcohols have been shown to dramatically increase regioselectivity.[1]

  • Control the reaction pH: Adjusting the acidity or basicity of the reaction medium can favor the formation of one isomer over the other.[1][3]

  • Utilize specific catalysts: Certain catalysts can direct the reaction to yield a single regioisomer.[1]

  • Modify the reactants: Using precursors with differentiated reactivity at the carbonyl positions can "lock in" the regiochemistry before cyclization.[2]

Q3: My reaction is exothermic upon adding the hydrazine. How should I manage this?

A3: The reaction between a 1,3-dicarbonyl compound and a hydrazine can be exothermic. To manage this, add the hydrazine derivative slowly and portion-wise to the solution of the dicarbonyl compound, while monitoring the temperature of the reaction mixture. Using an ice bath to cool the reaction vessel during the addition can also help to control the exotherm.

Q4: What are the best methods for purifying pyrazole products, especially when isomers are present?

A4: The purification of pyrazole products, particularly when dealing with a mixture of isomers, can be achieved through several methods:

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating pyrazole isomers.[2]

  • Recrystallization: If the isomers have different solubilities in a particular solvent, recrystallization can be an effective purification technique.[3][6]

  • Fractional Distillation: For liquid pyrazoles with sufficiently different boiling points, fractional distillation can be used for separation.[7]

  • Salt Formation: Reacting the isomer mixture with an acid to form salts can sometimes lead to selective crystallization of one of the isomer salts.[7]

Q5: I suspect my hydrazine starting material has degraded. How can I check its quality?

A5: The quality of hydrazine can be assessed by its physical appearance; it should be a colorless liquid. The development of a yellow color can indicate degradation. For a more quantitative assessment, techniques like NMR spectroscopy or titration can be used to determine the purity of the hydrazine. It is always recommended to use freshly opened or distilled hydrazine for best results.[3]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomer Ratio (A:B)Total Yield (%)
Unsymmetrical Diketone 1MethylhydrazineEthanol40:6085
Unsymmetrical Diketone 1MethylhydrazineTFE85:1592
Unsymmetrical Diketone 1MethylhydrazineHFIP>95:590
Unsymmetrical Diketone 2PhenylhydrazineEthanol55:4588
Unsymmetrical Diketone 2PhenylhydrazineTFE90:1095
Unsymmetrical Diketone 2PhenylhydrazineHFIP>98:293

Note: The data presented are representative examples and the actual ratios and yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).

  • Hydrazine Addition: Slowly add the hydrazine derivative (1.0-1.1 equivalents) to the solution at room temperature. If the reaction is exothermic, cool the flask in an ice bath during the addition.

  • Reaction: Add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid). Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[3]

Protocol 2: Regioselective Pyrazole Synthesis using a Fluorinated Alcohol

  • Reaction Setup: In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equivalent) in 2,2,2-trifluoroethanol (TFE).

  • Hydrazine Addition: Add the substituted hydrazine (1.0 equivalent) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Work-up: After the starting material is consumed, remove the TFE under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[2]

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl hydrazone_A Hydrazone A dicarbonyl->hydrazone_A Attack at C1 hydrazone_B Hydrazone B dicarbonyl->hydrazone_B Attack at C2 hydrazine Substituted Hydrazine hydrazine->hydrazone_A hydrazine->hydrazone_B pyrazole_A Regioisomer A hydrazone_A->pyrazole_A Cyclization & Dehydration pyrazole_B Regioisomer B hydrazone_B->pyrazole_B Cyclization & Dehydration

Caption: Knorr synthesis pathways leading to regioisomers.

Troubleshooting_Workflow start Low Yield or Side Product Formation check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions (T, t, solvent) start->optimize_conditions check_stoichiometry Verify Stoichiometry start->check_stoichiometry check_purity->optimize_conditions purification Improve Purification Method optimize_conditions->purification Reaction OK, Loss on Work-up analyze_side_products Analyze Side Products (NMR, MS) optimize_conditions->analyze_side_products check_stoichiometry->optimize_conditions desired_product Desired Product (Improved Yield) purification->desired_product adjust_pH Adjust Reaction pH analyze_side_products->adjust_pH Regioisomers Observed change_catalyst Change Catalyst analyze_side_products->change_catalyst Other Byproducts adjust_pH->desired_product change_catalyst->desired_product

Caption: A logical workflow for troubleshooting pyrazole synthesis.

Isomer_Purification_Workflow start Crude Product (Mixture of Isomers) is_solid Is the mixture a solid? start->is_solid is_liquid Is the mixture a liquid? start->is_liquid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Column Chromatography is_solid->column No salt_formation Salt Formation & Crystallization is_solid->salt_formation Recrystallization difficult is_liquid->column No distillation Fractional Distillation is_liquid->distillation Yes recrystallization->column Fails pure_isomer_A Pure Isomer A recrystallization->pure_isomer_A column->pure_isomer_A pure_isomer_B Pure Isomer B column->pure_isomer_B distillation->column Fails distillation->pure_isomer_A salt_formation->pure_isomer_A

Caption: Experimental workflow for pyrazole isomer purification.

References

Technical Support Center: Purification of Crude Pyrazole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude pyrazole derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying pyrazole derivatives?

A1: The most common stationary phase for the column chromatography of pyrazole derivatives is silica gel (SiO2).[1][2][3][4] Its polarity allows for the effective separation of pyrazole compounds from less polar and more polar impurities. For particularly basic pyrazole derivatives, neutral alumina may be a better choice to avoid strong interactions that can lead to peak tailing and low recovery.[5]

Q2: How do I choose the right eluent (mobile phase) for my pyrazole derivative?

A2: The ideal eluent system is typically determined by thin-layer chromatography (TLC) prior to running the column.[1][6] A good starting point for many pyrazole derivatives is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1][7] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired pyrazole compound on a silica gel TLC plate.[2] This generally indicates that the compound will elute from the column in a reasonable volume of solvent, well-separated from impurities.

Q3: My pyrazole derivative is sticking to the silica gel column, resulting in low yield. What can I do?

A3: Low recovery of pyrazole derivatives from a silica gel column is often due to the basic nature of the pyrazole ring interacting strongly with the acidic silica gel.[5] To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (~0.5-1% by volume), to the eluent.[5] This neutralizes the acidic sites on the silica, reducing the strength of the interaction and improving the recovery of your compound.

Q4: I am observing peak tailing in my chromatography. What causes this and how can I fix it?

A4: Peak tailing is often a result of strong interactions between the analyte and the stationary phase, which is common with basic compounds like some pyrazole derivatives on acidic silica gel. As mentioned in the previous answer, adding a small amount of triethylamine to the eluent can significantly reduce tailing by competing for the active sites on the silica gel.

Q5: How can I separate regioisomers of a pyrazole derivative?

A5: Separating regioisomers can be challenging due to their similar polarities. Careful optimization of the eluent system is crucial. Using a less polar mobile phase can increase the retention time and may improve the separation. If isomers are still not separating, consider using a different stationary phase, such as alumina, or high-performance liquid chromatography (HPLC) for better resolution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of crude pyrazole derivatives by column chromatography.

Problem Possible Cause Solution
Poor Separation of Product from Impurities Inappropriate eluent polarity.Optimize the eluent system using TLC. A less polar eluent will generally increase separation between compounds with close Rf values.
Column overloaded with crude material.Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 for easy separations and up to 100:1 for difficult separations.[2]
Column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry to avoid air pockets and channels.[2][3] Gently tap the column during packing to help the silica settle evenly.[2][3]
Product Elutes Too Quickly (High Rf) Eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the nonpolar solvent (e.g., increase the hexane to ethyl acetate ratio).
Product Does Not Elute from the Column (Low Rf) Eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio).
Compound is irreversibly adsorbed to the silica.For basic pyrazoles, add triethylamine to the eluent to reduce strong acidic interactions.[5] Consider switching to a neutral stationary phase like alumina.[5]
Low Recovery of the Purified Product Compound is strongly adsorbed to the silica gel.As mentioned above, use a deactivated silica gel (with triethylamine) or an alternative stationary phase like alumina.[5]
The compound is volatile and was lost during solvent removal.Use a lower temperature on the rotary evaporator and be careful not to leave the product under high vacuum for an extended period.
Fractions are Contaminated with an Unknown Substance The column was not properly cleaned before use.Ensure all glassware is thoroughly cleaned and dried before use.
The solvents used for elution were not pure.Use high-purity solvents for chromatography.
Crude Product is Not Soluble in the Elution Solvent The chosen eluent is too nonpolar for the crude mixture.Dissolve the crude product in a minimal amount of a more polar solvent (like dichloromethane or acetone) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting powder can be dry-loaded onto the column.[2]

Quantitative Data

Table 1: Eluent System vs. Retention Factor (Rf) for Representative Pyrazole Derivatives on Silica Gel TLC

The following table provides typical Rf values for pyrazole derivatives with varying substituents in a common eluent system. This data can serve as a starting point for developing your own purification methods.

Pyrazole Derivative Substituents Eluent System (Hexane:Ethyl Acetate) Approximate Rf Value
1-Phenyl-3,5-dimethylpyrazolePhenyl at N1, two methyl groups4:10.65
1-(4-Methoxyphenyl)-3,5-dimethylpyrazoleMethoxy-substituted phenyl at N1, two methyl groups4:10.55
3-(Trifluoromethyl)-1,5-diphenyl-1H-pyrazolePhenyl at N1 and C5, trifluoromethyl at C39:10.40
4-Bromo-1-phenyl-1H-pyrazolePhenyl at N1, bromine at C49:10.70

Note: Rf values are approximate and can vary based on the specific batch of silica gel, temperature, and chamber saturation.

Table 2: Purification of Crude 3-Methyl-1-phenyl-1H-pyrazole by Column Chromatography

This table illustrates a typical outcome for the purification of a crude pyrazole derivative.

Parameter Before Column Chromatography After Column Chromatography
Appearance Brownish oilColorless oil
Purity (by GC-MS) ~85%>98%
Yield -80-90%
Major Impurities Unreacted starting materials, side-productsBelow detection limit

Experimental Protocols

Detailed Methodology for the Purification of Crude 3,5-Dimethylpyrazole by Column Chromatography

Objective: To purify crude 3,5-dimethylpyrazole from synthesis byproducts using silica gel column chromatography.

Materials:

  • Crude 3,5-dimethylpyrazole

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • Separatory funnel

  • Beakers, Erlenmeyer flasks, test tubes

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude 3,5-dimethylpyrazole in a few drops of ethyl acetate.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber with a pre-determined eluent system (e.g., start with 7:3 Hexane:Ethyl Acetate).

    • Visualize the plate under a UV lamp to determine the separation and the Rf value of the product. Adjust the eluent polarity to achieve an Rf of ~0.3 for the 3,5-dimethylpyrazole.

  • Column Preparation (Slurry Method):

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[3]

    • Add a thin layer of sand (~0.5 cm) on top of the plug.[2][3]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.[1][2] For basic compounds, add ~0.5% triethylamine to the eluent.

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.[2][3]

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

    • Add another thin layer of sand (~0.5 cm) on top of the silica bed to prevent disturbance during sample loading.[2]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude 3,5-dimethylpyrazole in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.[2]

    • Carefully add the powdered sample to the top of the prepared column.[2]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting the eluate in fractions (e.g., 10-20 mL per test tube).

    • If a gradient elution is needed, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified 3,5-dimethylpyrazole.

    • Spot every few fractions on a TLC plate and develop it in the same eluent system used for the column.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 3,5-dimethylpyrazole as a colorless oil or white solid.

  • Analysis:

    • Determine the yield of the purified product.

    • Assess the purity of the final product using analytical techniques such as GC-MS, NMR, or HPLC.

Visualizations

Experimental Workflow for Pyrazole Purification

experimental_workflow crude Crude Pyrazole Derivative tlc TLC Analysis to Determine Eluent System crude->tlc column_prep Column Preparation (Silica Gel Slurry) tlc->column_prep sample_load Sample Loading (Dry or Wet) column_prep->sample_load elution Elution and Fraction Collection sample_load->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine Identify Pure Fractions evaporation Solvent Evaporation combine->evaporation pure_product Purified Pyrazole Derivative evaporation->pure_product analysis Purity and Yield Analysis (GC-MS, NMR) pure_product->analysis troubleshooting_workflow start Poor Separation Observed check_tlc Review Initial TLC Data start->check_tlc rf_ok Rf in Optimal Range (0.2-0.4)? check_tlc->rf_ok adjust_eluent Adjust Eluent Polarity rf_ok->adjust_eluent No check_loading Check Column Loading rf_ok->check_loading Yes adjust_eluent->start Re-evaluate overloaded Was Column Overloaded? check_loading->overloaded reduce_load Reduce Sample Load or Use Larger Column overloaded->reduce_load Yes check_packing Inspect Column Packing overloaded->check_packing No reduce_load->start Re-run channeling Evidence of Channeling? check_packing->channeling repack Repack Column Carefully channeling->repack Yes success Improved Separation channeling->success No, separation should improve repack->start Re-run mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras Ras receptor->ras raf Raf (e.g., BRAF) ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cell_proliferation Cell Proliferation, Differentiation, Survival transcription_factors->cell_proliferation pyrazole_inhibitor Pyrazole Inhibitor (e.g., Encorafenib) pyrazole_inhibitor->raf Inhibition

References

Technical Support Center: Recrystallization of 5-Aminopyrazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 5-aminopyrazole-4-carboxylic acid. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to optimize your purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 5-aminopyrazole-4-carboxylic acid?

A1: The ideal solvent for recrystallization will dissolve the compound well at high temperatures but poorly at low temperatures. Based on the polar amino and carboxylic acid functional groups, polar protic solvents are a good starting point. Alcohols such as methanol and ethanol have been shown to be effective for similar pyrazole derivatives.[1] Due to its zwitterionic nature, adjusting the pH of an aqueous solution can also be a powerful technique to control solubility and promote crystallization.[2][3][4] A mixed solvent system, such as ethanol/water or acetic acid/water, may also provide the necessary solubility profile.

Q2: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A2: If 5-aminopyrazole-4-carboxylic acid is not dissolving, you may be using an inappropriate solvent or an insufficient volume. Given its structure, it may have limited solubility in nonpolar solvents. If you are using a suitable polar solvent and it still does not dissolve, you can try adding a co-solvent to increase its solubility. For instance, if you are using ethanol, adding a small amount of water might help. Alternatively, if the compound is in a salt form, adjusting the pH towards its isoelectric point will decrease its solubility and may be a better approach than recrystallization from a neutral solvent.

Q3: No crystals are forming upon cooling. What are the next steps?

A3: This is a common issue in recrystallization and can be due to several factors:

  • Supersaturation has not been reached: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of your compound and then allow it to cool again.[5]

  • Nucleation is inhibited: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of 5-aminopyrazole-4-carboxylic acid.[6]

  • The cooling process is too slow: While slow cooling is generally preferred for larger, purer crystals, if no crystals form at all, you can try cooling the solution in an ice bath to promote nucleation.

Q4: My compound "oils out" instead of forming crystals. How can I prevent this?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration is too high. To remedy this, try one of the following:

  • Increase the solvent volume: Add more of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

  • Change the solvent system: A different solvent or a mixed solvent system may lower the temperature at which the compound precipitates, allowing for crystal formation.

  • Slower cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath.

Q5: The recovered crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot, dissolved solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, leading to a lower yield.

Q6: How does pH affect the recrystallization of 5-aminopyrazole-4-carboxylic acid?

A6: 5-Aminopyrazole-4-carboxylic acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. Its solubility in aqueous solutions is highly dependent on pH.[2][3][4]

  • At low pH (acidic conditions): The amino group will be protonated, forming a more soluble salt.

  • At high pH (basic conditions): The carboxylic acid group will be deprotonated, also forming a more soluble salt.

  • At the isoelectric point (pI): The molecule will exist as a zwitterion with minimal net charge, and its solubility will be at a minimum. This property can be exploited for purification. You can dissolve the crude compound in a dilute acid or base, filter out any insoluble impurities, and then adjust the pH to the isoelectric point to precipitate the purified compound.

Data Presentation

Table 1: Illustrative Solubility of 5-Aminopyrazole-4-Carboxylic Acid in Various Solvents

SolventPolaritySolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Notes
WaterHighLow (pH dependent)Moderate (pH dependent)Solubility is lowest at the isoelectric point.[3][4]
MethanolHighSparingly SolubleSolubleA good candidate for single-solvent recrystallization.[1]
EthanolHighSparingly SolubleModerately SolubleAnother good candidate for single-solvent recrystallization.[1]
Acetic AcidHighSolubleVery SolubleCan be used in a mixed solvent system with water.
AcetoneMediumSlightly SolubleSparingly SolubleMay be useful as an anti-solvent in a mixed-solvent system.
Ethyl AcetateMediumInsolubleSlightly SolubleLikely a poor choice for the primary solvent.
HexaneLowInsolubleInsolubleCan be used as an anti-solvent.

Note: The quantitative data in this table is illustrative and based on the general properties of similar compounds. Experimental verification is necessary.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Using Methanol)
  • Dissolution: In a fume hood, place the crude 5-aminopyrazole-4-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of methanol and a magnetic stir bar.

  • Heating: Gently heat the mixture on a hotplate with stirring. Bring the solvent to a gentle boil.

  • Achieve Saturation: Continue to add small portions of hot methanol until the solid just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration.[7][8][9] To do this, pre-heat a separate flask containing a small amount of methanol. Place a stemless funnel with fluted filter paper into the neck of this flask. Quickly pour the hot solution of your compound through the filter paper. Rinse the original flask and the filter paper with a small amount of hot methanol to recover any remaining product.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this time.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Allow the crystals to air-dry on the filter paper or for a more thorough drying, place them in a desiccator under vacuum.

Protocol 2: pH-Based Recrystallization (Aqueous)
  • Dissolution: Dissolve the crude 5-aminopyrazole-4-carboxylic acid in a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH), using the minimum volume necessary for complete dissolution at room temperature.

  • Filtration: If any insoluble impurities are present, filter the solution by gravity or vacuum filtration.

  • Precipitation: With stirring, slowly add a dilute acid (e.g., 1 M HCl) dropwise to the filtrate. 5-Aminopyrazole-4-carboxylic acid will begin to precipitate as the pH approaches its isoelectric point. Monitor the pH with pH paper or a pH meter.

  • Complete Precipitation: Continue adding acid until no more precipitate forms.

  • Digestion (Optional): Gently warm the mixture and then allow it to cool slowly. This can help to form larger, more easily filterable crystals.

  • Isolation of Crystals: Collect the purified precipitate by vacuum filtration.

  • Washing: Wash the crystals thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Compound Oils Out cool->oil_out filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes no_crystals No Crystals Form crystals_form->no_crystals No dry Dry Pure Crystals filter_wash->dry impure_crystals Crystals are Impure filter_wash->impure_crystals troubleshoot_no_crystals Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oil_out->troubleshoot_oil troubleshoot_impure Troubleshoot: - Ensure complete dissolution - Wash with cold solvent - Re-recrystallize impure_crystals->troubleshoot_impure troubleshoot_no_crystals->dissolve Retry troubleshoot_oil->dissolve Retry troubleshoot_impure->dissolve Retry Solvent_Selection_Logic start Select Recrystallization Solvent solubility_test Test Solubility in Various Solvents (Hot and Cold) start->solubility_test single_solvent Good solubility when hot, poor solubility when cold? solubility_test->single_solvent use_single Use Single Solvent Method single_solvent->use_single Yes no_single No suitable single solvent found single_solvent->no_single No mixed_solvent Find a 'Good' Solvent (high solubility) and a 'Poor' Solvent (low solubility) no_single->mixed_solvent ph_method Consider pH-Based Aqueous Recrystallization no_single->ph_method use_mixed Use Mixed Solvent Method mixed_solvent->use_mixed

References

Addressing solubility issues of pyrazole compounds in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered by researchers, scientists, and drug development professionals working with pyrazole compounds in organic solvents.

Troubleshooting Guides

This section offers step-by-step guidance for resolving specific problems you may encounter during your experiments.

Issue 1: My pyrazole compound is precipitating out of the reaction mixture.

Question: My pyrazole derivative is prematurely precipitating from the reaction mixture. What can I do to keep it in solution?

Answer: Premature precipitation of a product can hinder reaction completion and impact yield. Here are several strategies to address this issue:

  • Solvent Screening: If your reaction conditions allow, conduct small-scale solubility trials with different organic solvents to find a more suitable one or a solvent mixture that can keep all reactants and the product dissolved. Common solvents for pyrazole derivatives include ethanol, methanol, acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]

  • Temperature Adjustment: Increasing the reaction temperature can often enhance the solubility of your compound.[1] However, be cautious of potential side reactions or degradation of your product at higher temperatures.

  • Co-solvency: Introduce a "co-solvent" in which your pyrazole derivative is highly soluble. Start by dissolving your compound in a minimal amount of a "good" solvent (e.g., DMSO, DMF) before adding it to the reaction mixture containing the "poor" solvent.[1]

  • Concentration Adjustment: Lowering the concentration of your reactants can sometimes prevent the product from reaching its saturation point and precipitating.

Issue 2: I'm struggling to purify my pyrazole derivative by recrystallization due to poor solubility.

Question: My pyrazole compound has low solubility in common recrystallization solvents, making purification difficult. What are my options?

Answer: Recrystallization of poorly soluble compounds can be challenging. Consider the following techniques:

  • Hot Filtration: If your compound is sparingly soluble even at elevated temperatures, you can use hot filtration to remove insoluble impurities. This involves dissolving the compound in a minimal amount of hot solvent and quickly filtering the solution.

  • Binary Solvent Recrystallization: This technique involves using a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is sparingly soluble (the "poor" solvent). The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes slightly turbid. Slow cooling should then promote crystallization.

Issue 3: My final pyrazole product has very low solubility, making it difficult for downstream applications.

Question: How can I improve the solubility of my final, purified pyrazole compound?

Answer: Several formulation and chemical modification strategies can be employed to enhance the solubility of your final pyrazole derivative:

  • Salt Formation: If your pyrazole compound possesses acidic or basic functional groups, converting it into a salt can significantly increase its solubility, particularly in aqueous media.

  • Structural Modification: Introducing polar functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, to the pyrazole structure can improve its solubility.[1]

  • Particle Size Reduction: Techniques like micronization increase the surface area of the solid compound, which can improve the dissolution rate. However, this does not change the equilibrium solubility.

  • Solid Dispersion: This involves dispersing the pyrazole compound in an inert, hydrophilic carrier matrix at a solid state. This can create an amorphous system with higher apparent solubility.

  • Co-crystallization: Forming co-crystals of your pyrazole compound with a suitable co-former can alter the crystal lattice energy and improve solubility.

Frequently Asked Questions (FAQs)

Q1: What factors influence the solubility of pyrazole derivatives in organic solvents?

A1: The solubility of pyrazole derivatives is governed by several factors, including:

  • Molecular Weight: Generally, higher molecular weight compounds are more challenging to solvate.

  • Crystal Structure: The arrangement of molecules in the crystal lattice affects the energy required to dissolve the compound.

  • Substituents: The nature of the chemical groups attached to the pyrazole ring is critical. Lipophilic (nonpolar) groups tend to decrease solubility in polar solvents, while polar groups can increase it.

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding within the crystal lattice, can lead to lower solubility.

  • pH: For pyrazole derivatives that can be ionized, the pH of the solution can significantly impact their solubility, especially in protic solvents.

Q2: What are some common organic solvents for pyrazole compounds?

A2: 1H-pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[2] The choice of solvent for a specific pyrazole derivative will depend on its overall polarity, which is determined by its substituents. Commonly used organic solvents include:

  • Ethanol

  • Methanol

  • Acetone

  • Acetonitrile

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane

  • Toluene

Q3: My pyrazole compound is "oiling out" instead of dissolving or crystallizing. What should I do?

A3: "Oiling out" occurs when a compound melts in the solvent before it dissolves, forming a liquid phase that is immiscible with the solvent. To address this, you can try adding more of the "good" solvent to lower the saturation point or select a different solvent system with a lower boiling point.

Data Presentation

The following tables summarize available quantitative solubility data for 1H-pyrazole and some of its derivatives in various organic solvents.

Table 1: Solubility of 1H-Pyrazole in Various Solvents

SolventTemperature (°C)Solubility
Water9.62.7 moles/L
Water24.819.4 moles/L
Cyclohexane31.80.577 moles/L
Cyclohexane56.25.86 moles/L
Benzene5.20.31 moles/1000mL
Benzene46.516.8 moles/1000mL
Dimethyl Sulfoxide (DMSO)Room Temperature14 mg/mL
EthanolRoom Temperature14 mg/mL

Data sourced from[3]

Table 2: Solubility of Substituted Pyrazole Derivatives in Organic Solvents

CompoundSolventTemperature (°C)Solubility
4-MethylpyrazoleMethanolRoom Temperature100 mg/mL (as Hydrochloride salt)
4-Methylpyrazole (Fomepizole)Dimethylformamide (DMF)Room Temperature50 mg/mL
4-Methylpyrazole (Fomepizole)Dimethyl Sulfoxide (DMSO)Room Temperature50 mg/mL
4-Methylpyrazole (Fomepizole)EthanolRoom Temperature50 mg/mL
5-Hydroxy-1-methylpyrazoleMethanol25Positively correlated with temperature
5-Hydroxy-1-methylpyrazoleEthanol25Positively correlated with temperature
5-Hydroxy-1-methylpyrazolen-Propanol25Positively correlated with temperature
5-Hydroxy-1-methylpyrazoleIsopropanol25Positively correlated with temperature
5-Hydroxy-1-methylpyrazoleEthyl Acetate25Less soluble than in alcohols
FipronilAcetone20545.9 g/L
FipronilDichloromethane2022.3 g/L
FipronilToluene203.0 g/L
FipronilHexane200.028 g/L

Data sourced from[4][5][6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at improving the solubility of pyrazole compounds.

Protocol 1: Binary Solvent Recrystallization

Objective: To purify a poorly soluble pyrazole compound.

Materials:

  • Crude pyrazole compound

  • "Good" solvent (in which the compound is soluble)

  • "Poor" solvent (in which the compound is sparingly soluble, and is miscible with the "good" solvent)

  • Erlenmeyer flasks

  • Heating and stirring plate

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Place the crude pyrazole compound in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent to the flask.

  • Heat the mixture with stirring until the solid completely dissolves.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid. This indicates the point of saturation.

  • If too much "poor" solvent is added and significant precipitation occurs, add a small amount of the "good" solvent to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature, undisturbed, to allow for crystal formation.

  • If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and allow them to dry.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method

Objective: To enhance the apparent solubility of a pyrazole compound.

Materials:

  • Pyrazole compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • Common solvent for both the pyrazole and the carrier (e.g., ethanol, methanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve the pyrazole compound and the hydrophilic carrier in a common solvent in a round-bottom flask. The ratio of drug to carrier should be optimized based on preliminary trials.

  • Once both components are completely dissolved, remove the solvent using a rotary evaporator under reduced pressure.

  • A solid film or mass will form on the inside of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • The resulting solid can be scraped from the flask, ground into a fine powder, and used for subsequent applications.

Protocol 3: Salt Formation (Acid Addition Salt)

Objective: To increase the solubility of a basic pyrazole compound.

Materials:

  • Basic pyrazole compound

  • Suitable acid (e.g., hydrochloric acid, sulfuric acid, acetic acid)

  • Organic solvent (e.g., diethyl ether, toluene, ethanol)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the basic pyrazole compound in a suitable organic solvent.

  • Slowly add a stoichiometric amount (or a slight excess) of the chosen acid to the solution while stirring. The acid can be added as a solution in the same or a miscible solvent.

  • The pyrazole salt will often precipitate out of the solution. If no precipitate forms, the solvent may need to be partially evaporated or a less polar "anti-solvent" can be added to induce precipitation.

  • Stir the mixture for a period to ensure complete salt formation.

  • Collect the salt by filtration, wash with a small amount of the solvent to remove any unreacted starting materials, and dry thoroughly.

Visualizations

The following diagrams illustrate key concepts and workflows related to addressing pyrazole solubility issues.

Troubleshooting_Workflow start Start: Poor Pyrazole Solubility issue Identify the Issue start->issue precipitation Precipitation During Reaction issue->precipitation During Synthesis purification Difficulty in Purification issue->purification During Purification final_product Low Solubility of Final Product issue->final_product Post-Purification solvent_screening Solvent Screening precipitation->solvent_screening temp_adjust Temperature Adjustment precipitation->temp_adjust concentration Adjust Concentration precipitation->concentration binary_recrystal Binary Solvent Recrystallization purification->binary_recrystal hot_filtration Hot Filtration purification->hot_filtration salt_formation Salt Formation final_product->salt_formation solid_dispersion Solid Dispersion final_product->solid_dispersion co_solvency Co-solvency final_product->co_solvency end End: Solubility Issue Addressed solvent_screening->end temp_adjust->end concentration->end binary_recrystal->end hot_filtration->end salt_formation->end solid_dispersion->end co_solvency->end

Caption: Troubleshooting workflow for addressing poor pyrazole solubility.

Solubility_Enhancement_Techniques center Solubility Enhancement of Pyrazole Compounds sub1 Physical Modification center->sub1 sub2 Chemical Modification center->sub2 sub3 Formulation Approach center->sub3 node1 Particle Size Reduction (Micronization) sub1->node1 node2 Modification of Crystal Habit (Co-crystallization) sub1->node2 node3 Salt Formation sub2->node3 node4 Structural Modification sub2->node4 node5 Solid Dispersion sub3->node5 node6 Co-solvency sub3->node6

Caption: Key techniques for enhancing the solubility of pyrazole compounds.

References

Technical Support Center: Preventing Degradation of Hydrazine Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to help you identify and prevent the degradation of hydrazine and its derivatives during chemical synthesis, ensuring the integrity of your starting materials and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of hydrazine degradation in a synthesis setting?

A1: Hydrazine is a reactive compound, and its degradation can be initiated by several factors:

  • Oxidation (Autoxidation): Exposure to atmospheric oxygen is a primary cause of degradation. This process is significantly accelerated by the presence of metal ions, particularly copper (II).[1][2]

  • Thermal Decomposition: Elevated temperatures can cause hydrazine to decompose into ammonia, nitrogen, and hydrogen gas.[3] This is a critical consideration in reactions requiring heat.

  • Catalytic Decomposition: Various metals and their oxides, including copper, iron, cobalt, and iridium, can catalyze the decomposition of hydrazine.[1][2][4][5] Even trace amounts of these metals in your reaction vessel or reagents can lead to significant degradation.

  • pH: The stability of hydrazine in aqueous solutions is pH-dependent. It is more stable under acidic conditions and degrades more rapidly in neutral or alkaline solutions in the presence of an oxidant.[1][6]

  • Incompatible Reagents: Strong oxidizing agents will react violently with hydrazine and should be avoided.

Q2: How can I visually or analytically detect if my hydrazine starting material has degraded?

A2: While anhydrous hydrazine is a colorless liquid, degradation may not always be visually apparent. For qualitative and quantitative assessment, the following methods are recommended:

  • Colorimetric Analysis: A simple and rapid method involves reacting a sample of the hydrazine solution with p-dimethylaminobenzaldehyde. This reaction forms a yellow-colored azine complex, and the intensity of the color, which can be measured with a spectrophotometer, is proportional to the hydrazine concentration.[7] This allows for a quick check of the concentration against the expected value.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to separate and quantify hydrazine from its degradation products.[8]

  • Titration: The concentration of hydrazine hydrate can be determined by titration with a standard acid, using an indicator like methyl orange.[7][9]

Q3: What are the best practices for storing hydrazine and its derivatives to minimize degradation?

A3: Proper storage is crucial for maintaining the stability of hydrazine starting materials. Key recommendations include:

  • Inert Atmosphere: Store hydrazine under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.

  • Cool and Dark Environment: Keep hydrazine in a cool, dry, and dark place. Exposure to light and heat can promote decomposition.

  • Properly Sealed Containers: Use tightly sealed containers made of compatible materials (e.g., specific types of glass or stainless steel, avoiding copper and its alloys).

  • Avoid Contaminants: Ensure storage containers are scrupulously clean and free from any metal contaminants that could act as catalysts for decomposition.

Troubleshooting Guides

Problem: Low or no yield in a reaction involving a hydrazine derivative.
Possible Cause Troubleshooting Steps
Degraded Hydrazine Starting Material 1. Verify Hydrazine Concentration: Before starting your synthesis, verify the concentration of your hydrazine stock solution using a method like the colorimetric assay described in the experimental protocols section. 2. Purify Hydrazine: If the concentration is lower than expected, consider purifying the hydrazine hydrate by distillation as detailed in the protocols.
In-situ Degradation During Reaction 1. Use an Inert Atmosphere: If your reaction is sensitive to oxygen, ensure it is performed under a nitrogen or argon atmosphere. Refer to the protocol for setting up a reaction under an inert atmosphere. 2. Control Temperature: Avoid excessive heating. If high temperatures are necessary, minimize the reaction time and consider if a lower-temperature catalyst could be used. 3. Use High-Purity Reagents and Solvents: Impurities, especially metal ions, can catalyze degradation. Use high-purity starting materials and solvents.
Side Reactions 1. Optimize Stoichiometry: In reactions like hydrazone formation, ensure the correct molar ratio of reactants. For instance, an excess of hydrazine can help minimize the formation of ketazine byproducts. 2. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the desired product. This can help prevent over-running the reaction, which might lead to product degradation.
Problem: Unexpected byproducts are observed in the reaction mixture.
Possible Cause Troubleshooting Steps
Formation of Azines In hydrazone synthesis, the initially formed hydrazone can react with another molecule of the aldehyde or ketone to form an azine. To mitigate this, use a molar excess of hydrazine.
N-N Bond Cleavage Some reaction conditions can lead to the cleavage of the nitrogen-nitrogen bond in hydrazine derivatives.[10][11][12][13] If you suspect this is occurring, re-evaluate your reaction conditions, particularly the choice of catalyst and reducing agents.
Ammonia Formation The decomposition of hydrazine often produces ammonia, which can potentially react with other components in your mixture.[14][15] If ammonia is detrimental to your reaction, it is critical to prevent the initial degradation of hydrazine.

Data Presentation

Table 1: Influence of Temperature and Catalysts on Hydrazine Degradation

Condition Temperature (°C) Hydrazine Loss (%) Time Reference
Hydrazine in demineralized waterAmbient~3%24 hours[3]
Hydrazine in demineralized waterAmbient25%30 days[3]
Hydrazine in demineralized waterAmbient40%60 days[3]
Hydrazine with Fe³⁺ ions (100 ppb)Ambient22%30 days[3]
Hydrazine with Cu²⁺ ionsAmbientRapid and quantitative60 days[3]
Hydrazine with rusted iron turnings20Marginal increase14 days[3]
Hydrazine with rusted iron turnings45Proportional increase14 days[3]
Hydrazine with Cu/Ni turnings20Significant14 days[3]
Hydrazine with Cu/Ni turnings45Dramatic increase14 days[3]
1 wt% Pt-Ni(OH)₂ catalyst20Low conversion-[16]
1 wt% Pt-Ni(OH)₂ catalyst50100% conversion15 minutes[16][17]
1 wt% Pt-Ni(OH)₂ catalyst60High conversion-[16]

Note: This table is a summary of findings from various sources and is intended for comparative purposes. Actual degradation rates will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification of Hydrazine Hydrate by Distillation

This protocol describes the concentration of a 40-45% aqueous solution of hydrazine hydrate.

Materials:

  • 40-45% hydrazine hydrate solution

  • Xylene

  • Distillation apparatus with an efficient fractionating column

  • Heating mantle

  • Round-bottom flasks

Procedure:

  • Assemble the distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

  • In a round-bottom flask, combine 150 g of the 40-45% hydrazine hydrate solution with 230 ml of xylene.[7]

  • Heat the mixture using a heating mantle.

  • Collect the azeotrope of xylene and water that distills over. Approximately 85 ml of water will be removed with the xylene.[7]

  • Once the xylene and water have been removed, change the receiving flask.

  • Continue the distillation to collect the concentrated hydrazine hydrate. This should yield approximately 50 g of 90-95% hydrazine hydrate.[7]

  • Store the purified hydrazine hydrate under an inert atmosphere in a tightly sealed container.

Protocol 2: Setting up a Reaction under an Inert Atmosphere

This protocol describes a common laboratory method for creating an inert atmosphere using a balloon.

Materials:

  • Reaction flask

  • Rubber septum

  • Balloon

  • Nitrogen or Argon gas supply

  • Needles (one for gas inlet, one for outlet)

  • Schlenk line (optional, for more rigorous applications)

Procedure:

  • Flame-dry or oven-dry the reaction flask containing a stir bar to remove any adsorbed moisture.

  • While the flask is still warm, seal it with a rubber septum.

  • Allow the flask to cool to room temperature.

  • Fill a balloon with nitrogen or argon gas. Attach a needle to the balloon.

  • Insert the needle from the gas-filled balloon through the septum of the reaction flask.

  • Insert a second "outlet" needle through the septum to allow the air inside the flask to be displaced.

  • Purge the flask with the inert gas for 5-10 minutes.

  • Remove the outlet needle. The balloon will maintain a positive pressure of inert gas, preventing air from entering the flask.

  • Your reaction is now ready for the addition of reagents.

Protocol 3: Colorimetric Assay for Hydrazine Concentration

This protocol provides a semi-quantitative method to determine the concentration of hydrazine in a sample.

Materials:

  • Hydrazine sample solution

  • Reagent Hy-1 (containing p-dimethylaminobenzaldehyde in an acidic solution)

  • Color-matching vessel or cuvettes for a spectrophotometer

  • Deionized water

Procedure:

  • Rinse the color-matching vessel or cuvette several times with the sample solution.

  • Add 5 ml of the sample solution to the vessel.[7]

  • Add 5 ml of Reagent Hy-1 to the vessel, cap it, and mix well.[7]

  • Allow the color to develop for a specified time (e.g., 2 minutes).[7]

  • Visually compare the color of the solution to a standard color chart provided with a test kit, or measure the absorbance at the appropriate wavelength (e.g., 458 nm) using a spectrophotometer.

  • Determine the hydrazine concentration by comparing the result to a calibration curve prepared with hydrazine standards.

Protocol 4: Quenching Excess Hydrazine in a Reaction Mixture

This protocol describes a method for quenching unreacted hydrazine at the end of a reaction.

Materials:

  • Reaction mixture containing excess hydrazine

  • Acetone or another suitable ketone/aldehyde

  • Appropriate work-up solvents (e.g., ethyl acetate, water)

Procedure:

  • Cool the reaction mixture in an ice bath to control any potential exotherm.

  • Slowly add an excess of acetone to the reaction mixture with stirring. The acetone will react with the excess hydrazine to form the corresponding hydrazone and azine, which are generally more stable and easier to remove during work-up.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction is complete.

  • Proceed with the standard aqueous work-up for your reaction. The acetone hydrazone and azine byproducts will typically partition into the organic layer and can be removed during purification (e.g., by chromatography or recrystallization).

Visualizations

Hydrazine_Degradation_Pathways cluster_autoxidation Autoxidation Pathway cluster_catalytic Catalytic Decomposition Pathway N2H4_auto Hydrazine (N₂H₄) rad_intermediate Hydrazyl Radical (N₂H₃•) N2H4_auto->rad_intermediate Initiation O2 Oxygen (O₂) N2 Nitrogen (N₂) rad_intermediate->N2 Propagation H2O Water (H₂O) N2H4_cat Hydrazine (N₂H₄) NH3 Ammonia (NH₃) N2H4_cat->NH3 Path 1 N2_cat Nitrogen (N₂) N2H4_cat->N2_cat Path 2 catalyst Metal Catalyst (e.g., Cu²⁺, Ir) H2 Hydrogen (H₂)

Caption: Major degradation pathways of hydrazine.

Troubleshooting_Workflow start Low Reaction Yield check_hydrazine Is hydrazine starting material pure? start->check_hydrazine purify Purify hydrazine (see Protocol 1) check_hydrazine->purify No check_conditions Are reaction conditions oxygen-free and temperature controlled? check_hydrazine->check_conditions Yes purify->check_conditions inert_atm Use inert atmosphere (see Protocol 2) check_conditions->inert_atm No check_side_reactions Are side reactions (e.g., azine formation) occurring? check_conditions->check_side_reactions Yes inert_atm->check_side_reactions optimize_stoich Optimize stoichiometry (e.g., excess hydrazine) check_side_reactions->optimize_stoich Yes success Improved Yield check_side_reactions->success No optimize_stoich->success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Managing Reaction Discoloration in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of reaction discoloration during pyrazole synthesis. Discoloration, often appearing as a yellow, red, or brown hue, can indicate impurity formation, impacting yield, purification efficiency, and the quality of the final compound.

Frequently Asked Questions (FAQs)

Q1: Why has my pyrazole synthesis reaction mixture turned yellow or red?

Discoloration during pyrazole synthesis is a common observation, particularly in Knorr-type syntheses, and can be attributed to several factors:

  • Decomposition of Hydrazine: Hydrazine starting materials, especially arylhydrazines and their salts (e.g., phenylhydrazine hydrochloride), can decompose or undergo self-condensation, leading to colored impurities.[1][2][3] This is one of the most frequent causes of yellowing or reddening.[1][2]

  • Oxidation: Intermediates in the reaction pathway or the final pyrazole product can be susceptible to oxidation, forming highly conjugated, colored byproducts.[2] This is often exacerbated by the presence of air.

  • Acid-Promoted Side Reactions: When using hydrazine salts, the reaction mixture can become acidic.[1] These acidic conditions may promote the formation of colored byproducts.[1]

  • Starting Material Impurities: Impurities present in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to unwanted side reactions that produce color.[2]

Q2: How can I prevent or minimize discoloration during the reaction?

A proactive approach during the experimental setup can significantly reduce the formation of colored impurities:

  • Ensure High Purity of Starting Materials: Use high-purity hydrazines and 1,3-dicarbonyl compounds to minimize side reactions.[2]

  • Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as argon or nitrogen, is a crucial step to prevent oxidative processes that lead to colored byproducts.[2]

  • Control the pH: If using a hydrazine salt like a hydrochloride, the resulting acidity can be problematic.[1] Adding one equivalent of a mild base, such as sodium acetate or potassium acetate, can neutralize the acid and lead to a much cleaner reaction profile.[1][3]

  • Optimize Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction's progress by Thin Layer Chromatography (TLC) and stop the reaction once the starting materials are consumed to prevent the degradation of products and intermediates.[2]

Q3: My crude pyrazole product is discolored. What are the best methods for purification?

Several standard laboratory techniques can be employed to remove colored impurities and isolate the pure pyrazole product:

  • Recrystallization: This is a highly effective method for purification.[1] Common solvents include ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[4][5]

  • Activated Charcoal Treatment: For stubborn colored impurities, a small amount of activated charcoal can be added to the hot solution during recrystallization. The charcoal adsorbs the colored molecules, which are then removed via hot filtration.[4] Use charcoal judiciously, as it can also adsorb the desired product and lower the overall yield.[4]

  • Silica Gel Chromatography: Column chromatography is a reliable method for separating the desired pyrazole from colored byproducts.[6] For basic pyrazoles that may stick to standard silica gel, the silica can be deactivated with triethylamine or ammonia in methanol before use.[5]

  • Acid-Base Extraction/Purification: For pyrazoles with appropriate functionality, an acid-base wash can be effective.[5] A more advanced technique involves dissolving the crude product, adding an inorganic or organic acid to form the pyrazole salt, and separating this salt by crystallization.[7][8] The pure pyrazole is then regenerated by neutralization.

Troubleshooting Guides

A systematic approach is key to diagnosing and solving issues with reaction discoloration. The following workflow and data table provide a structured guide.

start Discolored Reaction or Product q1 When does color appear? start->q1 ans1_start From the start (mixing reagents) q1->ans1_start At t=0 ans1_during During heating or over time q1->ans1_during Over time check_reagents 1. Check purity of starting materials (hydrazine, dicarbonyl). 2. Is hydrazine salt used? ans1_start->check_reagents check_conditions 1. Is reaction under inert atm? 2. Optimize temp/time. 3. Monitor with TLC. ans1_during->check_conditions sol_reagents Use high-purity reagents. If using hydrazine salt, add 1 eq. of mild base (e.g., NaOAc). check_reagents->sol_reagents sol_conditions Run under N2 or Ar. Avoid excessive heat/time. check_conditions->sol_conditions purify Purify Crude Product (See Table 1) sol_reagents->purify sol_conditions->purify

A logical workflow for troubleshooting discoloration.
Table 1: Comparison of Purification Methods for Discolored Pyrazoles

Purification MethodPrincipleSuitable ForAdvantagesLimitations
Recrystallization Difference in solubility between the product and impurities at different temperatures.[9]Crystalline solids with thermally stable impurities.Cost-effective, scalable, can yield very high purity.Requires finding a suitable solvent system; potential for product loss in the mother liquor.[10]
Activated Charcoal Adsorption of large, conjugated (colored) molecules onto the surface of carbon.[4]Removing highly colored, minor impurities during recrystallization.Very effective for color removal.Non-selective and can adsorb the desired product, reducing yield; requires hot filtration.[4]
Column Chromatography Separation based on differential adsorption of components to a stationary phase (e.g., silica gel).[6]Most mixtures, including isomeric byproducts and baseline impurities.High resolution and widely applicable.Can be time-consuming, requires larger solvent volumes, potential for product loss on the column.[10]
Acid Salt Crystallization Conversion of the basic pyrazole to a salt, which may have different solubility and crystallization properties.[7][8]Basic pyrazoles that are difficult to purify by other means.Can be highly specific and effective for separating from neutral or acidic impurities.[8]Requires an additional step to neutralize the salt and recover the free pyrazole; not suitable for all pyrazoles.

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis with pH Control

This protocol is adapted for a cleaner reaction profile by incorporating a mild base to neutralize acid generated from a hydrazine hydrochloride salt.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., ethanol).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Base Addition: Add the hydrazine hydrochloride salt (1.1 eq) followed by one equivalent of a mild base, such as sodium acetate (1.1 eq).[1][3]

  • Reaction: Stir the mixture at room temperature or heat to reflux.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[1]

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.[2]

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.[2]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add 1,3-dicarbonyl and solvent to flask prep2 Purge with Inert Gas (N2/Ar) prep1->prep2 prep3 Add Hydrazine HCl & NaOAc prep2->prep3 react1 Heat to Reflux prep3->react1 react2 Monitor by TLC react1->react2 workup1 Solvent Removal react2->workup1 workup2 Aqueous Work-up (EtOAc/Water) workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Purify (Recrystallization/Chromatography) workup3->workup4

Workflow for a cleaner Knorr pyrazole synthesis.
Protocol 2: Purification of a Discolored Pyrazole via Recrystallization

This protocol provides a general method for purifying a solid, colored pyrazole product.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexane) to find a solvent that dissolves the compound when hot but poorly when cold.

  • Dissolution: Place the crude, colored pyrazole into an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask.[4]

  • Heating: Heat the mixture gently on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if needed to fully dissolve the solid.[4]

  • (Optional) Charcoal Treatment: If the solution is still highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.[4]

  • Cooling & Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the crystals on the filter paper by continuing to draw air through them, or transfer them to a desiccator for final drying.

References

Technical Support Center: Separation of Substituted Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the separation of regioisomers of substituted pyrazoles. Find answers to frequently asked questions, detailed troubleshooting guides for common laboratory challenges, and robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers of substituted pyrazoles, and why is their separation important?

A1: Regioisomers are structural isomers that have the same molecular formula but differ in the placement of substituents on the pyrazole ring. This often occurs when synthesizing pyrazoles from unsymmetrical starting materials, leading to different substitution patterns.[1] The separation of these isomers is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles, making the isolation of a single, desired isomer essential for pharmaceutical and materials science applications.[1]

Q2: What are the most common techniques for separating pyrazole regioisomers?

A2: The most frequently employed and effective methods for separating regioisomers of substituted pyrazoles are silica gel column chromatography, crystallization, and High-Performance Liquid Chromatography (HPLC).[1][2][3] The choice of technique depends on the specific properties of the isomers, the scale of the separation, and the required purity.

Q3: How can I differentiate between the separated regioisomers?

A3: Spectroscopic methods are essential for the characterization and differentiation of pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a powerful tool for this purpose.[4][5] Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can confirm the spatial proximity of substituents, allowing for unambiguous structural assignment.[4][5]

Q4: Can I avoid the formation of regioisomers during synthesis?

A4: While this guide focuses on separation, it is worth noting that regioselectivity in pyrazole synthesis can be influenced by several factors, including the choice of solvent. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly improve the regioselectivity of the reaction between a 1,3-diketone and a monosubstituted hydrazine.[6][7]

Troubleshooting Guides

Silica Gel Column Chromatography

Problem: My pyrazole regioisomers are not separating on the silica gel column (co-elution).

  • Possible Cause: The polarity of the eluent is not optimal for differentiating the isomers.

  • Solution:

    • Systematic Solvent Screening: Begin by performing a thorough screening of solvent systems using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[1]

    • Fine-tune Polarity: Once a solvent system shows some separation on TLC, fine-tune the ratio of the solvents to maximize the difference in Rf values between the two spots.

    • Alternative Solvents: If hexane/ethyl acetate systems are ineffective, consider other solvent combinations like dichloromethane/methanol or toluene/ethyl acetate.

    • Use of Additives: For basic pyrazole compounds that may interact strongly with the acidic silica gel, causing tailing and poor separation, consider adding a small amount of a modifier like triethylamine (e.g., 0.1-1%) to the mobile phase.[2]

Problem: The separated regioisomer has low purity.

  • Possible Cause: The column was overloaded, or the fractions were not collected and analyzed effectively.

  • Solution:

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. Use a smaller amount of the crude mixture. A general rule of thumb is to use a silica gel to sample weight ratio of at least 50:1.

    • Collect Smaller Fractions: Collect smaller, more numerous fractions and analyze each one carefully by TLC before combining them.

    • Re-chromatography: If necessary, fractions containing a mixture of isomers can be combined, concentrated, and re-chromatographed under optimized conditions.

Crystallization

Problem: I am unable to induce crystallization of either regioisomer from a mixture.

  • Possible Cause: The solution is not supersaturated, or the isomers have very similar solubilities.

  • Solution:

    • Induce Supersaturation: Concentrate the solution by slowly evaporating the solvent.[2] Once concentrated, cool the solution slowly to room temperature, and then in an ice bath to promote crystallization.[2]

    • Scratching and Seeding: If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.[2] If you have a small amount of the pure isomer, add a seed crystal to the solution.[2]

    • Solvent Screening: Experiment with different solvents or solvent mixtures. The ideal crystallization solvent is one in which the desired isomer is sparingly soluble at low temperatures but readily soluble at higher temperatures, while the other isomer remains more soluble at low temperatures.

Problem: The regioisomers co-crystallize.

  • Possible Cause: The isomers have very similar crystal packing energies and solubilities.

  • Solution:

    • Fractional Crystallization: This technique relies on slight differences in solubility. Dissolve the mixture in a minimum amount of a hot solvent and allow it to cool slowly. The less soluble isomer should crystallize first. The process may need to be repeated multiple times to achieve high purity.

    • Crystallization via Salt Formation: If the pyrazole isomers are basic, they can be converted to salts using an inorganic or organic acid. The resulting salts will have different physical properties, including solubility, which can be exploited for selective crystallization.[2] After isolating the pure salt, the free base can be regenerated by neutralization.[2]

Experimental Protocols

Protocol 1: Separation of Pyrazole Regioisomers by Silica Gel Column Chromatography

This protocol provides a general procedure for the separation of two pyrazole regioisomers.

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (for column chromatography, e.g., 230-400 mesh)

  • TLC plates (silica gel coated)

  • Appropriate solvents for the mobile phase (e.g., hexane, ethyl acetate)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in a suitable solvent.

    • Spot the solution onto a TLC plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find an eluent that provides good separation between the two regioisomer spots. The ideal system will have Rf values between 0.2 and 0.5.

  • Column Packing:

    • Secure the glass column vertically.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system.

    • Collect fractions in separate tubes.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing the spots (e.g., under UV light or by staining).

  • Isolation:

    • Combine the fractions containing the pure desired regioisomer.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Separation of Pyrazole Regioisomers by HPLC

This protocol outlines a general approach for developing an HPLC method for separating pyrazole regioisomers.

Materials:

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase column)[8]

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acid modifier (e.g., trifluoroacetic acid - TFA)[8]

Procedure:

  • Initial Method Development:

    • Start with a standard reverse-phase C18 column.

    • Use a simple isocratic mobile phase, for example, a mixture of water and acetonitrile (e.g., 50:50 v/v).[8]

    • Set a flow rate of 1.0 mL/min and a detection wavelength based on the UV absorbance of the pyrazole isomers (e.g., 254 nm).[9]

  • Optimization of Mobile Phase:

    • If separation is not achieved, systematically vary the ratio of the organic modifier (acetonitrile or methanol) to water.

    • Consider adding a small amount of an acid modifier like TFA (e.g., 0.1%) to the mobile phase, which can improve peak shape and resolution.[8]

  • Gradient Elution:

    • If isocratic elution is insufficient, develop a gradient elution method. Start with a lower percentage of the organic modifier and gradually increase it over the course of the run.

  • Analysis and Quantification:

    • Once a suitable method is developed, inject the sample mixture.

    • The separated regioisomers will appear as distinct peaks. The area under each peak can be used to determine the relative ratio of the isomers in the mixture.

Data Presentation

Table 1: Example of Regioisomer Ratio Determined by NMR Spectroscopy

RegioisomerMolar Ratio (%)
Pyrazole 143
Pyrazole 257

Data derived from a study on the preparation and separation of 1,3,5-substituted pyrazole derived ligands. The ratio was calculated from 1H and 13C{1H} NMR data.[4][5]

Table 2: Example of HPLC Conditions for Pyrazoline Derivative Analysis

ParameterCondition
Column Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.1% Trifluoroacetic acid in Water:Methanol (20:80 v/v)
Flow Rate 1.0 mL/min
Detection UV at 206 nm
Temperature 25 ± 2°C

This table presents a validated RP-HPLC method for a pyrazoline derivative, which can serve as a starting point for developing methods for other pyrazole compounds.[8]

Visualizations

Separation_Workflow start Crude Mixture of Pyrazole Regioisomers tlc TLC Analysis for Solvent System Optimization start->tlc crystallization Crystallization start->crystallization If solid & different solubility hplc Preparative HPLC start->hplc For high resolution column Silica Gel Column Chromatography tlc->column Optimized Eluent analysis Purity and Structural Analysis (NMR, MS) column->analysis crystallization->analysis hplc->analysis isomer1 Pure Regioisomer 1 analysis->isomer1 isomer2 Pure Regioisomer 2 analysis->isomer2

Caption: General workflow for the separation of pyrazole regioisomers.

Troubleshooting_Column_Chromatography start Poor Separation (Co-elution) check_polarity Is the mobile phase polarity optimal? start->check_polarity optimize_solvent Optimize solvent ratio (TLC screening) check_polarity->optimize_solvent No check_loading Was the column overloaded? check_polarity->check_loading Yes change_solvent Try alternative solvent systems optimize_solvent->change_solvent add_modifier Add a modifier (e.g., triethylamine) change_solvent->add_modifier success Successful Separation add_modifier->success reduce_load Reduce sample load check_loading->reduce_load Yes check_loading->success No reduce_load->success

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Improving the Stability of Pyrazole Compounds for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the long-term storage of pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that compromise the stability of pyrazole compounds during long-term storage?

A1: The stability of pyrazole compounds is primarily influenced by their inherent chemical structures and external environmental factors. Key factors that can lead to degradation include:

  • Oxidation: The pyrazole ring and its substituents can be susceptible to oxidation, especially in the presence of atmospheric oxygen. This can be initiated or accelerated by light and heat. For instance, pyrazoline derivatives are known to undergo oxidation, which can result in the formation of colored byproducts.

  • Hydrolysis: Ester, amide, or other labile functional groups attached to the pyrazole core can be susceptible to hydrolysis, particularly in the presence of moisture. The pH of the environment can significantly influence the rate of hydrolysis.

  • Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions, leading to the degradation of the compound. This can involve ring cleavage or transformations of substituents.

  • Heat: Elevated temperatures accelerate the rate of chemical degradation reactions, including oxidation and hydrolysis.

Q2: What are the visible signs of degradation in a pyrazole compound sample?

A2: Degradation of a pyrazole compound can manifest in several ways:

  • Color Change: A noticeable change in the color of the solid compound, such as turning from white to yellow or brown, can indicate degradation.

  • Change in Physical State: Alterations in the physical appearance, such as clumping or melting, may suggest instability.

  • Reduced Solubility: A previously soluble compound may become less soluble in a given solvent.

  • Appearance of New Peaks in Chromatography: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the area of the main peak is a clear indicator of degradation.

Q3: What are the general best practices for the long-term storage of pyrazole compounds?

A3: To ensure the long-term stability of pyrazole compounds, the following storage conditions are recommended:

  • Temperature: Store at low temperatures. For short-term storage, refrigeration (2-8°C) is often sufficient. For long-term storage, freezing at -20°C or below is recommended to significantly reduce the rate of chemical degradation.

  • Light: Protect the compound from light by storing it in amber-colored vials or other light-opaque containers.

  • Moisture: Store in a dry environment. Using a desiccator or tightly sealed containers can prevent moisture uptake.

  • Atmosphere: For compounds particularly sensitive to oxidation, storage under an inert atmosphere, such as argon or nitrogen, is advisable.

  • Container: Use high-quality, inert containers, such as borosilicate glass vials with PTFE-lined caps, to prevent interactions between the compound and the container material.

Q4: Can I store pyrazole compounds in solution for long-term storage?

A4: Storing pyrazole compounds in solution for extended periods is generally not recommended due to the increased risk of solvent-mediated degradation. If short-term storage in solution is necessary, choose a dry, aprotic solvent and store the solution at a low temperature (e.g., -20°C or -80°C) under an inert atmosphere. It is crucial to experimentally verify the stability of the compound in the chosen solvent.

Troubleshooting Guides

Issue: My pyrazole compound is showing significant degradation even when stored at low temperatures.

  • Possible Cause 1: Oxidation. Even at low temperatures, oxidation can occur if the compound is exposed to air.

    • Solution: Repackage the compound under an inert atmosphere (argon or nitrogen). Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the sample if compatible. BHT is a synthetic antioxidant used in pharmaceuticals to prevent free-radical induced damage.

  • Possible Cause 2: Photodegradation. The storage container may not be adequately protecting the compound from light.

    • Solution: Transfer the compound to an amber vial or wrap the existing container in aluminum foil to block out light.

  • Possible Cause 3: Hydrolysis. The compound may be hygroscopic and absorbing moisture from the atmosphere.

    • Solution: Store the compound in a desiccator containing a suitable desiccant. Ensure the container is tightly sealed.

Issue: I am observing the formation of colored impurities in my pyrazoline derivative.

  • Possible Cause: Oxidation. Pyrazoline derivatives are particularly prone to oxidation, which can lead to the formation of colored products.

    • Solution: Store the pyrazoline derivative under an inert gas (argon or nitrogen) and protect it from light and heat. Storage at 0-8°C is recommended.

Quantitative Stability Data

The following table summarizes stability data for select pyrazole derivatives under various stress conditions. This data can help researchers make informed decisions about storage and handling.

CompoundStress ConditionDurationTemperature% Degradation / Half-life (t½)Reference
Celecoxib0.1 M HCl817 hours40°C~3%[1]
Celecoxib0.1 M NaOH817 hours40°C~3%[1]
CelecoxibOxidation (H₂O₂)817 hours23°C~22%[1]
Celecoxib SuspensionAmber PVC bottle93 days5°C or 23°CNo significant degradation[2]
Pyrazole Ester Derivative 1pH 8 Buffer1-2 hoursNot specifiedt½ = 1-2 hours[3]
Pyrazole Ester Derivative 2pH 8 BufferNot specifiedNot specifiedt½ = 450 minutes[3]
Pyrazole Ester Derivative 3pH 8 BufferNot specifiedNot specifiedt½ = 900 minutes[3]
Sildenafil Citrate5 N NaOH5 hours80°CConsiderable degradation[4]
Sildenafil Citrate5% H₂O₂5 hours80°CConsiderable degradation[4]
Sildenafil CitrateUV light (254 nm)24 hoursNot specifiedNo degradation[4]
Sildenafil CitrateDry Heat24 hours105°CNo degradation[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Pyrazole Compound Analysis

This protocol provides a general framework for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of pyrazole compounds and separate them from their degradation products.

1. Chromatographic Conditions (Example for a Pyrazoline Derivative):

  • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm)

  • Mobile Phase: 0.1% trifluoroacetic acid and methanol (20:80 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 ± 2°C

  • Injection Volume: 5.0 µL

  • Detection Wavelength: 206 nm

2. Standard Solution Preparation:

  • Prepare a stock solution of the pyrazole reference standard in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of working standard solutions of different concentrations to establish a calibration curve.

3. Sample Preparation:

  • Accurately weigh a known amount of the pyrazole compound to be tested.

  • Dissolve it in the same solvent used for the standard solutions to achieve a concentration within the range of the calibration curve.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine its concentration using the calibration curve.

  • The appearance of new peaks or a decrease in the main peak's area over time indicates degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-105°C) for a specified period.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source providing both UV and visible light (e.g., a xenon lamp) for a specified duration.

3. Analysis:

  • Analyze the stressed samples using the developed stability-indicating HPLC method to identify and quantify the degradation products.

Visualizations

DegradationPathways cluster_main Pyrazole Compound cluster_stressors Stress Factors cluster_products Degradation Products Pyrazole Pyrazole Oxidation Oxidation Pyrazole->Oxidation Hydrolysis Hydrolysis Pyrazole->Hydrolysis Photolysis Photolysis Pyrazole->Photolysis Oxidized_Products Oxidized Products (e.g., N-oxides, hydroxylated derivatives) Oxidation->Oxidized_Products [O] Hydrolyzed_Products Hydrolyzed Products (e.g., cleavage of ester/amide groups) Hydrolysis->Hydrolyzed_Products H₂O, H⁺/OH⁻ Photodegradation_Products Photodegradation Products (e.g., ring cleavage, isomerized products) Photolysis->Photodegradation_Products

Caption: Common degradation pathways for pyrazole compounds.

ExperimentalWorkflow Start Start: Pyrazole Compound Forced_Degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Develop_HPLC Develop Stability-Indicating HPLC Method Forced_Degradation->Develop_HPLC Validate_Method Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) Develop_HPLC->Validate_Method Long_Term_Stability Long-Term Stability Study (Controlled Temp/Humidity/Light) Validate_Method->Long_Term_Stability Analyze_Samples Analyze Samples at Time Points Long_Term_Stability->Analyze_Samples End End: Determine Shelf-Life Analyze_Samples->End

Caption: Workflow for assessing pyrazole compound stability.

StorageDecisionTree Start Select Storage Conditions Sensitive_to_Oxidation Sensitive to Oxidation? Start->Sensitive_to_Oxidation Inert_Atmosphere Store under Inert Atmosphere (Argon or Nitrogen) Sensitive_to_Oxidation->Inert_Atmosphere Yes Standard_Atmosphere Store under Normal Atmosphere Sensitive_to_Oxidation->Standard_Atmosphere No Sensitive_to_Light Sensitive to Light? Inert_Atmosphere->Sensitive_to_Light Standard_Atmosphere->Sensitive_to_Light Amber_Vial Use Amber Vial or Protect from Light Sensitive_to_Light->Amber_Vial Yes Clear_Vial Clear Vial is Acceptable Sensitive_to_Light->Clear_Vial No Hygroscopic Hygroscopic? Amber_Vial->Hygroscopic Clear_Vial->Hygroscopic Desiccator Store in Desiccator Hygroscopic->Desiccator Yes Tightly_Sealed Tightly Sealed Container Hygroscopic->Tightly_Sealed No Storage_Temp Select Storage Temperature Desiccator->Storage_Temp Tightly_Sealed->Storage_Temp Short_Term Short-Term: 2-8°C Storage_Temp->Short_Term Long_Term Long-Term: -20°C or below Storage_Temp->Long_Term

Caption: Decision tree for selecting appropriate storage conditions.

References

Validation & Comparative

A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant therapeutic potential.[1][2][3][4][5] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them a prime target for drug development.[5][6][7][8] This guide provides a comparative analysis of prominent pyrazole-based kinase inhibitors, focusing on their performance against key cancer-associated kinases such as Janus kinases (JAKs), Aurora kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs). The information is intended for researchers, scientists, and drug development professionals.

Performance Comparison of Pyrazole-Based Kinase Inhibitors

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro and cellular activities of selected pyrazole-based inhibitors against their primary kinase targets.

Inhibitor NameTarget Kinase(s)Biochemical IC50 (nM)Cell LineCellular Activity (IC50 in µM or as described)Reference(s)
Ruxolitinib JAK1, JAK2~3 (for both)--[5]
Compound 3f JAK1, JAK2, JAK33.4, 2.2, 3.5PC-3, HEL, K562, MCF-7, MOLT4Potent antiproliferative activity at low micromolar levels[9]
AT9283 Aurora A, Aurora B, JAK2, Abl(T315I)~3 (for Aurora A/B)HCT116Inhibited growth and survival[10]
VX-680 Aurora A, Aurora B, Aurora C0.7, 18, 4.6 (Ki values)Various tumor cell linesInhibited proliferation with IC50 values ranging from 15 to 130 nM[11]
AMG-900 Aurora A, Aurora B, Aurora C5, 4, 126 diverse cancer cell linesInhibited proliferation with IC50 values between 0.7–5.3 nM[11]
Compound 9 VEGFR-2220-Potent VEGFR-2 inhibitor[12]
Compound 12 EGFR, VEGFR-2--Potent dual EGFR and VEGFR-2 inhibition[12]
Compound 6b VEGFR-2, CDK-2200 (VEGFR-2), 458 (CDK-2)HepG2Potent cytotoxicity with an IC50 of 2.52 µM[13]

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Understanding the signaling pathways affected by these inhibitors is crucial for elucidating their mechanism of action and potential therapeutic applications.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, hematopoiesis, and cell growth.[9][14] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancer and inflammatory disorders.[9] Pyrazole-based inhibitors like Ruxolitinib effectively target JAKs, thereby blocking downstream signaling.[5][14]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor Pyrazole-based JAK Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.

The Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including chromosome segregation and cytokinesis.[15] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer therapies.[15] Pyrazole-containing compounds like AT9283 and VX-680 have been developed as potent inhibitors of Aurora kinases.[10][11]

Aurora_Kinase_Pathway G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase AuroraA Aurora A M_Phase->AuroraA Activates AuroraB Aurora B M_Phase->AuroraB Activates Centrosome Centrosome Maturation Spindle Assembly AuroraA->Centrosome Chromosome Chromosome Condensation & Segregation AuroraB->Chromosome Cytokinesis Cytokinesis Chromosome->Cytokinesis Inhibitor Pyrazole-based Aurora Kinase Inhibitor (e.g., AT9283) Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces

Caption: Role of Aurora kinases in mitosis and their inhibition by pyrazole-based compounds.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the IC50 value of a compound by measuring the amount of ATP consumed during the kinase reaction. A decrease in ATP consumption indicates inhibition of kinase activity.

Materials:

  • Kinase of interest

  • Substrate specific to the kinase

  • ATP

  • Pyrazole-based inhibitor

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole-based inhibitor in DMSO.

  • Reaction Setup: In a well of the microplate, add the kinase, the inhibitor at various concentrations, and the kinase assay buffer. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ATP Detection: Add the luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Kinase Activity Assay (Phosphorylation Level Measurement)

This assay measures the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context, providing a more physiologically relevant assessment of its efficacy.[6][7][16]

Materials:

  • Cell line expressing the target kinase

  • Pyrazole-based inhibitor

  • Cell lysis buffer

  • Phospho-specific antibody for the target substrate

  • Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)

  • Detection substrate (e.g., chemiluminescent or fluorescent)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the pyrazole-based inhibitor for a specified duration.

  • Cell Lysis: Wash the cells and then lyse them to release the cellular proteins.

  • Detection of Phosphorylation: The level of substrate phosphorylation can be quantified using methods such as ELISA, Western blotting, or Meso Scale Discovery (MSD) assays.[7] For an ELISA-based method:

    • Coat a microplate with a capture antibody specific for the total substrate protein.

    • Add the cell lysates to the wells.

    • Add a detection antibody that is specific for the phosphorylated form of the substrate.

    • Add a secondary antibody conjugated to a detectable marker.

    • Add the appropriate detection substrate and measure the signal using a microplate reader.

  • Data Analysis: Normalize the phosphorylation signal to the total amount of protein. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay invitro1 Prepare serial dilution of inhibitor invitro2 Incubate kinase with inhibitor invitro1->invitro2 invitro3 Add substrate and ATP to start reaction invitro2->invitro3 invitro4 Measure remaining ATP (Luminescence) invitro3->invitro4 invitro5 Calculate IC50 invitro4->invitro5 decision Potent and Cell-Permeable? invitro5->decision cell1 Treat cells with inhibitor cell2 Lyse cells to extract proteins cell1->cell2 cell3 Detect phosphorylated substrate (e.g., ELISA) cell2->cell3 cell4 Normalize and analyze data cell3->cell4 cell5 Determine cellular IC50 cell4->cell5 end End cell5->end start Start start->invitro1 decision->cell1 Yes decision->end No

Caption: General experimental workflow for evaluating a novel pyrazole-based kinase inhibitor.

Conclusion

Pyrazole-based compounds represent a versatile and potent class of kinase inhibitors with significant therapeutic potential.[1][2] This guide has provided a comparative overview of their activity against key cancer targets, outlined the major signaling pathways they modulate, and detailed essential experimental protocols for their evaluation. For drug development professionals, a systematic approach that combines robust biochemical and cell-based assays is crucial for identifying and optimizing lead candidates with desirable potency, selectivity, and cellular efficacy.

References

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory efficacy of various pyrazole derivatives, a class of heterocyclic compounds that form the backbone of several key anti-inflammatory drugs. By objectively presenting experimental data, this guide serves as a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction: The Role of Pyrazole Derivatives in Inflammation Therapy

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the healing process, chronic inflammation can lead to a variety of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1]

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy. Many of these drugs, including the well-known COX-2 inhibitor celecoxib, are based on a pyrazole scaffold.[1] Pyrazole derivatives have demonstrated significant anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[1][2] The development of selective COX-2 inhibitors was a major advancement, offering a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3] This has spurred ongoing research into novel pyrazole derivatives with improved efficacy, selectivity, and safety profiles.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their modulation of two key signaling pathways: the arachidonic acid cascade and the NF-κB signaling pathway.

The Arachidonic Acid Cascade and COX Inhibition

The arachidonic acid cascade is a metabolic pathway that produces pro-inflammatory mediators called prostaglandins and leukotrienes. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to this pathway, converting arachidonic acid into prostaglandin H2, a precursor for other prostaglandins that mediate pain, inflammation, and fever. Pyrazole-based NSAIDs exert their anti-inflammatory effects by inhibiting these COX enzymes.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandin H2 Prostaglandin H2 COX-1 (constitutive)->Prostaglandin H2 COX-2 (inducible)->Prostaglandin H2 Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2->Prostaglandins (PGE2, PGI2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Gastric Mucosa Protection, Platelet Aggregation Gastric Mucosa Protection, Platelet Aggregation Prostaglandins (PGE2, PGI2, etc.)->Gastric Mucosa Protection, Platelet Aggregation Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-1 (constitutive) Inhibition (less selective) Pyrazole Derivatives->COX-2 (inducible) Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Inflammatory Stimuli (LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκB IκB IKK Complex->IκB Phosphorylation IκB-NF-κB Complex IκB NF-κB NF-κB NF-κB NF-κB (active) NF-κB (active) NF-κB->NF-κB (active) Translocation IκB-NF-κB Complex->NF-κB IκB Degradation Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->IKK Complex Inhibition DNA DNA NF-κB (active)->DNA Binding Pro-inflammatory Gene Expression (TNF-α, IL-6) Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA->Pro-inflammatory Gene Expression (TNF-α, IL-6) start Start prep Prepare Reagents and Compound Dilutions start->prep add_enzyme Add COX-1/COX-2 Enzyme and Heme to Plate prep->add_enzyme add_inhibitor Add Test Compounds/Control to Wells add_enzyme->add_inhibitor incubate Incubate at Room Temperature add_inhibitor->incubate add_substrate Add Chromogenic Substrate and Arachidonic Acid incubate->add_substrate measure Measure Absorbance (Kinetic Mode) add_substrate->measure calculate Calculate % Inhibition and IC50 measure->calculate end_node End calculate->end_node start Start acclimatize Acclimatize Animals start->acclimatize fast Fast Animals Overnight acclimatize->fast administer Administer Test Compounds/Control fast->administer measure_initial Measure Initial Paw Volume administer->measure_initial induce Induce Edema with Carrageenan measure_initial->induce measure_intervals Measure Paw Volume at Intervals induce->measure_intervals calculate Calculate % Edema Inhibition measure_intervals->calculate end_node End calculate->end_node

References

Validating the Efficacy of Novel Antibacterial Compounds In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-pressing battle against antimicrobial resistance, the robust in vitro validation of novel antibacterial compounds is a critical first step in the drug development pipeline. This guide provides a comparative framework for evaluating a novel antibacterial agent, "Innovamycin," against established antibiotics, Ciprofloxacin and Vancomycin. The data presented herein is illustrative, designed to guide researchers in structuring their own comparative analyses.

Comparative Efficacy Analysis

The antibacterial activity of Innovamycin was assessed against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Key metrics, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and anti-biofilm activity, were determined to benchmark its performance.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (µg/mL)

This table summarizes the lowest concentration of each compound required to inhibit visible growth (MIC) and to kill 99.9% of the bacterial population (MBC). Lower values indicate higher potency.

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Innovamycin S. aureus242
E. coli482
Ciprofloxacin S. aureus122
E. coli0.512
Vancomycin S. aureus122
E. coli>128>128-
Table 2: Anti-Biofilm Activity (µg/mL)

This table presents the Minimum Biofilm Inhibitory Concentration (MBIC), which prevents biofilm formation, and the Minimum Biofilm Eradication Concentration (MBEC), which destroys pre-formed biofilms.

CompoundOrganismMBIC₅₀ (µg/mL)MBEC₅₀ (µg/mL)
Innovamycin S. aureus832
E. coli1664
Ciprofloxacin S. aureus4>64
E. coli232
Vancomycin S. aureus216
E. coli>128>128
Table 3: Time-Kill Kinetics for S. aureus at 4x MIC

This table shows the reduction in viable bacterial count (log₁₀ CFU/mL) over a 24-hour period, illustrating the rate of bactericidal activity. A ≥3-log₁₀ reduction is considered bactericidal.[1][2]

Time (hours)Innovamycin (8 µg/mL)Ciprofloxacin (4 µg/mL)Vancomycin (4 µg/mL)Growth Control
0 6.06.06.06.0
2 4.54.25.86.5
4 3.12.85.57.2
8 <2.0<2.04.18.5
24 <2.0<2.02.59.1

Visualizing Experimental Processes and Pathways

To elucidate the experimental sequence and a potential mechanism of action, the following diagrams are provided.

G cluster_analysis Data Analysis b_culture Bacterial Culture mic MIC Assay (Broth Microdilution) b_culture->mic tk Time-Kill Kinetics b_culture->tk ab Anti-Biofilm Assay b_culture->ab cpd_prep Compound Dilution cpd_prep->mic cpd_prep->tk cpd_prep->ab mbc MBC Assay (Plating from MIC) mic->mbc data Comparative Efficacy Analysis mic->data mbc->data tk->data ab->data

In Vitro Antibacterial Assay Workflow

G compound Antibacterial Compound (e.g., Innovamycin) inhibition Inhibition compound->inhibition target Peptidoglycan Synthesis Enzymes (e.g., Transpeptidase) target->inhibition process Cell Wall Cross-linking inhibition->process Blocks lysis Cell Lysis & Bacterial Death process->lysis Failure leads to

Hypothetical Pathway: Cell Wall Synthesis Inhibition

Experimental Protocols

Detailed methodologies are crucial for reproducibility and objective comparison. The following are standard protocols for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3][4][5]

  • Materials : 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum standardized to 5x10⁵ CFU/mL, test compounds.

  • Protocol :

    • Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.[3]

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[3][4]

Minimum Bactericidal Concentration (MBC) Assay

Following the MIC assay, the MBC is determined to assess whether the compound is bactericidal or bacteriostatic.[6][7]

  • Materials : Agar plates (e.g., Tryptic Soy Agar), sterile saline, micropipettes.

  • Protocol :

    • From the wells of the completed MIC assay that show no visible growth (at and above the MIC), take a 10 µL aliquot.[6]

    • Plate the aliquot onto an agar plate.

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[2][6][7]

Time-Kill Kinetics Assay

This assay measures the rate of bacterial killing over time.[1][2][8]

  • Materials : Culture tubes with MHB, bacterial inoculum, test compounds at desired concentrations (e.g., 4x MIC), agar plates, sterile saline.

  • Protocol :

    • Prepare culture tubes with MHB containing the test compound at the desired concentration.

    • Inoculate the tubes with a standardized bacterial suspension to achieve a starting density of approximately 5x10⁵ to 1x10⁶ CFU/mL.

    • Incubate the tubes in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube.[1]

    • Perform serial dilutions of the aliquot in sterile saline and plate onto agar plates to determine the viable bacterial count (CFU/mL).

    • Plot the log₁₀ CFU/mL against time to generate the time-kill curve.

Anti-Biofilm Assays (MBIC and MBEC)

These assays evaluate the compound's ability to inhibit biofilm formation and eradicate established biofilms.[9][10][11]

  • Materials : 96-well flat-bottom microtiter plates, appropriate growth medium (e.g., TSB with glucose), bacterial inoculum, test compounds, crystal violet stain, 33% acetic acid or 95% ethanol.

  • Protocol for MBIC (Inhibition) :

    • Add bacterial inoculum and serial dilutions of the test compound to the wells simultaneously.[10]

    • Incubate at 37°C for 24 hours to allow biofilm formation.

    • Wash plates with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Stain the remaining biofilm with 0.1% crystal violet for 15 minutes.[10]

    • Wash away excess stain and solubilize the bound dye with acetic acid or ethanol.

    • Measure the absorbance at 570-595 nm. The MBIC is the lowest concentration showing significant inhibition of biofilm formation compared to the control.[9]

  • Protocol for MBEC (Eradication) :

    • Inoculate plates with bacteria and incubate for 24-48 hours to allow mature biofilm formation.[10]

    • Wash away planktonic cells and add fresh media containing serial dilutions of the test compound to the established biofilms.

    • Incubate for another 24 hours.

    • Quantify the remaining viable biofilm using the crystal violet staining method described above. The MBEC is the lowest concentration causing significant eradication of the pre-formed biofilm.

References

In Vivo Proof-of-Concept: A Comparative Guide to Novel Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of in vivo proof-of-concept studies for two distinct classes of novel therapeutic agents in oncology: PARP inhibitors, represented by Olaparib, and immune checkpoint inhibitors, specifically anti-PD-1 antibodies. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of their performance, supported by experimental data.

Introduction to Therapeutic Agents

Olaparib (PARP Inhibitor): Olaparib is a first-in-class oral poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2] PARP enzymes are crucial for repairing single-strand DNA breaks.[3][4][5] By inhibiting PARP, Olaparib disrupts this repair process. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are deficient in the homologous recombination repair pathway for double-strand DNA breaks, the accumulation of unrepaired DNA damage leads to a phenomenon known as synthetic lethality, resulting in cancer cell death.[3][4][5]

Anti-PD-1 Antibody (Immune Checkpoint Inhibitor): Anti-PD-1 (Programmed cell death protein 1) antibodies are a type of immunotherapy that blocks the interaction between the PD-1 receptor on T-cells and its ligand, PD-L1, which is often expressed on tumor cells.[6][7] This interaction typically suppresses the T-cell's ability to attack the tumor. By blocking this checkpoint, anti-PD-1 antibodies "release the brakes" on the immune system, allowing cytotoxic T-cells to recognize and eliminate cancer cells.[8][9]

Comparative In Vivo Efficacy Data

The following table summarizes quantitative data from representative in vivo studies, showcasing the anti-tumor efficacy of Olaparib and an anti-PD-1 antibody in breast cancer models.

Therapeutic AgentAnimal ModelTumor ModelTreatment GroupOutcome MeasureResult
Olaparib Patient-Derived Xenograft (PDX)BRCA2-mutated Ovarian Serous CarcinomaOlaparibTumor Growth InhibitionSignificant inhibition of tumor growth compared to untreated controls.[10]
Olaparib + CarboplatinTumor Growth InhibitionGreatly inhibited tumor growth.[10]
Anti-PD-1 Antibody Humanized hu-CB-BRGS MiceTriple-Negative Breast Cancer (TNBC) Cell Line (MDA-MB-231)Anti-PD-1 (Nivolumab)Tumor Growth Inhibition61% Tumor Growth Inhibition (TGI) compared to untreated controls.[11]
Humanized hNSG MiceTNBC Patient-Derived Xenograft (PDX)Anti-PD-1 AntibodyTumor Growth and SurvivalSignificant reduction in tumor growth and increased survival.[12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols based on the principles of the cited research.

Olaparib in Patient-Derived Xenograft (PDX) Model:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of the human tumor tissue.

  • Tumor Engraftment: Fresh tumor tissue from a patient with a confirmed BRCA mutation is surgically implanted subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: Olaparib is typically administered orally, once or twice daily, at a specified dose. The control group receives a vehicle solution.

  • Efficacy Endpoints: The primary endpoint is often tumor growth inhibition. Overall survival may also be monitored.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze biomarkers such as PARP activity and markers of DNA damage and apoptosis (e.g., cleaved caspase-3).[10]

Anti-PD-1 Antibody in Humanized Mouse Model:

  • Animal Model: Immunodeficient mice (e.g., BRGS or NSG) are engrafted with human CD34+ hematopoietic stem cells to reconstitute a human immune system.[11][12]

  • Tumor Implantation: A human cancer cell line (e.g., MDA-MB-231) or a patient-derived xenograft is implanted into the mice.[11][12]

  • Treatment: When tumors reach a specified volume, mice are treated with an anti-PD-1 antibody, typically administered via intraperitoneal injection.[11]

  • Monitoring: Tumor growth and animal survival are monitored.

Visualizations

Signaling Pathway Diagrams

PARP_Inhibition_Pathway Mechanism of Olaparib in BRCA-Deficient Cancer Cells cluster_0 Normal DNA Repair cluster_1 Olaparib Action cluster_2 Synthetic Lethality in BRCA-Deficient Cells Single-Strand Break Single-Strand Break PARP PARP Single-Strand Break->PARP recruits Double-Strand Break Double-Strand Break Single-Strand Break->Double-Strand Break leads to during replication DNA Repair DNA Repair PARP->DNA Repair facilitates Olaparib Olaparib Olaparib->PARP inhibits Inhibited PARP Inhibited PARP Defective HR Repair (BRCA mutation) Defective HR Repair (BRCA mutation) Double-Strand Break->Defective HR Repair (BRCA mutation) cannot be repaired by Cell Death Cell Death Defective HR Repair (BRCA mutation)->Cell Death

Caption: Olaparib inhibits PARP, leading to cell death in BRCA-mutated cells.

Anti_PD1_Pathway Mechanism of Anti-PD-1 Antibody cluster_0 Immune Evasion by Tumor cluster_1 Anti-PD-1 Therapy Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 expresses PD-1 PD-1 PD-L1->PD-1 binds to PD-L1->PD-1 binding blocked T-Cell T-Cell T-Cell->PD-1 expresses Active T-Cell Active T-Cell T-Cell->Active T-Cell remains active T-Cell Inactivation T-Cell Inactivation PD-1->T-Cell Inactivation leads to Anti-PD-1 Antibody Anti-PD-1 Antibody Anti-PD-1 Antibody->PD-1 blocks Tumor Cell Destruction Tumor Cell Destruction Active T-Cell->Tumor Cell Destruction leads to

Caption: Anti-PD-1 antibodies block the PD-1/PD-L1 interaction to activate T-cells.

Experimental Workflow Diagram

InVivo_Workflow General Workflow for In Vivo Therapeutic Efficacy Study Animal Model Selection Animal Model Selection Tumor Implantation Tumor Implantation Animal Model Selection->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Group Treatment Group Randomization->Treatment Group Control Group Control Group Randomization->Control Group Drug Administration Drug Administration Treatment Group->Drug Administration Vehicle Administration Vehicle Administration Control Group->Vehicle Administration Efficacy Assessment Efficacy Assessment Drug Administration->Efficacy Assessment Vehicle Administration->Efficacy Assessment Data Analysis Data Analysis Efficacy Assessment->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

References

Comparative Guide to Structure-Activity Relationships of 5-amino-1H-pyrazole-4-carboxamide Derivatives as pan-FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-amino-1H-pyrazole-4-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The information presented herein is compiled from recent studies and is intended to facilitate further research and development in this therapeutic area.

Introduction

The 5-amino-1H-pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent kinase inhibition. Aberrant FGFR signaling is a known driver in various cancers, making it a compelling target for therapeutic intervention. This guide focuses on the structure-activity relationships (SAR) of a series of these derivatives designed as covalent pan-FGFR inhibitors, which target both wild-type and clinically relevant gatekeeper mutant forms of the receptors.

Performance Comparison of 5-amino-1H-pyrazole-4-carboxamide Derivatives

The following table summarizes the in vitro inhibitory activity of a selection of 5-amino-1H-pyrazole-4-carboxamide derivatives against multiple FGFR family members and their anti-proliferative effects on cancer cell lines with FGFR pathway dysregulation. The data highlights the key structural modifications and their impact on potency and selectivity. A recent study highlighted compound 10h as a particularly potent derivative.[1]

CompoundR¹ SubstituentFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR2 V564F¹ IC₅₀ (nM)NCI-H520² IC₅₀ (nM)SNU-16³ IC₅₀ (nM)KATO III⁴ IC₅₀ (nM)
10h 4-(dimethylamino)phenyl46419962195973
Alternative 1 Phenyl15012525018085150200
Alternative 2 4-methoxyphenyl807515011050100130
Alternative 3 3,4-dimethoxyphenyl6055120853580100

¹FGFR2 V564F is a gatekeeper mutation that confers resistance to some FGFR inhibitors. ²NCI-H520 is a lung cancer cell line. ³SNU-16 is a gastric cancer cell line. ⁴KATO III is a gastric cancer cell line.

Note: Data for "Alternative" compounds are representative examples derived from typical SAR trends and are for illustrative comparison.

Key Structure-Activity Relationship Insights

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring at the R¹ position significantly influence the inhibitory activity. Electron-donating groups, such as the dimethylamino group in compound 10h , appear to enhance potency against both wild-type and mutant FGFRs, as well as in cellular assays.

  • Covalent Inhibition: The pyrazole-carboxamide core, when appropriately functionalized, can act as a covalent inhibitor, forming an irreversible bond with a specific cysteine residue in the FGFR kinase domain. This covalent binding can lead to prolonged target engagement and improved efficacy.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR2 V564F kinase domains, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP, and ADP-Glo™ Kinase Assay Kit.

  • Procedure:

    • A solution of the test compound at various concentrations is pre-incubated with the kinase enzyme in the kinase buffer for a specified period (e.g., 15 minutes) at room temperature.

    • The kinase reaction is initiated by adding a solution of ATP and a suitable substrate. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used by a luciferase to produce a luminescent signal.

    • The luminescence is measured using a plate reader, and the IC₅₀ values are calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Cell Lines: NCI-H520, SNU-16, and KATO III cells.

  • Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).

    • Following the treatment period, the MTT solution is added to each well, and the plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.

    • The medium containing MTT is removed, and the formazan crystals are dissolved in a solubilizing agent.

    • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_mapk MAPK Pathway cluster_plcg PLCγ Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Proliferation Inhibitor 5-amino-1H-pyrazole- 4-carboxamide Derivative Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental Workflow for SAR Studies

SAR_Workflow Design Compound Design & Library Synthesis Biochemical Biochemical Assays (e.g., Kinase Inhibition) Design->Biochemical Cellular Cell-based Assays (e.g., Proliferation) Biochemical->Cellular SAR Structure-Activity Relationship Analysis Cellular->SAR SAR->Design Iterative Refinement Optimization Lead Optimization SAR->Optimization InVivo In Vivo Studies Optimization->InVivo

Caption: General experimental workflow for SAR studies.

References

A Comparative Analysis of Novel Pyrazole Compounds and Established COX-2 Inhibitors in Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-inflammatory drug discovery, the pyrazole scaffold has emerged as a cornerstone for the development of potent and selective cyclooxygenase-2 (COX-2) inhibitors. This guide provides a comparative benchmark of newly synthesized pyrazole derivatives against well-established COX-2 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

The Role of COX-2 in Inflammation

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2.[3] COX-1 is constitutively expressed in most tissues and plays a role in maintaining the protective lining of the stomach and normal platelet function.[1][3] In contrast, COX-2 is typically induced during inflammation and is the primary source of pro-inflammatory prostaglandins.[1][4] Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to alleviate inflammation while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[1][5]

Established COX-2 Inhibitors: A Brief Overview

The "coxib" class of drugs was developed to selectively target COX-2.[6] While some have been withdrawn from the market due to cardiovascular side effects, they remain important benchmarks in the development of new anti-inflammatory agents.[7][8][9]

  • Celecoxib (Celebrex®): The only COX-2 inhibitor currently available in the United States, Celecoxib is used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[9][10][11] Its chemical structure features a pyrazole ring, which serves as a foundational scaffold for many newer derivatives.[1][12]

  • Rofecoxib (Vioxx®): Withdrawn from the market, Rofecoxib was a potent and selective COX-2 inhibitor.[7][8][13] It was used for treating various forms of arthritis and acute pain.[7][8]

  • Etoricoxib (Arcoxia®): Available in many countries outside of the United States, Etoricoxib is a highly selective COX-2 inhibitor used for osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.[14][15][16]

Performance Benchmark: New Pyrazole Compounds

Recent research has focused on synthesizing novel pyrazole derivatives with improved efficacy and safety profiles. The following tables summarize the in vitro COX-2 inhibitory activity and in vivo anti-inflammatory effects of selected new pyrazole compounds in comparison to established inhibitors.

In Vitro COX-2 Inhibition and Selectivity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. The selectivity index (SI) is the ratio of the IC50 for COX-1 to the IC50 for COX-2; a higher SI indicates greater selectivity for COX-2.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
New Pyrazole Derivatives
3,5-diarylpyrazole0.01--[12]
3-(trifluoromethyl)-5-arylpyrazole0.024.5225[12]
Pyrazole-thiazole hybrid0.03--[12]
Pyrazolo-pyrimidine0.015--[12]
Compound 2a0.01987--[17]
Compound 3b0.039430.87522.21[17]
Compound 4a0.061240.87914.35[17]
Compound 5b0.038730.67717.47[17]
Compound 5e0.039140.51313.10[17]
Pyrazole-pyridazine hybrid 5f1.50--[18]
Pyrazole-pyridazine hybrid 6eComparable to Celecoxib--[18][19]
Pyrazole-pyridazine hybrid 6f1.15--[18]
Established Inhibitors
Celecoxib0.4913.0226.57[20]
Rofecoxib--35[21]
Etoricoxib--106[21]

Note: "-" indicates data not available in the cited sources. Data from different studies may not be directly comparable due to variations in experimental conditions.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model is a standard preclinical test to evaluate the anti-inflammatory activity of new compounds. The percentage of edema inhibition reflects the compound's ability to reduce swelling.

CompoundDose (mg/kg)Edema Inhibition (%)Reference
New Pyrazole Derivatives
Pyrazole derivatives1065-80[12]
Pyrazole-thiazole hybrid-75[12]
Compound N5--[22]
Compound N7--[22]
Compound AD 532-Promising results[23]
Established Inhibitors
Indomethacin (non-selective NSAID)5Significant inhibition[24]
Diclofenac (non-selective NSAID)25Significant inhibition[25]

Note: Direct comparative percentages for established COX-2 inhibitors in the same studies as the new pyrazoles were not consistently available in the initial search results. Indomethacin and Diclofenac are included as common reference standards in these types of studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays mentioned.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of a compound for inhibiting the COX enzymes.

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes. Test compounds and reference inhibitors are dissolved in a suitable solvent like DMSO to create stock solutions, which are then serially diluted.[26][27]

  • Enzyme and Cofactor Addition: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.[26]

  • Inhibitor Incubation: Add the various concentrations of the test compound, a known inhibitor (positive control), or vehicle (negative control) to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[26][27]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[26][27]

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.[26]

  • Reaction Termination: Stop the reaction by adding a suitable stop solution, such as hydrochloric acid.[26]

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA) or a fluorometric assay.[26][28]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

This assay assesses the acute anti-inflammatory activity of a compound in a living organism.

  • Animal Acclimatization: House rodents (typically rats or mice) under standard laboratory conditions with free access to food and water for a period of acclimatization before the experiment.

  • Compound Administration: Administer the test compound, a reference drug (e.g., indomethacin or celecoxib), or the vehicle to different groups of animals via a suitable route (e.g., oral or intraperitoneal).[24][29]

  • Induction of Inflammation: After a specific period to allow for drug absorption (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the subplantar tissue of the right hind paw of each animal.[24][29][30]

  • Measurement of Paw Volume: Measure the volume of the injected paw at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[24]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizing the Pathways and Processes

Diagrams are essential for understanding the complex biological pathways and experimental workflows involved in drug discovery.

Prostaglandin_Synthesis_Pathway cluster_enzymes Cyclooxygenase Enzymes Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Thromboxane Thromboxane (TXA2) PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosal Protection Prostaglandins->Gastric_Protection Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible)

Caption: The Prostaglandin Synthesis Pathway highlighting the roles of COX-1 and COX-2.

Drug_Discovery_Workflow A Compound Synthesis (New Pyrazole Derivatives) B In Vitro Screening (COX-1/COX-2 Inhibition Assay) A->B C Lead Compound Selection (High Potency & Selectivity) B->C Data Analysis D In Vivo Testing (Carrageenan-Induced Paw Edema) C->D E Preclinical Development (Toxicology, Pharmacokinetics) D->E Efficacy & Safety Assessment F Clinical Trials E->F

Caption: A generalized workflow for the discovery and development of new anti-inflammatory drugs.

Conclusion

The exploration of novel pyrazole-based compounds continues to be a promising avenue in the search for safer and more effective anti-inflammatory therapies. The data presented in this guide demonstrates that several new derivatives exhibit potent COX-2 inhibitory activity, with some showing comparable or even superior potency to established drugs like Celecoxib in in vitro assays.[12][17][18] Furthermore, these compounds have demonstrated significant anti-inflammatory effects in preclinical in vivo models.[12] While further research is necessary to fully elucidate their clinical potential, particularly concerning their long-term safety and cardiovascular risk profiles, the initial findings are highly encouraging. This comparative guide serves as a valuable resource for researchers in the field, providing a benchmark for the evaluation of future COX-2 inhibitor candidates.

References

A Comparative Guide to the Selectivity of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The high degree of structural homology within the ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors. This guide provides a comparative analysis of the selectivity of three prominent pyrazole-based kinase inhibitors: Ruxolitinib, AT7519, and Danusertib, targeting the JAK, CDK, and Aurora kinase families, respectively.

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the in vitro inhibitory activity (IC50) of Ruxolitinib, AT7519, and Danusertib against their primary targets and a selection of off-target kinases. This data, compiled from various studies, provides a quantitative comparison of their potency and selectivity.

Table 1: Selectivity Profile of Ruxolitinib (JAK Inhibitor)

Kinase TargetIC50 (nM)Reference
JAK13.3[1][2][3]
JAK22.8[1][2][3]
TYK219[4]
JAK3>428[4]

Lower IC50 values indicate greater potency.

Table 2: Selectivity Profile of AT7519 (CDK Inhibitor)

Kinase TargetIC50 (nM)Reference
CDK1/cyclin B210[5]
CDK2/cyclin A47[5]
CDK4/cyclin D1100[5]
CDK5/p2513[5]
CDK6/cyclin D3170[5]
CDK9/cyclin T1<10[5]
GSK3β89[5][6]

Lower IC50 values indicate greater potency.

Table 3: Selectivity Profile of Danusertib (Aurora Kinase Inhibitor)

Kinase TargetIC50 (nM)Reference
Aurora A13[7][8]
Aurora B79[7][8]
Aurora C61[7][8]
Abl25[7][9]
Abl (T315I)-[9]
FGFR147[7]
c-RET31[7]
TrkA31[7]

Lower IC50 values indicate greater potency.

Mandatory Visualization

Signaling Pathways

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

CDK_Cell_Cycle_Pathway G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb Phosphorylation pRb p-Rb CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 G1/S Transition CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S S Phase Progression CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2 G2/M Transition E2F E2F Rb->E2F Inhibition AT7519 AT7519 AT7519->CDK46_CyclinD Inhibition AT7519->CDK2_CyclinE Inhibition AT7519->CDK2_CyclinA Inhibition AT7519->CDK1_CyclinB Inhibition

Aurora_Kinase_Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Alignment AuroraB->Chromosome Cleavage Cleavage Furrow Formation AuroraB->Cleavage Danusertib Danusertib Danusertib->AuroraA Inhibition Danusertib->AuroraB Inhibition

Experimental Workflow

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - Kinase - Substrate - ATP ([γ-33P]ATP) - Inhibitor Dilutions Start->Prepare Incubate Incubate Kinase, Substrate, and Inhibitor Prepare->Incubate Initiate Initiate Reaction with ATP Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect Phosphorylation (e.g., Scintillation Counting) Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Experimental Protocols

In Vitro Radiometric Kinase Assay (for IC50 Determination)

This protocol describes a common method to determine the potency of a kinase inhibitor by measuring the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

  • [γ-³³P]ATP

  • Non-radiolabeled ATP

  • Pyrazole inhibitor stock solution (in DMSO)

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation fluid and counter

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the pyrazole inhibitor in DMSO.

    • Prepare a kinase master mix containing the kinase and its substrate in kinase reaction buffer.

    • Prepare an ATP master mix containing a mixture of [γ-³³P]ATP and non-radiolabeled ATP to achieve the desired specific activity and final concentration (typically at the Km for ATP of the kinase).

  • Assay Setup:

    • In a microplate, add a small volume of each inhibitor dilution. Include a DMSO-only control for 100% kinase activity and a no-kinase control for background.

    • Add the kinase master mix to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP master mix to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Detection:

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.

    • Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

    • Dry the paper and place it in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts (no-kinase control) from all other readings.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cellular Kinase Activity Assay (Western Blot for Phospho-Substrate)

This protocol assesses the ability of a pyrazole inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and reagents

  • Pyrazole inhibitor stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total substrate and phospho-specific substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazole inhibitor for a specified time. Include a DMSO-only control.

    • If the pathway is activated by a specific ligand, stimulate the cells as required.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total substrate or a loading control (e.g., GAPDH).

    • Quantify the band intensities for the phosphorylated and total substrate.

    • Normalize the phospho-substrate signal to the total substrate signal for each treatment condition.

    • Calculate the percentage of inhibition of substrate phosphorylation relative to the DMSO control.

References

Navigating the Challenge of Drug Resistance: A Comparative Analysis of Novel Pyrazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of multidrug resistance (MDR) in cancer and infectious diseases presents a formidable obstacle. The development of novel therapeutic agents that can circumvent these resistance mechanisms is a critical area of research. This guide provides a comprehensive comparison of new pyrazole-based drug candidates, evaluating their performance against established drugs in resistant cell lines and detailing the experimental protocols that underpin these findings.

The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its versatility allows for the design of compounds that can target a wide array of biological molecules, including those implicated in drug resistance. This analysis focuses on the cross-resistance profiles of recently developed pyrazole derivatives, offering a data-driven perspective on their potential to overcome resistance to conventional therapies.

Comparative Efficacy in Drug-Resistant Cancer Cell Lines

A critical evaluation of any new drug candidate is its efficacy in cell lines that have developed resistance to standard-of-care chemotherapeutics. The following tables summarize the in vitro cytotoxic activity (IC50 values) of several novel pyrazole-based compounds compared to established anticancer drugs in both sensitive and drug-resistant cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50, µM) of Pyrazole Derivatives in a Panel of Drug-Resistant Cancer Cell Lines

Compound/DrugL1210 (Sensitive)L1210/DDP (Cisplatin-Resistant)A2780 (Sensitive)A2780/DX3 (Doxorubicin-Resistant)HCT-8 (Sensitive)HCT-8/5FU (5-FU-Resistant)A549 (Sensitive)A549/T24 (Taxol-Resistant)MCF-7 (Sensitive)MCF-7/VP (Etoposide-Resistant)
EN12-4 0.850.921.451.633.113.252.561.984.123.89
EN12-2A 0.790.881.374.392.982.872.411.853.994.05
EN7-2 1.121.211.982.154.234.113.142.975.014.88
Cisplatin 0.152.10--------
Doxorubicin --0.041.20------
5-Fluorouracil ----0.9515.2----
Taxol ------0.0030.05--
Etoposide --------1.2025.6

Data extracted from a study on the anti-proliferative activity of new pyrazole compounds. The study indicates that the resistance in A2780/DX3 and MCF-7/VP cells is associated with overexpression of the ABCB1 (P-glycoprotein) and ABCC1 (MRP1) transporters, respectively.

The data in Table 1 demonstrates that the novel pyrazole compounds EN12-4, EN12-2A, and EN7-2 largely retain their cytotoxic activity across a range of resistant cell lines, exhibiting a low resistance index. This suggests that their mechanism of action may not be susceptible to the resistance mechanisms developed against the standard chemotherapeutic agents. Notably, in the taxol-resistant A549/T24 cell line, the pyrazole compounds showed increased sensitivity.[2]

Overcoming Resistance in EGFR-Mutated Cancers

A significant challenge in targeted cancer therapy is the emergence of resistance mutations in key oncogenes like the Epidermal Growth Factor Receptor (EGFR). Several pyrazole-based EGFR tyrosine kinase inhibitors (TKIs) have been developed to target these resistant mutations.

Table 2: Inhibitory Activity (IC50, µM) of Pyrazole-Based EGFR Inhibitors Against Resistant Mutations

CompoundEGFR (Wild-Type)EGFR (T790M Mutant)EGFR (L858R/T790M/C797S Mutant)Cell Line (Resistant)IC50 (µM) in Cells
Compound 24 0.0160.236-HCT11619.56
Compound 20 --0.088H1975 (L858R/T790M)0.14
EAI045 >500.024Potent InhibitionBa/F3 (L858R/T790M/C797S)Potent Inhibition (with Cetuximab)

Data compiled from studies on novel pyrazole-based EGFR inhibitors.[3][4][5]

These findings highlight the potential of pyrazole-based compounds to address acquired resistance to EGFR TKIs, a major clinical challenge in the treatment of non-small cell lung cancer (NSCLC).[3][4][5]

Reversing P-glycoprotein-Mediated Multidrug Resistance

One of the most well-characterized mechanisms of multidrug resistance is the overexpression of the P-glycoprotein (P-gp) efflux pump, encoded by the ABCB1 gene. Some pyrazole derivatives have been shown to inhibit P-gp function, thereby re-sensitizing resistant cells to conventional chemotherapeutics.[6][7]

Table 3: Reversal of Doxorubicin and Paclitaxel Resistance by Pyrazolo[3,4-d]pyrimidine Derivatives in P-gp Overexpressing Cancer Cells

Pyrazole DerivativeFold Reversal of Doxorubicin ResistanceFold Reversal of Paclitaxel Resistance
TKI Prodrug 1 SignificantSignificant
TKI Prodrug 2 SignificantSignificant

Data from a study on pyrazolo[3,4-d]pyrimidine tyrosine kinase inhibitors. The study demonstrated that these compounds directly interact with and inhibit the ATPase activity of P-gp.[6]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

Protocol for Induction of Drug Resistance in Cancer Cell Lines

This protocol describes a common method for generating drug-resistant cancer cell lines through continuous, stepwise exposure to a cytotoxic agent.

  • Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of the selected drug (e.g., doxorubicin, paclitaxel) for the parental cancer cell line (e.g., MCF-7) using a standard cell viability assay such as the MTT assay.

  • Initial Drug Exposure: Culture the parental cells in a medium containing the drug at a concentration equal to its IC10 (the concentration that inhibits 10% of cell growth).

  • Monitoring and Passaging: Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, subculture them and maintain the same drug concentration.

  • Stepwise Dose Escalation: Once the cells have adapted to the current drug concentration and exhibit a stable growth rate, gradually increase the drug concentration in the culture medium. A common approach is to increase the concentration by 1.5- to 2-fold at each step.

  • Characterization of Resistant Phenotype: After several months of continuous culture with increasing drug concentrations, characterize the resistant phenotype by:

    • Determining the new IC50 of the drug in the resistant cell line and calculating the resistance index (RI = IC50 of resistant line / IC50 of parental line).

    • Assessing the cross-resistance profile to other anticancer drugs.

    • Analyzing the expression levels of known resistance-related proteins, such as P-glycoprotein (ABCB1) or MRP1 (ABCC1), using techniques like Western blotting or flow cytometry.

Protocol for MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyrazole derivatives, standard drugs) and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if the compounds are dissolved in a solvent.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 values.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Experimental_Workflow cluster_Drug_Development Drug Candidate Development cluster_Cross_Resistance_Analysis Cross-Resistance Analysis Parental_Cell_Line Parental Cancer Cell Line IC50_Determination Determine IC50 of Standard Drug Parental_Cell_Line->IC50_Determination Treat_Parental Treat Parental Cells with Pyrazole Candidates & Standard Drugs Parental_Cell_Line->Treat_Parental Resistance_Induction Induce Drug Resistance (Stepwise Exposure) IC50_Determination->Resistance_Induction Resistant_Cell_Line Drug-Resistant Cell Line Resistance_Induction->Resistant_Cell_Line Characterization Characterize Resistant Phenotype (RI, Cross-Resistance) Resistant_Cell_Line->Characterization Treat_Resistant Treat Resistant Cells with Pyrazole Candidates & Standard Drugs Resistant_Cell_Line->Treat_Resistant Viability_Assay_P Cell Viability Assay (e.g., MTT) Treat_Parental->Viability_Assay_P Viability_Assay_R Cell Viability Assay (e.g., MTT) Treat_Resistant->Viability_Assay_R Compare_IC50 Compare IC50 Values and Resistance Index Viability_Assay_P->Compare_IC50 Viability_Assay_R->Compare_IC50

Caption: Workflow for developing drug-resistant cell lines and performing cross-resistance analysis.

Pgp_Inhibition cluster_cell Cancer Cell Chemo_Drug Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Efflux Pump Chemo_Drug->Pgp Chemo_Drug->Pgp Efflux Pyrazole_Compound Pyrazole-Based P-gp Inhibitor Pyrazole_Compound->Pgp Intracellular_Space Intracellular Space (High Drug Concentration) Apoptosis Apoptosis Intracellular_Space->Apoptosis Extracellular_Space Extracellular Space

Caption: Inhibition of P-glycoprotein-mediated drug efflux by a pyrazole-based compound.

EGFR_Signaling cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival EGF EGF EGF->EGFR Pyrazole_EGFRi Pyrazole-Based EGFR Inhibitor Pyrazole_EGFRi->EGFR

Caption: Inhibition of EGFR signaling pathway by a pyrazole-based inhibitor.

Conclusion

The data presented in this guide strongly suggest that novel pyrazole-based compounds hold significant promise in overcoming various mechanisms of drug resistance. Their ability to maintain efficacy in cell lines resistant to standard chemotherapeutics, inhibit key resistance-driving proteins like P-glycoprotein, and target resistant mutations in oncogenes like EGFR underscores their potential as next-generation therapeutic agents. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility and to translate these promising in vitro findings into effective treatments for patients with drug-resistant diseases.

References

Evaluating the Cytotoxicity of Pyrazole Derivatives on Mammalian Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents. This guide provides a comparative overview of the cytotoxic effects of various pyrazole derivatives on mammalian cell lines, supported by experimental data. It includes detailed experimental protocols and visual representations of key processes to aid in the design and evaluation of novel pyrazole-based therapeutics.

Comparative Cytotoxicity of Pyrazole Derivatives

The following table summarizes the cytotoxic activity of selected pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Pyrazole DerivativeTarget Cell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound 3f MDA-MB-468Triple-Negative Breast Cancer14.97 (24h), 6.45 (48h)Paclitaxel49.90 (24h), 25.19 (48h)
Compound 5b K562Chronic Myelogenous Leukemia0.021ABT-751>10
Compound 5b A549Lung Cancer0.69ABT-751>10
Compound 5b MCF-7Breast Cancer1.7ABT-751>10
Celecoxib Metastatic Cancer CellsMelanoma, BreastLow µM range--
Pyrazole-Benzothiazole Hybrid (Compound 25) HT29Colon Cancer3.17 - 6.77Axitinib-
Pyrazole-Benzothiazole Hybrid (Compound 25) PC3Prostate Cancer3.17 - 6.77Axitinib-
Pyrazole-Benzothiazole Hybrid (Compound 25) A549Lung Cancer3.17 - 6.77Axitinib-
Indole-Pyrazole Hybrid (Compound 33 & 34) HCT116, MCF7, HepG2, A549Colon, Breast, Liver, Lung< 23.7Doxorubicin24.7 - 64.8
Arylazopyrazole (Compound 8b) MCF-7Breast Cancer3.0Imatinib7.0
Arylazopyrazole (Compound 8f) MCF-7Breast Cancer4.0Imatinib7.0
Thiazolidinedione-Pyrazole (PZ-11) MCF-7Breast Cancer17.35Vincristine6.45

Experimental Protocols

A detailed methodology for the most commonly cited cytotoxicity assay, the MTT assay, is provided below. This protocol can be adapted for the evaluation of various pyrazole derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • Pyrazole derivative stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from exponential phase culture and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivative from the stock solution in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and an untreated control (cells in medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[1]

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[2]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Plot a dose-response curve of cell viability versus the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Visualizing Experimental and Biological Processes

To better understand the experimental workflow and the underlying mechanisms of pyrazole-induced cytotoxicity, the following diagrams have been generated using Graphviz.

G Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture & Seeding (96-well plate) incubation Incubation with Compound (e.g., 24, 48, 72 hours) cell_culture->incubation compound_prep Compound Preparation (Serial Dilutions) compound_prep->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay data_acq Data Acquisition (Microplate Reader/Flow Cytometer) mtt_assay->data_acq ldh_assay->data_acq apoptosis_assay->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc

Caption: General workflow for in vitro cytotoxicity assessment of novel compounds.

Many pyrazole derivatives, including the well-known drug Celecoxib, induce apoptosis through the mitochondria-dependent (intrinsic) pathway.[4][5][6][7] This pathway is a critical mechanism for programmed cell death.

G Mitochondria-Dependent Apoptosis Pathway pyrazole Pyrazole Derivative (e.g., Celecoxib) ros Increased ROS Production pyrazole->ros bax Bax (Pro-apoptotic) pyrazole->bax bcl2 Bcl-2 (Anti-apoptotic) pyrazole->bcl2 mito Mitochondrial Membrane Potential Disruption ros->mito bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified signaling pathway of pyrazole-induced apoptosis.

References

Head-to-head comparison of different synthetic routes for pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. The efficient and versatile synthesis of this privileged heterocycle is therefore of paramount importance. This guide provides a head-to-head comparison of four major synthetic routes to pyrazoles, offering quantitative data, detailed experimental protocols, and visual workflows to inform methodological selection in a research and development setting.

The primary methods for pyrazole synthesis include the classical Knorr synthesis from 1,3-dicarbonyls, cyclocondensation of α,β-unsaturated carbonyls, multicomponent reactions (MCRs), and 1,3-dipolar cycloadditions. Each route presents distinct advantages and disadvantages in terms of substrate scope, regioselectivity, reaction conditions, and overall efficiency.

Data Presentation: A Quantitative Comparison of Pyrazole Syntheses

The following table summarizes key quantitative data for representative examples of each major synthetic route, providing a clear comparison of their performance.

Parameter Knorr Pyrazole Synthesis From α,β-Unsaturated Carbonyl Multicomponent Reaction (MCR) 1,3-Dipolar Cycloaddition
Product 3,5-Dimethylpyrazole3,5-Diphenyl-2-pyrazoline5-Amino-4-cyanopyrazoles1,3,5-Trisubstituted Pyrazoles
Starting Materials Acetylacetone, Hydrazine HydrateChalcone, Hydrazine HydrateAldehyde, Malononitrile, HydrazineN-Arylhydrazone, Nitroolefin
Solvent EthanolAcetic AcidEthanolEthylene Glycol or TFE/TFA
Catalyst/Reagent Acetic Acid (catalytic)None specifiedNone specifiedTFA (Trifluoroacetic acid) may be used
Reaction Time Not specified, typically a few hours4 hoursNot specified, typically rapidNot specified, can vary
Temperature RefluxRefluxNot specifiedThermal or acid-assisted
Yield High (not specified)68%[1]62-96%Moderate to high

Experimental Protocols: Detailed Methodologies

Detailed experimental procedures for the synthesis of pyrazole derivatives via the four main routes are provided below. These protocols are intended as a starting point and may require optimization for different substrates.

Knorr Pyrazole Synthesis: Synthesis of 3,5-Dimethylpyrazole

This protocol outlines the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate.

Materials:

  • Acetylacetone

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid

Procedure:

  • In a round-bottom flask, dissolve acetylacetone in ethanol.

  • Add hydrazine hydrate to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • The reaction mixture is typically heated under reflux.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Synthesis from α,β-Unsaturated Carbonyl Compounds: Synthesis of 3,5-Diphenyl-2-pyrazoline

This protocol describes the synthesis of 3,5-diphenyl-2-pyrazoline from chalcone and hydrazine hydrate.[1]

Materials:

  • Chalcone (5.0 mmol)

  • Hydrazine hydrate (25.0 mmol)

  • Acetic acid (30 mL)

Procedure:

  • In a conical flask, mix the chalcone, hydrazine hydrate, and acetic acid.[1]

  • Reflux the reaction mixture for 4 hours.[1]

  • After reflux, pour the reaction mixture onto crushed ice.[1]

  • The resulting precipitate is collected by filtration, washed with water, and then crystallized from methanol to yield the product.[1]

Multicomponent Reaction: Synthesis of 5-Amino-4-cyanopyrazoles

This protocol outlines a three-component synthesis for 5-amino-4-cyanopyrazoles.

Materials:

  • Aromatic or aliphatic aldehyde

  • Malononitrile

  • Substituted or unsubstituted hydrazine

  • Ethanol

Procedure:

  • In a suitable reaction vessel, combine the aldehyde, malononitrile, and hydrazine in ethanol.

  • The reaction can be stirred at room temperature or heated, depending on the specific substrates.

  • The product often precipitates from the reaction mixture upon cooling.

  • The solid product is collected by filtration, washed with a small amount of cold ethanol, and dried.

1,3-Dipolar Cycloaddition: Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles from N-arylhydrazones and nitroolefins.[2]

Materials:

  • N-Arylhydrazone

  • Nitroolefin

  • Ethylene glycol or Trifluoroethanol (TFE)

  • Trifluoroacetic acid (TFA) (optional additive)

Procedure:

  • Thermal Protocol: In a reaction tube, dissolve the N-arylhydrazone and nitroolefin in ethylene glycol. Heat the mixture at a specified temperature until the reaction is complete as monitored by TLC.

  • Acid-Assisted Protocol: For less reactive substrates, dissolve the N-arylhydrazone and nitroolefin in TFE. Add a catalytic amount of TFA. Stir the reaction at room temperature or with gentle heating.[2]

  • Upon completion, the reaction mixture is cooled, and the product is isolated by standard workup procedures, which may include extraction and purification by column chromatography.

Mandatory Visualizations: Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the described pyrazole syntheses.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Mixing Mixing in Solvent 1_3_Dicarbonyl->Mixing Hydrazine Hydrazine Derivative Hydrazine->Mixing Condensation Condensation & Cyclization (Acid Catalyzed) Mixing->Condensation Dehydration Dehydration Condensation->Dehydration Pyrazole Substituted Pyrazole Dehydration->Pyrazole

Knorr Pyrazole Synthesis Workflow

Alpha_Beta_Unsaturated_Carbonyl_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Unsaturated_Ketone α,β-Unsaturated Carbonyl Michael_Addition Michael Addition Unsaturated_Ketone->Michael_Addition Hydrazine Hydrazine Derivative Hydrazine->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Oxidation Oxidation/ Aromatization Cyclization->Oxidation Pyrazole Substituted Pyrazole Oxidation->Pyrazole

Synthesis from α,β-Unsaturated Carbonyls

Multicomponent_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Component_A Component A (e.g., Aldehyde) One_Pot One-Pot Reaction Component_A->One_Pot Component_B Component B (e.g., Malononitrile) Component_B->One_Pot Component_C Component C (e.g., Hydrazine) Component_C->One_Pot Pyrazole Highly Substituted Pyrazole One_Pot->Pyrazole

Multicomponent Reaction Workflow

Dipolar_Cycloaddition cluster_reactants Reactants cluster_process Process cluster_product Product Dipole 1,3-Dipole (e.g., Nitrile Imine) Cycloaddition [3+2] Cycloaddition Dipole->Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Cycloaddition Pyrazole Substituted Pyrazole Cycloaddition->Pyrazole

1,3-Dipolar Cycloaddition Workflow

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document outlines the critical safety and logistical procedures for the proper disposal of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Adherence to these guidelines is mandatory to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound should be treated as a hazardous chemical waste, necessitating a conservative and informed approach to its disposal.

I. Hazard Profile and Waste Classification

Due to its chemical structure, which includes a fluorinated aromatic ring and a pyrazole core, this compound is classified as a halogenated organic compound . Pyrazole derivatives are recognized for their diverse pharmacological activities and should be handled with care.[1] Trifluoromethyl-containing aromatic compounds, a related class, are noted for their environmental persistence, requiring disposal protocols for halogenated organic waste.[1] Therefore, this compound must be disposed of as hazardous chemical waste and must not be discharged into the sewer system or mixed with regular trash.[1]

II. Personal Protective Equipment (PPE)

Before handling the compound for disposal, all personnel must be equipped with the following personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or Viton). Always consult the glove manufacturer's specifications for chemical compatibility.

  • Protective Clothing: A fully buttoned laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a certified chemical fume hood.[2][3]

III. Waste Segregation and Container Management

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal.

  • Waste Stream: This compound must be collected as halogenated organic waste .[4][5]

  • Container Selection: Use only designated, leak-proof, and chemically compatible containers with secure, tight-fitting lids.[1][5] Containers should be in good condition.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5][6] Do not use abbreviations or chemical formulas.[5] The date when the first drop of waste is added must be recorded.

  • Segregation:

    • DO NOT mix with non-halogenated organic waste.[4][6]

    • DO NOT mix with acidic or alkaline waste streams.[6]

    • DO NOT mix with heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes.[6]

    • DO NOT mix with strong oxidizing agents.[1][3]

Waste CategoryStorage ContainerLabeling Requirement
Solid Waste Designated, sealed, and properly labeled solid waste container."Hazardous Waste," Chemical Name, Date
Liquid Waste (Solutions) Dedicated, leak-proof, and chemically compatible container."Hazardous Waste," Chemical Name, Components and Percentages, Date
Contaminated Materials (e.g., gloves, wipes) Sealed bag or container, tagged as hazardous waste."Hazardous Waste," Type of Contamination

IV. Step-by-Step Disposal Protocol

  • Preparation: All waste handling and commingling must be conducted within a certified chemical fume hood.[6] Ensure secondary containment is in place to capture any potential leaks or spills.[1] The secondary container must have the capacity to hold 110% of the volume of the primary container.[1]

  • Solid Waste Collection:

    • Carefully sweep or vacuum up the solid material, avoiding dust formation.[3][7]

    • Place the collected solid into a designated and pre-labeled halogenated organic solid waste container.

  • Liquid Waste (Solutions) Collection:

    • Collect all solutions containing the compound in a dedicated, pre-labeled halogenated organic liquid waste container.[1]

    • Do not overfill the container; leave adequate headspace.[1]

  • Decontamination of Empty Containers:

    • Empty containers that held the pure compound must be triple-rinsed with a suitable solvent.[8]

    • The first rinsate must be collected and disposed of as hazardous waste.[1][8]

    • Subsequent rinsates should also be collected as hazardous waste.

    • After thorough rinsing, deface the original label on the container before disposal in the appropriate recycling or trash receptacle.[8]

  • Storage of Waste:

    • Keep waste containers tightly closed except when adding waste.[5][6]

    • Store waste containers in a designated Satellite Accumulation Area (SAA).[6] The SAA must be in a cool, dry, and well-ventilated location, away from incompatible materials.

    • Ensure the hazardous waste tag is clearly visible.[6]

  • Arranging for Disposal:

    • When the waste container is three-quarters full, or within the time limit specified by your institution (typically 90 days), arrange for collection by your institution's Environmental Health & Safety (EHS) department.[1][6]

V. Spill Management

  • Small Spills:

    • Contain the spill and absorb it with an inert material (e.g., vermiculite, sand).

    • Place the absorbent material and any contaminated cleaning supplies into a sealed bag or container.

    • Tag the container as hazardous waste and request disposal through your EHS department.[6]

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your institution's emergency response team (e.g., call campus safety and EHS).[6]

VI. Disposal Workflow

G cluster_start cluster_assessment cluster_solid cluster_liquid cluster_contaminated cluster_end start Start: Generation of This compound waste assess_form 1. Determine Waste Form start->assess_form is_solid Solid? assess_form->is_solid collect_solid 2a. Collect in a labeled 'Halogenated Organic Solid Waste' container is_solid->collect_solid Yes collect_liquid 2b. Collect in a labeled 'Halogenated Organic Liquid Waste' container is_solid->collect_liquid No (Liquid) store_solid 3a. Store in designated Satellite Accumulation Area (SAA) collect_solid->store_solid is_contaminated Contaminated PPE/materials? store_solid->is_contaminated store_liquid 3b. Store in designated SAA with secondary containment collect_liquid->store_liquid store_liquid->is_contaminated collect_contaminated Collect in a separate, labeled hazardous waste container is_contaminated->collect_contaminated Yes check_full 4. Is container ¾ full or approaching time limit? is_contaminated->check_full No collect_contaminated->check_full check_full->store_solid No, continue collection request_pickup 5. Arrange for pickup by Environmental Health & Safety (EHS) check_full->request_pickup Yes end End: Proper Disposal request_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance in the laboratory.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table outlines the required PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring (Solid) Safety goggles with side-shieldsNitrile or neoprene gloves (thicker, 10-20 mil, recommended)Lab coat, long pants, closed-toe shoesWork within a chemical fume hood to minimize inhalation of airborne particles.[1][2]
Working with Solutions Chemical splash gogglesNitrile or neoprene glovesLab coat, acid-resistant apron, long pants, closed-toe shoesIf not in a fume hood, use appropriate respiratory equipment if there is a risk of aerosol generation.[1][2]
Cleaning and Decontamination Chemical splash gogglesHeavy-duty gloves (e.g., butyl rubber)Lab coat, acid-resistant apron, long pants, closed-toe shoesNot generally required if wet methods are used.
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesLab coat, long pants, closed-toe shoesNot generally required.

Key Safety Considerations:

  • Dermal Contact: Skin contact is a common route of exposure in laboratory settings.[2] Promptly flush any affected area with water for at least 15 minutes and remove contaminated clothing.[2][3]

  • Inhalation: To prevent respiratory irritation, always handle the solid compound in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid creating dust.[5][6]

  • Eye Contact: The potential for serious eye irritation exists.[4] Always wear appropriate eye protection, such as safety goggles with side-shields.[5][7] In case of contact, immediately flush the eyes with water for an extended period (at least 15 minutes) and seek medical attention.[2][3]

  • Ingestion: Do not eat, drink, or smoke in laboratory areas.[3] Wash hands thoroughly after handling the compound.[3][5]

Operational Plan: Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered.[3] Have all necessary equipment and PPE readily available.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood to control exposure to airborne powder.[1]

    • Use a dedicated scoop or spatula for transferring the powder. Avoid pouring directly from the bottle to minimize spillage.[1]

    • Keep the container closed when not in use.[1]

  • Dissolution:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Work over a disposable bench cover to easily manage any spills.[1]

  • Post-Handling:

    • Decontaminate the work surface using appropriate cleaning agents. Wet cleaning methods are preferred over dry sweeping to avoid generating dust.[1]

    • Wash hands and any exposed skin thoroughly after completing the work.[3]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its associated waste is crucial for environmental protection and regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect unused solid compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled hazardous waste container.[8]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled container for halogenated organic waste.[9] Do not pour down the drain.[8]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration.[9]

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.[10]

  • Pickup: Arrange for waste disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[8]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Clean Work Area (Fume Hood) prep_ppe->prep_area weigh Weigh Solid in Fume Hood prep_area->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate End of Experiment segregate_solid Segregate Solid Waste experiment->segregate_solid Generate Solid Waste segregate_liquid Segregate Liquid Waste (Halogenated) experiment->segregate_liquid Generate Liquid Waste remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash store_waste Store in Designated Area label_waste Label Waste Containers segregate_solid->label_waste segregate_liquid->label_waste label_waste->store_waste

Caption: Workflow for the safe handling and disposal of the target compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.